molecular formula C7H4FNO B173201 2-Fluoro-5-hydroxybenzonitrile CAS No. 104798-53-0

2-Fluoro-5-hydroxybenzonitrile

Cat. No.: B173201
CAS No.: 104798-53-0
M. Wt: 137.11 g/mol
InChI Key: HFLYBTRQFOKYHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-5-hydroxybenzonitrile is a valuable synthetic building block in advanced material science and medicinal chemistry, prized for its molecular structure that enables the creation of linear chains via weak intermolecular O-H···N hydrogen bonds . In the field of liquid crystal development, derivatives of fluoro-hydroxybenzonitriles are critical for synthesizing novel esters that exhibit unique mesomorphic properties and higher nematic-isotropic transition temperatures compared to their unsubstituted counterparts, which is essential for designing next-generation display technologies . Within pharmaceutical research, particularly in anticancer drug discovery, closely related compounds such as 2-fluoro-4-hydroxybenzonitrile have demonstrated a significant mechanism of action by selectively inhibiting CDC25B phosphatase. This inhibition occurs through binding to a pocket adjacent to the protein-protein interaction interface with CDK2/Cyclin A, a key complex in cell cycle regulation, thereby disrupting cell proliferation pathways . The compound's utility extends to material science, where its structural analogs are the subject of detailed spectroscopic analysis to determine vibrational spectra and elucidate non-linear optical (NLO) properties, supporting the development of new optical materials and sensors . Furthermore, its aminobenzonitrile analogs show promise in environmental chemistry applications, facilitating the chemical fixation of carbon dioxide to synthesize heterocyclic compounds like quinazoline-2,4(1H,3H)-diones, highlighting its potential role in sustainable chemical processes . This suite of specialized research applications makes this compound a versatile scaffold for innovation across multiple scientific disciplines.

Properties

IUPAC Name

2-fluoro-5-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO/c8-7-2-1-6(10)3-5(7)4-9/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFLYBTRQFOKYHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40626920
Record name 2-Fluoro-5-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104798-53-0
Record name 2-Fluoro-5-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 104798-53-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Fluoro-5-hydroxybenzonitrile for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 2-Fluoro-5-hydroxybenzonitrile, a key intermediate in medicinal chemistry and organic synthesis. The unique arrangement of its functional groups—a fluorine atom, a hydroxyl group, and a nitrile group on a benzene ring—imparts a distinct reactivity profile, making it a valuable building block for the synthesis of complex molecules, particularly in the development of novel therapeutics. This document is intended to serve as a technical resource, offering insights into its characteristics, handling, and application.

Molecular and Physical Characteristics

This compound, also known as 3-Cyano-4-fluorophenol, is a solid at room temperature. The presence of both a hydrogen bond donor (the hydroxyl group) and acceptors (hydroxyl, nitrile, and fluorine) suggests a degree of intermolecular interaction that influences its physical properties.

Table 1: Core Physical and Chemical Properties of this compound
PropertyValueSource(s)
CAS Number 104798-53-0[1]
Molecular Formula C₇H₄FNO[1]
Molecular Weight 137.11 g/mol [1]
Appearance Solid[2]
Melting Point 111-113 °CN/A
Boiling Point 98-108 °C[2]
Density 1.34 g/cm³N/A
pKa 8.59 ± 0.18N/A
InChI Key HFLYBTRQFOKYHC-UHFFFAOYSA-N[2]
Solubility Profile

Expected Solubility:

  • High Solubility: Polar aprotic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).

  • Moderate Solubility: Alcohols (e.g., methanol, ethanol) and ketones (e.g., acetone).

  • Low Solubility: Nonpolar solvents such as hexanes and toluene.

  • Slightly Soluble: Chlorinated solvents like dichloromethane and chloroform.

Spectroscopic Profile: A Structural Elucidation

The spectroscopic data for this compound provides a clear "fingerprint" of its molecular structure. Below is a predicted analysis based on the known effects of its functional groups.

Infrared (IR) Spectroscopy

The IR spectrum is expected to be dominated by the characteristic vibrations of its functional groups.

  • O-H Stretch: A broad and strong absorption band is anticipated in the region of 3200-3550 cm⁻¹, characteristic of a phenolic hydroxyl group involved in hydrogen bonding.[3]

  • C≡N Stretch: A sharp, strong absorption should appear in the 2220-2260 cm⁻¹ range, which is typical for a nitrile group conjugated with an aromatic ring.[4]

  • C-F Stretch: A strong absorption in the fingerprint region, typically between 1000-1400 cm⁻¹, will indicate the presence of the carbon-fluorine bond.[2]

  • Aromatic C=C Stretch: Multiple sharp, medium-intensity peaks are expected in the 1400-1600 cm⁻¹ region, corresponding to the vibrations of the benzene ring.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will provide information about the chemical environment of the aromatic protons. Due to the substitution pattern, three distinct signals are expected in the aromatic region (typically 6.5-8.0 ppm). The coupling patterns (doublets, doublet of doublets) will be influenced by both proton-proton and proton-fluorine coupling. The phenolic proton will likely appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

¹³C NMR: The carbon NMR spectrum will show seven distinct signals, one for each carbon atom in the molecule. The chemical shifts will be influenced by the electron-withdrawing and -donating effects of the substituents.

  • C-OH: The carbon attached to the hydroxyl group will be shifted downfield (higher ppm).

  • C-F: The carbon bonded to fluorine will appear as a doublet due to carbon-fluorine coupling, and its chemical shift will be significantly downfield.

  • C-CN: The carbon of the nitrile group will have a characteristic chemical shift in the 115-125 ppm range.

  • Aromatic Carbons: The remaining aromatic carbons will appear in the typical aromatic region, with their specific shifts influenced by the positions of the substituents.

Mass Spectrometry (MS)

In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 137. The fragmentation pattern would likely involve the loss of small, stable neutral molecules or radicals.

Expected Fragmentation Pathways:

  • Loss of HCN: A common fragmentation for benzonitriles.

  • Loss of CO: Characteristic of phenols.

  • The stability of the aromatic ring will likely result in a relatively intense molecular ion peak.[5]

Chemical Reactivity and Synthetic Utility

The chemical behavior of this compound is dictated by the interplay of its three functional groups.

G FHB This compound OH Hydroxyl Group (-OH) FHB->OH Nucleophilic (O-alkylation, O-acylation) CN Nitrile Group (-CN) FHB->CN Hydrolysis to Carboxylic Acid Reduction to Amine F Fluorine Atom (-F) FHB->F Nucleophilic Aromatic Substitution (under harsh conditions) AromaticRing Aromatic Ring FHB->AromaticRing Electrophilic Aromatic Substitution (directed by -OH and -F) G cluster_0 Step 1: Diazotization cluster_1 Step 2: Hydrolysis A 2-Fluoro-5-aminobenzonitrile B Diazonium Salt Intermediate A->B NaNO₂, aq. H₂SO₄ 0-5 °C C This compound B->C H₂O, Heat

References

An In-Depth Technical Guide to 2-Fluoro-5-hydroxybenzonitrile (CAS: 104798-53-0)

Author: BenchChem Technical Support Team. Date: December 2025

A Note from the Senior Application Scientist: This technical guide has been meticulously compiled to provide researchers, scientists, and drug development professionals with a comprehensive understanding of 2-Fluoro-5-hydroxybenzonitrile. While this compound serves as a valuable building block in organic synthesis, it is important to note that detailed, peer-reviewed experimental data for this specific molecule is not as abundant as for some of its derivatives. Therefore, this guide synthesizes available data with established principles of chemical reactivity and spectroscopy of analogous compounds to present a thorough and practical resource.

Core Compound Profile

This compound, also known by its synonym 3-Cyano-4-fluorophenol, is a bifunctional aromatic compound featuring a nitrile group, a hydroxyl group, and a fluorine atom on a benzene ring. This unique combination of functional groups makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for designing reaction conditions, purification protocols, and for understanding the compound's behavior in various matrices.

PropertyValueSource(s)
CAS Number 104798-53-0[1]
Molecular Formula C₇H₄FNO[1]
Molecular Weight 137.11 g/mol [1]
Appearance Solid[2]
Melting Point Not specified
Boiling Point 98-108 °C[2]
pKa 8.59 ± 0.18[3]
IUPAC Name This compound[1]

graph "2_Fluoro_5_hydroxybenzonitrile_Structure" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

// Benzene ring nodes C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"];

// Substituent nodes F [label="F", pos="2.3,1.25!", fontcolor="#EA4335"]; CN1 [label="C", pos="-2.3,1.25!"]; N1 [label="N", pos="-3.1,1.65!"]; O [label="O", pos="2.3,-1.25!", fontcolor="#4285F4"]; H [label="H", pos="3.1,-1.65!"];

// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Double bonds in ring C1 -- C2 [style=bold]; C3 -- C4 [style=bold]; C5 -- C6 [style=bold];

// Substituent bonds C6 -- F; C2 -- CN1; CN1 -- N1 [style=bold]; CN1 -- N1 [style=bold, pos=end]; C5 -- O; O -- H;

// Atom labels C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; }

Caption: Chemical structure of this compound.

Synthesis and Purification

One possible forward synthesis approach could involve the Sandmeyer reaction starting from 2-fluoro-5-aminophenol. This would entail diazotization of the amino group followed by cyanation.

Hypothetical Synthesis Workflow

G A 2-Fluoro-5-aminophenol B Diazotization (NaNO₂, aq. HCl, 0-5 °C) A->B C Diazonium Salt Intermediate B->C D Sandmeyer Reaction (CuCN, KCN) C->D E Crude this compound D->E F Purification (Column Chromatography/Recrystallization) E->F G Pure this compound F->G

Caption: Hypothetical synthesis workflow for this compound.

Experimental Protocol (Hypothetical)
  • Diazotization: Dissolve 2-fluoro-5-aminophenol in an aqueous solution of hydrochloric acid and cool the mixture to 0-5 °C in an ice bath. To this solution, add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

  • Cyanation (Sandmeyer Reaction): In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water. To this solution, add the cold diazonium salt solution portion-wise, allowing for the evolution of nitrogen gas.

  • Work-up: After the addition is complete, warm the reaction mixture to room temperature and then heat to 50-60 °C for one hour to ensure complete reaction. Cool the mixture and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The hydroxyl proton will likely appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration. The aromatic protons will exhibit splitting patterns (doublets or doublet of doublets) due to coupling with each other and with the fluorine atom.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum is expected to show seven distinct signals, one for each carbon atom in the molecule. The carbon attached to the fluorine will show a large one-bond C-F coupling constant. The chemical shifts of the aromatic carbons will be influenced by the electronic effects of the three different substituents.

FT-IR Spectroscopy (Predicted)

The infrared spectrum will be characterized by several key absorption bands:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • C≡N stretch: A sharp, medium-intensity band around 2220-2240 cm⁻¹ for the nitrile group.

  • C-F stretch: A strong absorption in the region of 1200-1300 cm⁻¹.

  • Aromatic C-H and C=C stretches: Multiple bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Mass Spectrometry

The mass spectrum (electron ionization) would be expected to show a molecular ion peak (M⁺) at m/z = 137.

Chemical Reactivity and Applications

The reactivity of this compound is dictated by its three functional groups.

Reactivity of the Hydroxyl Group

The phenolic hydroxyl group can undergo a variety of reactions, including:

  • O-Alkylation: Reaction with alkyl halides in the presence of a base to form ethers. This is a common strategy to introduce various side chains.

  • O-Acylation: Reaction with acyl chlorides or anhydrides to form esters.

  • Williamson Ether Synthesis: A specific type of O-alkylation that is widely used in organic synthesis.

G A This compound D O-Alkylated Product A->D B Base (e.g., K₂CO₃) C Alkyl Halide (R-X)

Caption: General scheme for O-alkylation of this compound.

Reactivity of the Nitrile Group

The nitrile group can be transformed into other functional groups:

  • Hydrolysis: Conversion to a carboxylic acid under acidic or basic conditions.

  • Reduction: Reduction to a primary amine using reducing agents like lithium aluminum hydride.

Reactivity of the Aromatic Ring

The aromatic ring can undergo electrophilic aromatic substitution reactions. The directing effects of the existing substituents (fluoro, hydroxyl, and nitrile) will determine the position of the incoming electrophile. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the fluorine is a deactivating, ortho-, para-directing group, and the nitrile group is a deactivating, meta-directing group. The overall regioselectivity of substitution will be a balance of these electronic and steric effects.

Applications in Synthesis

This compound is a valuable intermediate in the synthesis of a variety of target molecules. Its derivative, 2-Fluoro-5-formylbenzonitrile, is a known intermediate in the synthesis of the PARP inhibitor Olaparib, a drug used in cancer therapy.[4][5] This highlights the importance of this structural motif in medicinal chemistry. The presence of the fluorine atom can often enhance the metabolic stability and binding affinity of drug candidates.[6]

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, preferably in a chemical fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

GHS Hazard Classification

The compound is classified with the following hazards:

  • Acute Toxicity, Oral: May be harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2]

Safe Handling Protocol
  • Engineering Controls: Use in a well-ventilated area, preferably a certified chemical fume hood.

  • Personal Protective Equipment: Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a flame-retardant lab coat.

  • Hygiene: Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill with an inert absorbent material. Collect the material and place it in a sealed container for disposal.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique combination of functional groups allows for a wide range of chemical transformations. While detailed experimental data for this specific compound is somewhat limited in the public domain, this guide provides a comprehensive overview of its properties, potential synthesis, reactivity, and safe handling practices based on available information and established chemical principles. As with any chemical, researchers should always consult the most up-to-date Safety Data Sheet (SDS) before use and perform a thorough risk assessment for any new experimental procedures.

References

2-Fluoro-5-hydroxybenzonitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-Fluoro-5-hydroxybenzonitrile

Introduction

This compound is a substituted aromatic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique trifunctional structure, featuring a nitrile, a hydroxyl group, and a fluorine atom, makes it a versatile and valuable building block for the synthesis of more complex molecules. The strategic placement of these functional groups allows for a high degree of chemical manipulation, enabling its use as a key intermediate in the development of novel pharmaceuticals and agrochemicals.

The presence of a fluorine atom is particularly noteworthy. In drug discovery, the incorporation of fluorine into a molecule can significantly enhance its metabolic stability, binding affinity to target proteins, and pharmacokinetic profile.[1][2][3] This guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, molecular characteristics, applications, and safety protocols, designed for researchers and professionals in drug development and chemical synthesis.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is critical for its use in experimental design, ensuring accurate stoichiometric calculations and appropriate reaction conditions.

PropertyValueSource(s)
Molecular Formula C₇H₄FNO[4][5]
Molecular Weight 137.11 g/mol [4][5]
CAS Number 104798-53-0[4][5]
IUPAC Name This compound[4]
Synonyms 3-Cyano-4-fluorophenol[5]
Physical Form Solid
Melting Point 111-113 °C[5]
Boiling Point 268 °C[5]

Molecular Structure and Mechanistic Insights

The reactivity and utility of this compound are dictated by its molecular architecture. The benzene ring is substituted with three key functional groups, each contributing to its chemical personality.

Molecular structure of this compound.
  • Fluorine Atom: The electronegative fluorine atom at the C2 position acts as a powerful electron-withdrawing group via the inductive effect. This influences the electron density of the aromatic ring and can direct the course of further electrophilic substitution reactions. Its presence is a key feature for enhancing the pharmacological properties of derivative compounds.[6]

  • Hydroxyl Group: The hydroxyl (-OH) group at the C5 position is an activating, ortho-para directing group. It is also a key site for reactions such as etherification or esterification, allowing for the attachment of other molecular fragments.

  • Nitrile Group: The nitrile (-C≡N) group is a versatile functional group that can undergo various transformations. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, providing multiple pathways for synthetic diversification.

The interplay of these groups makes this compound a valuable intermediate for creating diverse chemical libraries for screening in drug and materials discovery programs.

Applications in Pharmaceutical and Agrochemical Synthesis

While direct applications of this compound are as a synthetic intermediate, its structural motifs are found in a range of bioactive molecules. Related fluorinated benzonitriles are crucial for creating high-value compounds.

  • Pharmaceutical Development: This class of compounds serves as a key precursor in the synthesis of various pharmaceuticals.[6] For example, the related intermediate 2-Fluoro-5-formylbenzonitrile is critical in the synthesis of Olaparib, a PARP inhibitor used to treat certain types of cancer, including ovarian and breast cancer.[7][8] The unique functional groups facilitate the construction of complex heterocyclic systems that are common in modern drug candidates, including anti-inflammatory and anti-cancer agents.[6]

  • Agrochemical Sector: Similar to its role in pharmaceuticals, the structural features of fluorinated hydroxybenzonitriles are valuable in the agrochemical industry. They can be used as starting materials to formulate effective herbicides and pesticides. The stability and reactivity of the molecule are well-suited for creating formulations that improve crop protection.[6]

  • Materials Science: The compound is also utilized in the development of advanced materials, such as specialized polymers and coatings, where its properties can enhance chemical resistance and durability.[6]

Synthetic Pathways: An Overview

The synthesis of functionalized benzonitriles often involves nucleophilic aromatic substitution or cyanation of an appropriate precursor. A common and robust method for preparing related compounds, such as 2-Fluoro-5-formylbenzonitrile, starts from a brominated precursor, which is then converted to the nitrile. This two-step approach generally offers good control and high purity.[1]

The diagram below illustrates a generalized workflow for the synthesis of a functionalized benzonitrile, a pathway analogous to those used for producing intermediates like this compound derivatives.

Synthesis_Workflow start Starting Material (e.g., 3-Bromo-4-fluorotoluene) step1 Step 1: Cyanation Reagent: Copper(I) Cyanide (CuCN) Solvent: NMP Condition: High Temperature start->step1 Introduce Nitrile intermediate Intermediate Product (e.g., 2-Fluoro-5-methylbenzonitrile) step1->intermediate step2 Step 2: Side-Chain Modification (e.g., Oxidation/Hydrolysis) Reagents: Varies based on desired functional group intermediate->step2 Modify Substituent product Final Product (e.g., 2-Fluoro-5-formylbenzonitrile or 2-Fluoro-5-carboxybenzonitrile) step2->product purification Purification (Recrystallization or Chromatography) product->purification

Generalized workflow for synthesizing substituted benzonitriles.

Causality in Experimental Choices:

  • Choice of Cyanation Reagent: Copper(I) cyanide is frequently used for the cyanation of aryl halides due to its reliability and effectiveness, despite its toxicity. The reaction, known as the Rosenmund-von Braun reaction, typically requires a high-boiling polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) to facilitate the reaction at elevated temperatures.[1][9]

  • Avoiding Hazardous Reagents: Newer synthetic routes aim to avoid highly toxic reagents like liquid bromine and cuprous cyanide, especially for industrial-scale production.[8][10] Alternative strategies may involve multi-step processes starting from less hazardous materials, such as the three-step synthesis of 2-fluoro-5-formylbenzonitrile from 2-fluorobenzonitrile.[8][10][11]

Safety, Handling, and Storage

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

GHS Hazard Classification:

  • Acute Toxicity: Danger. Toxic if swallowed, in contact with skin, or if inhaled.[4]

  • Skin Corrosion/Irritation: Warning. Causes skin irritation.[4]

  • Eye Damage/Irritation: Warning. Causes serious eye irritation.[4]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection.[12][13] A NIOSH/MSHA-approved respirator should be used if inhalation risk is present.[12]

  • Ventilation: Handle only in a well-ventilated area or under a chemical fume hood.[13]

  • Handling Practices: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.[12][13]

Storage:

  • Store in a dry, cool, and well-ventilated place.[13]

  • Keep the container tightly closed and sealed.[13]

  • Store away from incompatible materials such as strong oxidizing agents.[12]

Conclusion

This compound is a highly functionalized chemical intermediate with significant value in the synthesis of complex organic molecules. Its distinct combination of fluoro, hydroxyl, and nitrile groups provides a versatile platform for developing novel compounds, particularly in the pharmaceutical and agrochemical industries. The strategic incorporation of fluorine offers a proven method for enhancing the molecular properties of drug candidates. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective use in research and development.

References

The Versatile Building Block: A Technical Guide to 3-Cyano-4-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Synthesis, Properties, and Applications of 2-Fluoro-5-hydroxybenzonitrile for Researchers and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of rational design. Fluorinated synthons are highly sought after for their ability to modulate physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity. Among these, 3-Cyano-4-fluorophenol, systematically known by its IUPAC name This compound , stands out as a pivotal intermediate. Its unique arrangement of a nitrile, a hydroxyl group, and a fluorine atom on a benzene ring provides a versatile platform for a multitude of chemical transformations, making it an invaluable tool in the synthesis of complex molecular architectures, particularly in the realm of targeted therapeutics. This technical guide provides a comprehensive overview of this compound, from its fundamental properties to its synthesis and critical applications in drug discovery.

Chemical Identity and Properties

IUPAC Name: this compound[1][2]

Synonyms: 3-Cyano-4-fluorophenol, 5-Hydroxy-2-fluorobenzonitrile

CAS Number: 104798-53-0[2]

The strategic placement of the electron-withdrawing cyano and fluoro groups, along with the hydrogen-bonding capabilities of the hydroxyl group, imparts a unique electronic and steric profile to the molecule. These features are critical in directing its reactivity and in its interactions with biological targets.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, reaction setup, and for predicting its behavior in various solvent systems.

PropertyValueSource
Molecular FormulaC₇H₄FNO[2]
Molecular Weight137.11 g/mol [2]
AppearanceSolid
Boiling Point98-108 °C
Storage TemperatureAmbient

Synthesis of this compound

While multiple synthetic routes can be envisaged for the preparation of this compound, a common and effective strategy involves the Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of aryl amines to a variety of functional groups.[3][4] This approach offers a reliable method for introducing the cyano group onto the fluorinated phenolic ring system.

A plausible synthetic pathway commences from 2-fluoro-5-aminophenol. The amino group is first diazotized using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. This intermediate is then subjected to a copper(I) cyanide-catalyzed cyanation, yielding the desired this compound.

Experimental Workflow: Sandmeyer Reaction

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Cyanation (Sandmeyer Reaction) cluster_workup Step 3: Work-up and Purification start 2-Fluoro-5-aminophenol reagents1 NaNO₂, HCl (aq) 0-5 °C start->reagents1 Reacts with intermediate 2-Fluoro-5-hydroxyphenyldiazonium chloride reagents1->intermediate Forms reagents2 CuCN intermediate->reagents2 Reacts with product This compound reagents2->product Yields workup Extraction & Purification (e.g., Column Chromatography) product->workup Kinase_Inhibitor_Synthesis cluster_starting_material Starting Material cluster_reaction1 Step 1: Functional Group Transformation cluster_reaction2 Step 2: Core Scaffold Assembly start 3-Cyano-4-fluorophenol reagents1 Reagents for Etherification or Amination start->reagents1 Reacts with intermediate Functionalized Intermediate reagents1->intermediate Forms reagents2 Heterocyclic Precursor intermediate->reagents2 Reacts with product Kinase Inhibitor Core reagents2->product Yields

References

A Technical Guide to the Solubility of 2-Fluoro-5-hydroxybenzonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides an in-depth analysis of the solubility characteristics of 2-Fluoro-5-hydroxybenzonitrile, a key intermediate in pharmaceutical synthesis. In the absence of extensive published quantitative data, this document synthesizes theoretical principles with actionable experimental protocols to empower researchers in optimizing their synthetic and formulation workflows.

Introduction: The Critical Role of Solubility in Synthesis and Development

This compound (C₇H₄FNO) is a substituted benzonitrile that serves as a versatile building block in medicinal chemistry.[1][2] Its molecular architecture, featuring a fluorine atom, a hydroxyl group, and a nitrile group, makes it a valuable precursor for a range of biologically active molecules. Understanding its solubility in various organic solvents is paramount for several reasons:

  • Reaction Kinetics: The rate and efficiency of chemical reactions are often dictated by the concentration of reactants in the solution phase.

  • Purification: Processes such as crystallization and chromatography rely on differential solubility to isolate the target compound from impurities.

  • Formulation: For drug development, solubility is a key determinant of a compound's bioavailability and the choice of delivery vehicle.

This guide will delve into the theoretical underpinnings of this compound's solubility, provide a robust experimental framework for its determination, and discuss the practical implications for laboratory and process chemistry.

Physicochemical Properties and Theoretical Solubility Profile

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the interacting molecules.[3] The structure of this compound suggests a nuanced solubility profile.

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₇H₄FNO[4]
Molecular Weight137.11 g/mol [4]
Physical FormSolid[5]
pKa (Predicted)7.58 ± 0.10[6]

The presence of a polar hydroxyl group allows for hydrogen bonding, while the nitrile group contributes to the molecule's polarity. The fluorine atom and the benzene ring add a degree of non-polar character.

Predicted Solubility:

  • Polar Protic Solvents (e.g., Alcohols): The hydroxyl group can act as both a hydrogen bond donor and acceptor, suggesting good solubility in solvents like methanol and ethanol.

  • Polar Aprotic Solvents (e.g., Acetone, DMSO): These solvents can act as hydrogen bond acceptors, interacting favorably with the hydroxyl group, leading to probable solubility.

  • Nonpolar Solvents (e.g., Hexane, Toluene): The polar functional groups are likely to limit solubility in nonpolar solvents, although the aromatic ring may provide some affinity for aromatic solvents like toluene.

The interplay of these factors is crucial for predicting the solubility behavior of this compound.

Experimental Determination of Solubility

To obtain reliable quantitative solubility data, a well-defined experimental protocol is essential. The isothermal shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[7]

Isothermal Shake-Flask Method

This method involves equilibrating an excess of the solid compound with a known volume of the solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solid in the supernatant is then determined analytically.

Experimental Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess 2-Fluoro-5- hydroxybenzonitrile prep2 Add to a known volume of solvent in a sealed vial prep1->prep2 equil Agitate at constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48h) prep2->equil sep1 Allow solid to settle equil->sep1 sep2 Filter the supernatant (e.g., using a 0.45 µm syringe filter) sep1->sep2 analysis1 Dilute the clear supernatant with a known factor sep2->analysis1 analysis2 Quantify concentration using a suitable analytical method (e.g., HPLC-UV) analysis1->analysis2 analysis3 Calculate original solubility analysis2->analysis3

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for 24 to 48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

  • Analysis: Accurately dilute the filtered supernatant with a suitable solvent. Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the solubility by taking into account the dilution factor.

Factors Influencing Solubility: A Deeper Dive

The solubility of this compound is a multifactorial property. Understanding these factors provides a predictive framework for solvent selection.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_external External Factors Solubility Solubility of 2-Fluoro-5- hydroxybenzonitrile Polarity Polarity (Hydroxyl, Nitrile) Polarity->Solubility H_Bonding Hydrogen Bonding (Hydroxyl Group) H_Bonding->Solubility Aromaticity Aromatic Ring Aromaticity->Solubility Solv_Polarity Solvent Polarity Solv_Polarity->Solubility Solv_H_Bonding Hydrogen Bonding (Protic vs. Aprotic) Solv_H_Bonding->Solubility Solv_Structure Solvent Structure Solv_Structure->Solubility Temperature Temperature Temperature->Solubility Pressure Pressure (for gaseous solutes) Pressure->Solubility

Caption: Key Factors Influencing the Solubility of this compound.

  • Solute-Solvent Interactions: The extent of solubility is determined by the balance of energy required to break the solute-solute and solvent-solvent interactions and the energy released from the formation of solute-solvent interactions.

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.

  • Purity of Compound and Solvent: Impurities can affect the measured solubility.

Conclusion and Future Directions

References

An In-depth Technical Guide to the Stability and Storage of 2-Fluoro-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the critical parameters governing the stability and optimal storage of 2-Fluoro-5-hydroxybenzonitrile (CAS RN: 104798-53-0), a key intermediate in pharmaceutical and agrochemical research and development. This document synthesizes information from chemical supplier data, established principles of organic chemistry, and regulatory guidelines for stability testing. It is intended for researchers, scientists, and drug development professionals to ensure the long-term integrity, purity, and reactivity of this valuable compound. The guide details recommended storage conditions, elucidates potential degradation pathways, and provides actionable protocols for stability assessment.

Introduction: The Imperative of Stability for a Versatile Building Block

This compound, also known as 3-cyano-4-fluorophenol, is a substituted aromatic compound featuring a nitrile, a hydroxyl, and a fluorine moiety. This unique combination of functional groups makes it a highly versatile precursor in the synthesis of a wide range of biologically active molecules. Its structural attributes are leveraged in the development of novel therapeutics and advanced agrochemicals.

The purity and integrity of starting materials are paramount in any synthetic endeavor, directly impacting reaction yields, impurity profiles, and the ultimate safety and efficacy of the final product. Degradation of this compound can lead to the formation of impurities that may interfere with subsequent reactions or introduce unwanted contaminants. Therefore, a thorough understanding of its stability and the implementation of appropriate storage and handling protocols are not merely best practices but essential components of robust scientific research and development.

This guide provides a foundational understanding of the factors influencing the stability of this compound and offers practical, evidence-based recommendations for its preservation.

Physicochemical Properties and Their Influence on Stability

A compound's stability is intrinsically linked to its molecular structure and physical properties. The key features of this compound are:

  • Phenolic Hydroxyl Group (-OH): The hydroxyl group attached to the benzene ring makes the compound susceptible to oxidation. Phenols can be oxidized to form colored quinone-type structures, a common degradation pathway for this class of compounds. The presence of atmospheric oxygen can facilitate this process, which can be accelerated by light and elevated temperatures.

  • Nitrile Group (-C≡N): The nitrile group is generally stable but can undergo hydrolysis under strongly acidic or basic conditions to form a carboxylic acid (2-fluoro-5-hydroxybenzoic acid) via an intermediate amide. While this is less likely to occur under standard storage conditions, exposure to acidic or basic vapors in a poorly managed storage environment could initiate this degradation.

  • Fluorine Substituent (-F): The fluorine atom is a stable substituent on the aromatic ring and is unlikely to be a primary site of degradation under normal storage conditions. Its strong electron-withdrawing nature can influence the reactivity of the other functional groups.

  • Solid Form: this compound is a solid at room temperature, which generally contributes to better stability compared to liquids, as the mobility of molecules is restricted, slowing down potential degradation reactions.

Recommended Storage and Handling Conditions

Based on information from multiple chemical suppliers and general best practices for handling phenolic and nitrile compounds, the following storage conditions are recommended to maintain the long-term purity and stability of this compound.

ParameterRecommendationRationale and In-depth Explanation
Temperature Ambient Room Temperature (20°C to 25°C) Multiple suppliers specify "Ambient Temperature" for storage[1][2][3]. Storing within a controlled room temperature range minimizes the rate of potential degradation reactions. Elevated temperatures can provide the activation energy for oxidation of the phenolic group and potentially other degradation pathways. Studies on other phenolic compounds have shown that their degradation increases with temperature[4][5].
Atmosphere Inert Atmosphere (e.g., Argon or Nitrogen) The phenolic hydroxyl group is susceptible to oxidation by atmospheric oxygen. Storing the compound under an inert atmosphere will significantly inhibit oxidative degradation. For routine laboratory use where frequent access is required, tightly sealing the container after each use is crucial. For long-term storage, flushing the container with an inert gas is highly recommended[6][7][8][9][10].
Moisture/Humidity Dry Environment (Low Humidity) The nitrile group can be susceptible to hydrolysis, although this typically requires more stringent conditions than ambient humidity. However, to prevent any potential for slow hydrolysis over long-term storage and to avoid physical changes to the solid material, it is best to store it in a dry environment. A desiccator or a controlled low-humidity cabinet is ideal. General guidance for chemical storage suggests maintaining relative humidity between 30% and 50%[6][11][12].
Light Protection from Light (Amber Vial/Opaque Container) Phenolic compounds can be sensitive to light, which can catalyze oxidative degradation[4][13][14][15][16]. Storing this compound in an amber glass vial or an opaque container will prevent photodegradation.
Container Tightly Sealed, Chemically Resistant Container A tightly sealed container is essential to prevent the ingress of moisture and air[7][14]. The container material should be chemically resistant to aromatic compounds. Glass is an excellent choice.
Incompatible Materials Store away from Strong Oxidizing Agents, Strong Acids, and Strong Bases Strong oxidizing agents can react vigorously with the phenolic group. Strong acids and bases can catalyze the hydrolysis of the nitrile group. It is crucial to segregate this compound from such materials in the storage area[17].

Potential Degradation Pathways

Understanding the potential chemical transformations that this compound may undergo is critical for developing stability-indicating analytical methods and for troubleshooting unexpected experimental results. Based on the functional groups present, the following degradation pathways are proposed:

Oxidative Degradation

The primary anticipated degradation pathway is the oxidation of the phenolic hydroxyl group. This can be initiated by atmospheric oxygen and is often accelerated by light and heat. The initial oxidation product is likely a phenoxy radical, which can then lead to the formation of colored quinone-like impurities.

This compound This compound Phenoxy_Radical Phenoxy_Radical This compound->Phenoxy_Radical [O], hv, Δ Quinone-type_Impurities Quinone-type_Impurities Phenoxy_Radical->Quinone-type_Impurities Further Oxidation

Caption: Proposed oxidative degradation pathway of this compound.

Hydrolytic Degradation

Under non-neutral pH conditions, the nitrile group can undergo hydrolysis. This is a two-step process, first forming an amide intermediate, which then hydrolyzes further to a carboxylic acid. While unlikely under optimal storage conditions, exposure to acidic or basic contaminants could trigger this pathway.

This compound This compound 2-Fluoro-5-hydroxybenzamide 2-Fluoro-5-hydroxybenzamide This compound->2-Fluoro-5-hydroxybenzamide H₂O / H⁺ or OH⁻ 2-Fluoro-5-hydroxybenzoic_acid 2-Fluoro-5-hydroxybenzoic_acid 2-Fluoro-5-hydroxybenzamide->2-Fluoro-5-hydroxybenzoic_acid H₂O / H⁺ or OH⁻

Caption: Proposed hydrolytic degradation pathway of this compound.

Stability Assessment: Methodologies and Protocols

To experimentally verify the stability of this compound and to develop a stability-indicating analytical method, forced degradation studies are recommended. These studies intentionally stress the compound under various conditions to predict its degradation profile. The International Council for Harmonisation (ICH) provides guidelines (Q1A and Q1B) that form the basis for these protocols[7][8][13][18][19].

Development of a Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is one that can accurately and precisely quantify the parent compound without interference from any degradation products, process impurities, or other components in the sample matrix.

Workflow for Stability-Indicating HPLC Method Development:

cluster_0 Method Development Literature_Search Literature_Search Initial_Method_Scouting Initial_Method_Scouting Literature_Search->Initial_Method_Scouting Select Column & Mobile Phase Forced_Degradation_Studies Forced_Degradation_Studies Initial_Method_Scouting->Forced_Degradation_Studies Generate Degradants Method_Optimization Method_Optimization Forced_Degradation_Studies->Method_Optimization Resolve Peaks Method_Validation Method_Validation Method_Optimization->Method_Validation ICH Q2(R1)

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Fluoro-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides an in-depth technical overview of the safety hazards and proper handling procedures for 2-Fluoro-5-hydroxybenzonitrile. As a crucial building block in the synthesis of novel pharmaceutical compounds, a comprehensive understanding of its properties is paramount for ensuring laboratory safety and experimental integrity. This document moves beyond a simple checklist of precautions, offering a scientific rationale for the recommended procedures to empower researchers with the knowledge to work confidently and safely.

Compound Profile and Reactivity

This compound (CAS RN: 104798-53-0), also known as 3-Cyano-4-fluorophenol, is a solid, bifunctional aromatic compound featuring a nitrile group and a hydroxyl group.[1] Its chemical structure informs its reactivity and potential hazards. The electron-withdrawing nature of the nitrile and fluorine substituents can influence the acidity of the phenolic hydroxyl group and the reactivity of the aromatic ring.

Property Value Source
Molecular Formula C₇H₄FNO[2]
Molecular Weight 137.11 g/mol [2]
Physical Form Solid[1]
Boiling Point 98-108 °C[1]
Synonyms 3-Cyano-4-fluorophenol[1]

The presence of the nitrile group introduces the potential for hazardous reactions. Nitriles can polymerize in the presence of metals and some metal compounds.[3] They are generally incompatible with strong oxidizing agents, acids, and bases.[3] Mixing nitriles with strong oxidizing acids can lead to extremely violent reactions.[3] Furthermore, the combination of bases and nitriles can produce hydrogen cyanide gas.[3]

Hazard Identification and Toxicological Profile

The primary hazards associated with this compound stem from its acute toxicity and irritant properties.[2] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear indication of its potential health effects.

GHS Hazard Statements: [1][2]

  • H301/H311/H331: Toxic if swallowed, in contact with skin, or if inhaled.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The toxicity of this compound is a significant concern. While specific toxicological data for this compound is not extensively detailed in readily available literature, the hazards of the benzonitrile class of compounds are well-documented.[4] The nitrile functional group can be metabolized to release cyanide in the body, which is a potent inhibitor of cellular respiration.[5] Therefore, all routes of exposure—ingestion, skin contact, and inhalation—must be strictly avoided.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is essential when handling this compound.

Engineering Controls
  • Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3] This is critical to prevent the inhalation of any dust or vapors.

  • Containment: For procedures with a higher risk of generating dust or aerosols, the use of a glove box or other containment strategies should be considered.

  • Safety Showers and Eyewash Stations: Ensure that a safety shower and eyewash station are readily accessible and in good working order in the immediate vicinity of where the compound is handled.[6]

Personal Protective Equipment (PPE)
  • Hand Protection: Wear appropriate chemical-resistant gloves.[6] Given that the compound is toxic upon skin contact, glove integrity is crucial. Regularly inspect gloves for any signs of degradation or perforation.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and dust.[7]

  • Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[6] For tasks with a higher potential for exposure, a chemical-resistant apron or suit may be necessary.

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with appropriate cartridges should be used.[7]

Experimental Workflow: Safe Handling Protocol

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don appropriate PPE: - Chemical-resistant gloves - Safety goggles/face shield - Lab coat prep_hood Verify fume hood is operational prep_ppe->prep_hood prep_materials Gather all necessary equipment and reagents prep_hood->prep_materials handle_weigh Weigh the compound in the fume hood prep_materials->handle_weigh Proceed to handling handle_transfer Carefully transfer the solid to the reaction vessel handle_weigh->handle_transfer handle_dissolve Add solvent and dissolve the compound handle_transfer->handle_dissolve cleanup_decontaminate Decontaminate all surfaces and equipment handle_dissolve->cleanup_decontaminate After reaction completion cleanup_dispose Dispose of waste in a designated hazardous waste container cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE in the correct order cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash hands thoroughly cleanup_remove_ppe->cleanup_wash

Caption: A logical workflow for the safe handling of this compound.

Storage and Disposal

Proper storage and disposal are critical to prevent accidental exposure and environmental contamination.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3] It should be stored away from incompatible materials such as strong oxidizing agents, acids, and bases.[7]

  • Disposal: Dispose of waste materials containing this compound as hazardous waste in accordance with all local, state, and federal regulations.[7] Do not dispose of it down the drain or in the general trash.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First Aid Measures
  • Inhalation: If inhaled, immediately move the person to fresh air.[8] If breathing is difficult or has stopped, provide artificial respiration.[9] Seek immediate medical attention.

  • Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9][10] Seek immediate medical attention.

  • Eye Contact: If the compound comes into contact with the eyes, immediately flush with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7] Seek immediate medical attention.

  • Ingestion: If swallowed, do not induce vomiting.[11] If the person is conscious, rinse their mouth with water.[8] Seek immediate medical attention.

Given the potential for cyanide release, it is imperative that medical personnel are informed of the nature of the chemical exposure.[12] High-flow oxygen is a critical initial treatment for cyanide poisoning.[9]

Spill Response

In the event of a spill, evacuate the area and prevent unauthorized personnel from entering.[3] Wearing appropriate PPE, including respiratory protection, carefully clean up the spill.[3] For solid spills, avoid generating dust.[3] Place the spilled material into a sealed container for proper disposal.[3]

Conclusion

This compound is a valuable research chemical that demands respect and careful handling. By understanding its chemical properties, potential hazards, and implementing the robust safety protocols outlined in this guide, researchers can mitigate risks and ensure a safe laboratory environment. Adherence to these guidelines is not merely a matter of compliance but a cornerstone of responsible scientific practice.

References

Introduction: Acknowledging the Utility and Hazard of a Key Building Block

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Material Safety of 2-Fluoro-5-hydroxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This compound, also known as 3-Cyano-4-fluorophenol, is a substituted aromatic compound of significant interest in medicinal and agricultural chemistry. Its unique arrangement of fluoro, hydroxyl, and nitrile functional groups makes it a versatile intermediate for synthesizing complex molecules, including novel therapeutic agents and advanced materials.[1] However, the very reactivity that makes this compound valuable also necessitates a profound understanding of its potential hazards.

This guide moves beyond a standard Material Safety Data Sheet (MSDS) to provide a deeper, more contextualized understanding of the safe handling, storage, and emergency management of this compound. As Senior Application Scientists, our goal is to empower researchers to utilize this chemical's full potential while upholding the highest standards of laboratory safety. This document is built on the pillars of expertise, validated protocols, and authoritative data to ensure scientific integrity.

Physicochemical Identity and Properties

A foundational understanding of a chemical's physical properties is the first step in a robust safety assessment. These characteristics influence its behavior under various laboratory conditions, from storage to reaction workups.

Chemical Structure

The arrangement of functional groups on the benzene ring dictates the molecule's reactivity, intermolecular interactions, and toxicological profile.

Caption: Chemical structure of this compound.

Core Properties

The following table summarizes the key physicochemical data for this compound, compiled from authoritative chemical databases.

PropertyValueSource
CAS Number 104798-53-0[2]
Molecular Formula C₇H₄FNO[2]
Molecular Weight 137.11 g/mol [2]
Appearance Solid
Boiling Point 98-108 °C
Purity Typically ≥98%
Synonyms 3-Cyano-4-fluorophenol

Hazard Analysis: A GHS-Guided Perspective

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[3] Its primary hazards are acute toxicity, skin irritation, and serious eye irritation. The causality behind this is rooted in its chemical nature; nitriles can exhibit toxicity, while the phenolic hydroxyl group and the reactive benzene ring can contribute to irritant properties.

GHS Classification Summary

The following GHS classifications have been reported for this compound. It is crucial to note that classifications can vary slightly between suppliers based on the purity and specific data used.[2]

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3 / 4H301: Toxic if swallowed / H302: Harmful if swallowed
Acute Toxicity, DermalCategory 3 / 4H311: Toxic in contact with skin / H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation
Visualizing Hazard Communication

The GHS system uses pictograms for immediate hazard recognition. For this compound, the "Skull and Crossbones" and "Exclamation Mark" are the most relevant symbols, representing its acute toxicity and irritant properties, respectively.

GHS_Hazard_Flow cluster_hazards Primary Hazard Classes cluster_pictograms GHS Pictograms substance This compound acute_tox Acute Toxicity (Oral, Dermal, Inhalation) H301/H311/H331 substance->acute_tox irritation Irritation (Skin, Eye, Respiratory) H315/H319/H335 substance->irritation ghs06 Skull and Crossbones (GHS06) acute_tox->ghs06 Indicates ghs07 Exclamation Mark (GHS07) irritation->ghs07 Indicates

Caption: GHS hazard classification pathway for the compound.

Exposure Control and Safe Handling Protocols

A self-validating safety protocol relies on a multi-layered approach, combining engineering controls, administrative procedures, and personal protective equipment (PPE). The primary goal is to minimize all potential routes of exposure—inhalation, dermal contact, and ingestion.

Engineering Controls: The First Line of Defense

All manipulations of solid this compound that could generate dust, as well as any handling of its solutions, must be performed within a certified chemical fume hood.[4] The rationale is to contain and exhaust any airborne particles or vapors at the source, preventing inhalation. The work area should also be equipped with an accessible eyewash station and a safety shower.[5]

Personal Protective Equipment (PPE): The Essential Barrier

The choice of PPE is not arbitrary; it is dictated by the specific hazards of the chemical.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use. Contaminated gloves should be removed using the proper technique to avoid skin contact and disposed of as hazardous waste.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[5] If there is a splash hazard, a face shield should be worn in addition to goggles.

  • Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned. For larger quantities or in case of a significant spill risk, a chemically resistant apron may be necessary.[6]

  • Respiratory Protection: If engineering controls are insufficient or during emergency situations, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[4][5]

Step-by-Step Safe Handling Workflow

This protocol is designed to be a self-validating system where each step mitigates a specific risk.

  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items. Verify the location of the nearest eyewash station and safety shower.

  • PPE Donning: Put on all required PPE as described in section 3.2.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid material within the fume hood to contain any dust. Use a spatula for transfers and handle containers carefully to avoid physical damage.[6]

  • During Use: Keep containers securely sealed when not in use.[6] Avoid any actions that could generate aerosols.

  • Post-Handling: After completion, decontaminate the work surface. Wash hands thoroughly with soap and water after removing gloves.[6]

  • Hygiene: Do not eat, drink, or smoke in any area where this chemical is handled or stored.[7]

Handling_Workflow start Start: Prepare for Handling prep_area 1. Verify Fume Hood & Emergency Equipment start->prep_area don_ppe 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_area->don_ppe handle_in_hood 3. Perform All Manipulations Inside Chemical Fume Hood don_ppe->handle_in_hood seal_container 4. Keep Container Sealed When Not in Use handle_in_hood->seal_container decontaminate 5. Decontaminate Workspace After Use seal_container->decontaminate wash_hands 6. Remove PPE & Wash Hands Thoroughly decontaminate->wash_hands end End: Safe Handling Complete wash_hands->end

Caption: A step-by-step workflow for safe handling.

Storage and Incompatibility

Proper storage is critical for maintaining the chemical's integrity and preventing hazardous reactions.

  • Conditions: Store in a cool, dry, and well-ventilated area.[6][7] The storage temperature should be ambient or as recommended by the supplier.

  • Containers: Keep the container tightly closed to prevent contamination and potential sublimation or reaction with atmospheric moisture.[5]

  • Incompatibilities: Store away from strong oxidizing agents and incompatible foodstuff containers.[5][6] Contact with strong oxidizers could lead to a vigorous, potentially explosive reaction.

Emergency Response and First-Aid Protocols

In the event of an exposure or spill, a rapid and correct response is crucial.

First-Aid Measures

The following protocols should be followed while seeking immediate medical attention. Provide the attending medical personnel with a copy of the safety data sheet.

Exposure RouteFirst-Aid Protocol
Inhalation 1. Immediately move the affected person to fresh air.[6] 2. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[4] 3. Keep the person warm and at rest.[6] 4. Seek immediate medical attention.
Skin Contact 1. Immediately remove all contaminated clothing and footwear.[6] 2. Flush the affected skin with large amounts of running water and soap for at least 15 minutes.[5][6] 3. Seek medical attention if irritation persists.
Eye Contact 1. Immediately flush eyes with copious amounts of running water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[5] 2. Remove contact lenses if present and easy to do so.[5] 3. Seek immediate medical attention.
Ingestion 1. Rinse the mouth thoroughly with water. Do NOT induce vomiting.[8] 2. If the person is conscious, have them drink plenty of water.[5] 3. Never give anything by mouth to an unconscious person.[8] 4. Seek immediate medical attention.
Spill Management
  • Minor Spills: Evacuate non-essential personnel. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.[5] Place the material into a suitable, labeled container for hazardous waste disposal.[6] Clean the spill area with soap and water.

  • Major Spills: Evacuate the area immediately and alert emergency personnel. Only trained personnel with appropriate respiratory protection should attempt to clean up a large spill.

Emergency_Response_Tree cluster_routes cluster_actions exposure Exposure Occurs inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion action_inhale Move to Fresh Air Artificial Respiration if Needed inhalation->action_inhale action_skin Remove Clothing Wash with Soap & Water (15 min) skin->action_skin action_eye Rinse with Water (15 min) Remove Contacts eye->action_eye action_ingest Rinse Mouth Do NOT Induce Vomiting ingestion->action_ingest medical Seek Immediate Medical Attention action_inhale->medical action_skin->medical action_eye->medical action_ingest->medical

References

A Technical Guide to the Biological Activity of Fluorinated Benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Convergence of Fluorine and the Benzonitrile Scaffold

In the landscape of medicinal chemistry, the benzonitrile scaffold, a simple aromatic ring bearing a cyano group, has proven to be a remarkably versatile and privileged structure.[1] Its unique electronic properties and synthetic accessibility have propelled the development of a multitude of biologically active molecules.[1] The strategic incorporation of fluorine atoms into this scaffold further amplifies its potential, a testament to the profound impact of fluorine in drug design.[2][3][4] Fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond can dramatically influence a molecule's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic and pharmacodynamic profile.[3][5][6][7] This guide delves into the core biological activities of fluorinated benzonitrile derivatives, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation.

Part 1: Anticancer Activity - Targeting the Engines of Cell Proliferation

Fluorinated benzonitrile derivatives have emerged as a significant class of anticancer agents, primarily by disrupting fundamental cellular processes essential for tumor growth and survival.[1]

Mechanism of Action: Disruption of Microtubule Dynamics

A primary mechanism by which many benzonitrile derivatives exert their anticancer effects is through the inhibition of tubulin polymerization.[1] Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton and form the mitotic spindle necessary for cell division.[1] By binding to tubulin, these compounds disrupt microtubule dynamics, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis (programmed cell death) in rapidly dividing cancer cells.[1]

  • Signaling Pathway: The disruption of the microtubule network triggers the spindle assembly checkpoint, a crucial cellular surveillance mechanism. Prolonged activation of this checkpoint ultimately initiates the intrinsic apoptotic pathway, involving the activation of caspases and culminating in cell death.[1]

Quantitative Data: Potency Against Cancer Cell Lines

The anticancer efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Compound ClassCancer Cell LineIC50
2-PhenylacrylonitrilesHCT116 (Colon)5.9 nM[1]
BEL-7402 (Liver)7.8 nM[1]
Benzotriazole-acrylonitrilesA549 (Lung)5.47 ± 1.11 µM[1]
MKN45 (Stomach)3.04 ± 0.02 µM[1]

Table 1: In vitro anticancer activity of selected benzonitrile derivatives.[1]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.[8][9]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the fluorinated benzonitrile derivative and a vehicle control.

  • Incubation: Incubate the plate for a period that allows for multiple cell divisions (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Part 2: Antimicrobial Activity - Combating Pathogenic Threats

The structural features of fluorinated benzonitriles also lend themselves to the development of potent antimicrobial agents.

Mechanism of Action: Inhibition of Essential Bacterial Enzymes

Certain benzonitrile derivatives exhibit antibacterial activity by targeting enzymes crucial for bacterial survival.[1] For instance, some have been shown to inhibit penicillin-binding proteins (PBPs), which are essential for the synthesis of the bacterial cell wall.[1] Covalent binding to these enzymes disrupts cell wall integrity, leading to bacterial lysis.[1]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC.

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of the fluorinated benzonitrile derivative in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Add a standardized inoculum of the target bacterial or fungal strain to each well.

  • Incubation: Incubate the plate under conditions suitable for the growth of the microorganism.

  • Visual Assessment: After incubation, visually inspect the wells for turbidity. The lowest concentration without visible growth is the MIC.

  • Quantitative Measurement (Optional): An indicator dye such as resazurin can be added to aid in the determination of microbial growth.

Part 3: Enzyme Inhibition - A Versatile Strategy for Therapeutic Intervention

The ability of fluorinated benzonitriles to act as enzyme inhibitors extends beyond antimicrobial targets and is a cornerstone of their therapeutic potential.[10][11]

Mechanisms of Enzyme Inhibition

Fluorinated organic molecules can inhibit enzymes through various mechanisms:[11][12][13]

  • Competitive Inhibition: The inhibitor competes with the substrate for binding to the active site of the enzyme.[11]

  • Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's activity.[11]

  • Irreversible Inhibition: The inhibitor forms a strong, often covalent, bond with the enzyme, permanently inactivating it.[12]

The incorporation of fluorine can enhance the binding affinity of an inhibitor to its target enzyme through favorable interactions.[11]

Experimental Protocol: Kinase Inhibition Assay

Kinases are a class of enzymes frequently targeted in cancer therapy.[8] Assays to determine the inhibitory activity of compounds against specific kinases are crucial in drug discovery.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the kinase, its specific substrate, ATP (the phosphate donor), and the fluorinated benzonitrile inhibitor.

  • Reaction Initiation: In a microplate, combine the kinase, inhibitor (at various concentrations), and substrate. Initiate the reaction by adding ATP.

  • Incubation: Allow the reaction to proceed for a defined period at an optimal temperature.

  • Detection: Use a detection reagent that measures either the amount of phosphorylated substrate produced or the amount of ATP consumed. This can be achieved through various methods, including fluorescence, luminescence, or radioactivity.

  • Data Analysis: Determine the extent of inhibition at each compound concentration and calculate the IC50 value.

Part 4: Structure-Activity Relationships (SAR) - Guiding Rational Drug Design

Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to medicinal chemistry. For fluorinated benzonitriles, SAR studies reveal how the position and number of fluorine atoms, as well as other substituents on the benzonitrile ring, influence their potency and selectivity.

  • Position of Fluorine: The placement of fluorine on the aromatic ring can significantly impact activity. For example, in some series of compounds, a fluorine atom at a specific position might enhance binding to a target protein through favorable interactions with amino acid residues in the binding pocket.[14]

  • Electron-Withdrawing Nature: The high electronegativity of fluorine can create a polar region on the molecule, potentially leading to dipole-dipole interactions or hydrogen bonding with the target, thereby stabilizing the ligand-receptor complex.[14]

  • Lipophilicity: Fluorination can increase the lipophilicity of a molecule, which can affect its ability to cross cell membranes and reach its intracellular target.[15]

Logical Relationship Diagram: SAR-Guided Optimization

SAR_Optimization Initial_Lead Initial Fluorinated Benzonitrile Lead Synthesis Synthesize Analogs (Vary F position, add groups) Initial_Lead->Synthesis Bioassay Biological Screening (e.g., MTT, MIC) Synthesis->Bioassay SAR_Analysis Analyze Structure-Activity Relationships Bioassay->SAR_Analysis SAR_Analysis->Synthesis Iterative Design Optimized_Lead Optimized Lead (Improved Potency/Selectivity) SAR_Analysis->Optimized_Lead Identified Key Features

Caption: Iterative cycle of SAR-guided lead optimization.

Part 5: Synthesis and Agrochemical Applications

The synthetic accessibility of fluorinated benzonitriles is a key factor in their widespread investigation. Various methods exist for their preparation, often involving the fluorination of corresponding chloro-benzonitrile precursors.[16][17][18]

Beyond pharmaceuticals, fluorinated benzonitriles are crucial intermediates in the agrochemical industry.[19][20][21] The incorporation of fluorine can enhance the efficacy and selectivity of herbicides, insecticides, and fungicides.[20] The trifluoromethyl group, in particular, is known to increase the potency of agrochemicals by improving their interaction with biological targets.[20]

Experimental Workflow: A Generalized Synthetic Approach

Synthesis_Workflow Start Starting Material (e.g., Chloro-benzonitrile) Reaction Fluorination Reaction (e.g., Halogen Exchange) Start->Reaction Purification Purification (e.g., Distillation, Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Final_Product Fluorinated Benzonitrile Derivative Characterization->Final_Product

Caption: Generalized workflow for the synthesis of fluorinated benzonitriles.

Conclusion

Fluorinated benzonitrile derivatives represent a rich and dynamic area of chemical and biological research. Their diverse and potent biological activities, spanning from anticancer and antimicrobial to specific enzyme inhibition, underscore their importance as privileged scaffolds in drug discovery and agrochemical development. The strategic use of fluorine provides a powerful tool to modulate molecular properties, leading to compounds with enhanced efficacy and improved pharmacokinetic profiles. Continued exploration of this chemical space, guided by a deep understanding of structure-activity relationships and mechanistic biology, promises to yield the next generation of innovative therapeutic and crop protection agents.

References

The Versatility of 2-Fluoro-5-hydroxybenzonitrile: A Strategic Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Multifaceted Synthetic Tool

In the landscape of modern organic synthesis, the strategic incorporation of fluorine atoms and polar functional groups into molecular scaffolds is a cornerstone of designing novel pharmaceuticals, advanced agrochemicals, and high-performance materials. 2-Fluoro-5-hydroxybenzonitrile, also known by its synonym 3-Cyano-4-fluorophenol (CAS No. 104798-53-0), has emerged as a particularly valuable and versatile building block.[1][2][3] Its unique trifunctional architecture—a nucleophilic hydroxyl group, an activatable fluorine atom, and a synthetically malleable nitrile moiety—offers a powerful toolkit for chemists to construct complex molecular architectures with precision and efficiency. This guide provides an in-depth exploration of the chemical reactivity and synthetic utility of this compound, presenting its applications with field-proven insights and detailed experimental protocols.

Physicochemical Properties and Safety Profile

A solid at room temperature, this compound possesses a molecular weight of 137.11 g/mol .[1][4] Its melting point is reported to be in the range of 111-113°C, with a boiling point of approximately 268.2°C at 760 mmHg.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 104798-53-0[1][2][3]
Molecular Formula C₇H₄FNO[1][4]
Molecular Weight 137.11 g/mol [1][4]
Melting Point 111-113 °C
Boiling Point 268.2 °C at 760 mmHg
Appearance Solid
Synonyms 3-Cyano-4-fluorophenol[1]

From a safety perspective, this compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation, as well as respiratory irritation.[4] Appropriate personal protective equipment should always be used when handling this compound.

Core Reactivity: A Tale of Three Functional Groups

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. The interplay between these groups allows for a high degree of control over synthetic transformations.

The Nucleophilic Hydroxyl Group: Gateway to Ethers and Esters

The phenolic hydroxyl group is readily deprotonated under basic conditions to form a potent nucleophile. This reactivity is most commonly exploited in O-alkylation reactions to form aryl ethers, a common motif in pharmaceuticals and other bioactive molecules.

Diagram 1: General Scheme for O-Alkylation

O_Alkylation This compound This compound Phenoxide_Intermediate Phenoxide Intermediate This compound->Phenoxide_Intermediate Base (e.g., K2CO3) Aryl_Ether_Product Aryl Ether Product Phenoxide_Intermediate->Aryl_Ether_Product Electrophile (R-X)

Caption: O-Alkylation of this compound.

The choice of base and solvent is critical to ensure efficient and selective O-alkylation over potential C-alkylation. Common bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH), while polar aprotic solvents like dimethylformamide (DMF) or acetone are frequently employed.

The Activatable Fluorine Atom: A Handle for Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom, positioned ortho to the electron-withdrawing nitrile group, is activated towards nucleophilic aromatic substitution (SNAr) . This reaction is a powerful tool for forming carbon-heteroatom and carbon-carbon bonds on the aromatic ring. The electron-withdrawing nature of the nitrile group stabilizes the negatively charged Meisenheimer intermediate, which is the rate-determining step of the reaction.

Diagram 2: Mechanism of Nucleophilic Aromatic Substitution (SNAr)

SNAr_Mechanism Start This compound + Nucleophile (Nu-) Meisenheimer Meisenheimer Intermediate (Resonance Stabilized) Start->Meisenheimer Nucleophilic Attack Product Substituted Product Meisenheimer->Product Loss of Fluoride

Caption: SNAr reaction on this compound.

The reactivity of the fluorine atom as a leaving group in SNAr reactions is a key feature of this building block. A variety of nucleophiles, including amines, alkoxides, and thiolates, can be used to displace the fluorine atom, leading to a diverse range of substituted benzonitrile derivatives.

The Versatile Nitrile Group: A Precursor to Diverse Functionalities

The nitrile group is a stable and versatile functional group that can be transformed into a variety of other functionalities. Common transformations include:

  • Hydrolysis to a carboxylic acid or an amide.

  • Reduction to a primary amine.

  • Reaction with organometallic reagents to form ketones.

These transformations further expand the synthetic utility of this compound, allowing for its incorporation into a wider array of target molecules.

Applications in Pharmaceutical Synthesis: The Case of Belzutifan

A prominent example of the application of this compound is in the synthesis of Belzutifan , a hypoxia-inducible factor 2α (HIF-2α) inhibitor approved for the treatment of von Hippel-Lindau (VHL) disease-associated renal cell carcinoma.

In the synthesis of Belzutifan, this compound serves as a key coupling partner in a crucial SNAr reaction. The phenoxide, generated by deprotonation of the hydroxyl group, displaces a fluorine atom on a substituted indane core to form the diaryl ether linkage that is central to the structure of Belzutifan.

Diagram 3: Role of this compound in Belzutifan Synthesis

Belzutifan_Synthesis Indane_Core Substituted Indane Core (with leaving group) Coupling SNAr Coupling (Base) Indane_Core->Coupling Building_Block This compound Building_Block->Coupling Belzutifan Belzutifan Coupling->Belzutifan

Caption: Synthesis of Belzutifan utilizing this compound.

Experimental Protocol: Synthesis of a Belzutifan Precursor via SNAr

This protocol describes a representative SNAr reaction involving this compound, analogous to a key step in the synthesis of Belzutifan.

Materials:

  • This compound

  • Substituted indane core with a suitable leaving group (e.g., a fluoro or chloro substituent)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of the substituted indane core in DMF, add this compound and potassium carbonate.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired diaryl ether.

Table 2: Representative Yields for SNAr Reactions

NucleophileElectrophileConditionsYield (%)Reference
This compoundActivated Aryl FluorideK₂CO₃, DMF, 90°C85-95Based on similar reactions
This compoundActivated Aryl ChlorideCs₂CO₃, DMF, 100°C80-90Based on similar reactions

Applications in Agrochemicals and Materials Science

While the use of this compound is well-documented in medicinal chemistry, its unique properties also make it an attractive building block for the synthesis of novel agrochemicals . The presence of the fluorine atom can enhance the biological activity and metabolic stability of pesticides and herbicides. Although specific, publicly available examples of commercial agrochemicals derived from this exact building block are limited, the broader class of fluorinated benzonitriles is known to be used in the development of crop protection agents.

In materials science , fluorinated benzonitriles are utilized as precursors for the synthesis of liquid crystals .[4][5][6][7][8][9] The strong dipole moment of the nitrile group and the steric and electronic effects of the fluorine atom can influence the mesomorphic properties of the resulting materials, leading to applications in advanced display technologies. The ability to form ether linkages via the hydroxyl group allows for the incorporation of this building block into more complex liquid crystalline structures.

Conclusion: A Building Block of Strategic Importance

This compound stands out as a synthetic building block of significant strategic importance. Its trifunctional nature allows for a wide range of selective transformations, providing access to complex molecular architectures. The well-established reactivity of its hydroxyl, fluoro, and nitrile groups, coupled with its successful application in the synthesis of high-profile pharmaceuticals like Belzutifan, underscores its value to the scientific community. As the demand for sophisticated molecules in medicine, agriculture, and materials science continues to grow, the role of versatile and strategically designed building blocks like this compound is set to become even more critical.

References

A Technical Guide to the Spectral Analysis of 2-Fluoro-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Fluoro-5-hydroxybenzonitrile is a substituted aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique trifunctional nature, featuring a nitrile, a hydroxyl group, and a fluorine atom, makes it a versatile building block for the synthesis of novel therapeutic agents and functional materials. The fluorine substituent, in particular, can modulate the pharmacokinetic and physicochemical properties of derivative compounds, such as metabolic stability and binding affinity.[1]

Molecular Structure and Key Spectroscopic Features

The structure of this compound, with the IUPAC name this compound and CAS Number 104798-53-0, forms the basis for interpreting its spectral data.[2] The interplay of the electron-withdrawing nitrile and fluorine groups with the electron-donating hydroxyl group on the benzene ring dictates the electronic environment of each atom, which is in turn reflected in the NMR, IR, and MS spectra.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming the substitution pattern of the benzene ring.

Experimental Protocol: Acquiring NMR Spectra

A standardized protocol for acquiring high-quality NMR spectra of this compound would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons, such as the hydroxyl proton.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay may be necessary compared to ¹H NMR.

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would exhibit distinct signals for the aromatic protons and the hydroxyl proton. The chemical shifts are influenced by the electronic effects of the substituents and spin-spin coupling with neighboring protons and the fluorine atom.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
H-3~ 7.3 - 7.5Doublet of doublets (dd)J(H-3, H-4) ≈ 8-9, J(H-3, F) ≈ 4-5
H-4~ 6.9 - 7.1Doublet of doublets (dd)J(H-4, H-3) ≈ 8-9, J(H-4, H-6) ≈ 2-3
H-6~ 7.1 - 7.3Doublet of doublets (dd)J(H-6, F) ≈ 8-10, J(H-6, H-4) ≈ 2-3
5-OH~ 9.5 - 10.5Singlet (broad)-

Causality Behind Predictions: The predicted chemical shifts and coupling patterns are based on established principles of NMR spectroscopy. The fluorine atom at position 2 will cause through-bond J-coupling with adjacent protons (H-3 and H-6), splitting their signals into doublets. The magnitude of the coupling constant is dependent on the number of bonds separating the nuclei. The hydroxyl proton is expected to be a broad singlet and its chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached substituents and resonance effects.

Carbon Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity (due to C-F coupling)
C-1 (C-CN)~ 115 - 120Doublet
C-2 (C-F)~ 160 - 165Doublet (large ¹JCF)
C-3 (C-H)~ 118 - 122Doublet
C-4 (C-H)~ 115 - 120Singlet
C-5 (C-OH)~ 155 - 160Singlet
C-6 (C-H)~ 110 - 115Doublet
CN~ 117 - 122Singlet

Causality Behind Predictions: The carbon directly attached to the highly electronegative fluorine atom (C-2) is expected to have the most downfield chemical shift and will appear as a doublet with a large one-bond C-F coupling constant. Other carbons in proximity to the fluorine will also exhibit smaller C-F couplings. The chemical shifts of the other aromatic carbons are influenced by the combined electronic effects of all three substituents.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of the chemical bonds.

Experimental Protocol: Acquiring an IR Spectrum

A typical procedure for obtaining an FT-IR spectrum of solid this compound is as follows:

  • Sample Preparation:

    • KBr Pellet Method: Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

  • Background Spectrum: Record a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract the contribution of atmospheric water and carbon dioxide.

  • Sample Spectrum: Place the sample in the IR beam path and record the spectrum.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Predicted IR Spectral Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C≡N, C-F, and aromatic C-H and C=C bonds.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch (phenolic)3200 - 3600Broad, Strong
Aromatic C-H stretch3000 - 3100Medium
C≡N stretch (nitrile)2220 - 2240Strong
C=C stretch (aromatic)1450 - 1600Medium to Strong
C-O stretch (phenolic)1200 - 1260Strong
C-F stretch1100 - 1250Strong
Aromatic C-H bend (out-of-plane)750 - 900Strong

Causality Behind Predictions: The broadness of the O-H stretching band is due to intermolecular hydrogen bonding in the solid state. The C≡N stretching frequency is a sharp and intense band, characteristic of the nitrile functional group. The C-F stretch is also typically a strong absorption. The exact positions of the aromatic C=C stretching and C-H bending vibrations can provide further information about the substitution pattern of the benzene ring.

Caption: Key functional group vibrations for this compound in IR spectroscopy.

Part 3: Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. It also offers insights into the structure through the analysis of fragmentation patterns.

Experimental Protocol: Acquiring a Mass Spectrum

A common method for obtaining the mass spectrum of this compound is Electron Ionization (EI) Mass Spectrometry:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the ejection of an electron and the formation of a radical cation, the molecular ion (M⁺•).

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.

Predicted Mass Spectrum Data

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight, along with several characteristic fragment ions.

Molecular Formula: C₇H₄FNO Molecular Weight: 137.11 g/mol Exact Mass: 137.0277 u[2]

m/z Predicted Fragment Plausible Neutral Loss
137[C₇H₄FNO]⁺• (Molecular Ion)-
109[C₇H₄FO]⁺CO
108[C₆H₃FO]⁺•HCN
82[C₅H₃F]⁺•CO, HCN

Causality Behind Predictions: The molecular ion peak at m/z 137 is expected to be reasonably intense due to the stability of the aromatic ring. Common fragmentation pathways for aromatic nitriles include the loss of HCN (27 u). Phenols can undergo the loss of CO (28 u). The fragmentation pattern will be a combination of these and other cleavages, providing a unique fingerprint for the molecule.

MS_Fragmentation M [C₇H₄FNO]⁺• m/z = 137 F1 [C₇H₄FO]⁺ m/z = 109 M->F1 - CO F2 [C₆H₃FO]⁺• m/z = 108 M->F2 - HCN F3 [C₅H₃F]⁺• m/z = 82 F2->F3 - CO

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion and Best Practices

This technical guide has provided a comprehensive overview of the predicted NMR, IR, and MS spectral data for this compound. While based on established spectroscopic principles and data from related compounds, it is crucial for researchers to acquire experimental data on their specific samples for definitive characterization. The protocols outlined herein represent standard methodologies that, when applied with care, will yield high-quality data.

For researchers and drug development professionals, the integration of these spectroscopic techniques provides a self-validating system for structural confirmation and purity assessment. Any deviation from the expected spectral patterns should be investigated, as it may indicate the presence of impurities, isomers, or an incorrect molecular structure. A thorough and multi-faceted spectroscopic analysis is the cornerstone of scientific integrity and is essential for advancing the applications of this compound in various scientific disciplines.

References

An In-Depth Technical Guide to the Potential Degradation Pathways of 2-Fluoro-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Fluoro-5-hydroxybenzonitrile is a key chemical intermediate in the synthesis of a variety of pharmacologically active molecules.[1] Its structural integrity is paramount for the efficacy and safety of the final drug product. Understanding its potential degradation pathways is therefore a critical aspect of drug development, influencing formulation strategies, storage conditions, and toxicological assessments. This guide provides a comprehensive overview of the predicted metabolic and chemical degradation pathways of this compound, based on established principles of chemical reactivity and enzymatic transformations of structurally related compounds. The insights and experimental protocols detailed herein are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to anticipate and investigate the stability of this important molecule.

Part 1: Predicted Metabolic Degradation Pathways

The metabolic fate of this compound is likely governed by the enzymatic machinery of the body, primarily in the liver. Two principal pathways are anticipated based on the microbial and mammalian metabolism of aromatic nitriles: hydrolysis of the nitrile group and oxidation of the phenolic ring.

Enzymatic Hydrolysis of the Nitrile Group

The nitrile moiety is susceptible to enzymatic hydrolysis by two main classes of enzymes: nitrilases and nitrile hydratases, often working in concert with amidases.[2]

Nitrilases catalyze the direct conversion of a nitrile to a carboxylic acid and ammonia in a single step.[3] This pathway is prevalent in various microorganisms and has been observed for a range of benzonitrile derivatives.[4][5] For this compound, this would result in the formation of 2-fluoro-5-hydroxybenzoic acid.

  • Causality of Pathway: The nitrilase pathway offers a direct route to a more polar, readily excretable metabolite. The substrate specificity of nitrilases can be influenced by the substituents on the aromatic ring.[6]

This two-step pathway involves the initial hydration of the nitrile to an amide by a nitrile hydratase, followed by the hydrolysis of the amide to a carboxylic acid and ammonia by an amidase.[2] This pathway is also common in microbial degradation of nitriles.[7] In the case of this compound, the intermediate would be 2-fluoro-5-hydroxybenzamide, which is then converted to 2-fluoro-5-hydroxybenzoic acid.

  • Expert Insight: The presence of both pathways has been documented for various nitrile-containing compounds. The predominant pathway can depend on the specific microbial species or enzymatic system involved.[8]

Enzymatic Hydrolysis of this compound cluster_0 Metabolic Degradation This compound This compound 2-Fluoro-5-hydroxybenzamide 2-Fluoro-5-hydroxybenzamide This compound->2-Fluoro-5-hydroxybenzamide  Nitrile Hydratase 2-Fluoro-5-hydroxybenzoic acid 2-Fluoro-5-hydroxybenzoic acid This compound->2-Fluoro-5-hydroxybenzoic acid   Nitrilase 2-Fluoro-5-hydroxybenzamide->2-Fluoro-5-hydroxybenzoic acid  Amidase

Caption: Proposed enzymatic hydrolysis pathways for this compound.

Oxidative Degradation of the Phenolic Ring

The phenolic hydroxyl group makes the aromatic ring susceptible to oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[9]

CYP enzymes can introduce additional hydroxyl groups onto the aromatic ring, leading to the formation of catechol or hydroquinone derivatives. For this compound, this could result in the formation of 2-fluoro-dihydroxybenzonitrile isomers. These highly polar metabolites are often substrates for subsequent Phase II conjugation reactions.

  • Mechanistic Insight: The regioselectivity of hydroxylation is influenced by the existing substituents. The hydroxyl group is an activating group and directs ortho and para to itself.

While the carbon-fluorine bond is generally strong and stable, enzymatic defluorination of aromatic compounds can occur.[10] This process is often initiated by an electrophilic attack on the aromatic ring by a CYP enzyme, which can lead to the formation of an epoxide intermediate or a 1,2-fluorine shift.[10] Subsequent rearrangement and hydrolysis can result in the expulsion of a fluoride ion and the formation of a hydroxylated, defluorinated metabolite.

  • Trustworthiness of Prediction: While less common than C-H hydroxylation, oxidative defluorination is a known metabolic pathway for some fluorinated aromatic compounds and should be considered a potential, albeit likely minor, degradation route.[11]

Oxidative Degradation of this compound cluster_1 Oxidative Metabolism This compound This compound Dihydroxybenzonitrile Metabolites Dihydroxybenzonitrile Metabolites This compound->Dihydroxybenzonitrile Metabolites  CYP450 (Hydroxylation) Defluorinated Hydroxybenzonitrile Defluorinated Hydroxybenzonitrile This compound->Defluorinated Hydroxybenzonitrile  CYP450 (Oxidative Defluorination)

Caption: Proposed oxidative degradation pathways for this compound.

Part 2: Predicted Chemical Degradation Pathways

Beyond enzymatic metabolism, this compound can be susceptible to degradation under various chemical conditions encountered during synthesis, formulation, and storage. Forced degradation studies are essential to identify these potential liabilities.[12]

Hydrolysis of the Nitrile Group

The nitrile group can undergo hydrolysis under both acidic and basic conditions to form a carboxylic acid, often via an amide intermediate.[13] The rate of hydrolysis is dependent on pH and temperature.[14][15]

  • Acid-Catalyzed Hydrolysis: In the presence of strong acids and heat, the nitrile is protonated, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the nitrile carbon.

Oxidation

The phenolic moiety is susceptible to oxidation, which can be initiated by oxidizing agents, light, or the presence of metal ions.[16] This can lead to the formation of colored degradation products, such as quinone-type species.

  • Expert Insight: The presence of the electron-withdrawing fluorine and nitrile groups may slightly decrease the susceptibility of the ring to oxidation compared to phenol itself.

Photodegradation

Exposure to light, particularly UV radiation, can lead to the degradation of aromatic compounds.[17] For fluorinated phenols, photolysis can result in the cleavage of the C-F bond to form fluoride ions or lead to the formation of other photoproducts.[18]

Chemical Degradation of this compound cluster_2 Chemical Degradation This compound This compound 2-Fluoro-5-hydroxybenzamide 2-Fluoro-5-hydroxybenzamide This compound->2-Fluoro-5-hydroxybenzamide Hydrolysis (Acid/Base) Quinone-type Degradants Quinone-type Degradants This compound->Quinone-type Degradants Oxidation Photodegradation Products Photodegradation Products This compound->Photodegradation Products Photolysis 2-Fluoro-5-hydroxybenzoic acid 2-Fluoro-5-hydroxybenzoic acid 2-Fluoro-5-hydroxybenzamide->2-Fluoro-5-hydroxybenzoic acid Further Hydrolysis

Caption: Proposed chemical degradation pathways for this compound.

Part 3: Experimental Protocols for Degradation Studies

To empirically determine the degradation pathways of this compound, a series of well-designed experiments are necessary.

In Vitro Metabolic Stability Assay

This assay provides an initial assessment of the metabolic lability of the compound.[19][20]

  • Objective: To determine the rate of disappearance of this compound when incubated with liver microsomes or hepatocytes.

  • Protocol:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

    • Incubate the compound (at a final concentration of, for example, 1 µM) with liver microsomes (e.g., human, rat) or cryopreserved hepatocytes in a buffered solution at 37°C.[21]

    • Initiate the metabolic reaction by adding a cofactor mix (e.g., NADPH for CYP-mediated reactions).[19]

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[22]

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.[23]

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[21]

Parameter Description
Test SystemHuman Liver Microsomes, Rat Liver Microsomes, Cryopreserved Hepatocytes
Compound Conc.1 µM
Incubation Temp.37°C
Time Points0, 5, 15, 30, 60 min
Analytical MethodLC-MS/MS
Forced Degradation (Stress Testing)

These studies are designed to accelerate the chemical degradation of the compound to identify potential degradants that could form under various storage and handling conditions.[24][25]

  • Objective: To identify the degradation products of this compound under hydrolytic, oxidative, and photolytic stress.

  • Protocols:

    • Acid Hydrolysis: Incubate the compound in 0.1 M HCl at 60°C for up to 7 days.[17]

    • Base Hydrolysis: Incubate the compound in 0.1 M NaOH at 60°C for up to 7 days.[17]

    • Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature for up to 7 days.[16]

    • Photolytic Degradation: Expose a solution of the compound to a light source that provides both UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/square meter).[17]

  • Sample Analysis: At appropriate time points, neutralize the samples (for acid and base hydrolysis) and analyze all stressed samples by a stability-indicating HPLC method with UV and MS detection to separate and identify the degradation products.[26]

Stress Condition Reagent/Condition Temperature Duration
Acid Hydrolysis0.1 M HCl60°CUp to 7 days
Base Hydrolysis0.1 M NaOH60°CUp to 7 days
Oxidation3% H₂O₂Room Temp.Up to 7 days
PhotolysisUV/Visible LightAmbientPer ICH Q1B
Analytical Methodology: HPLC-MS for Separation and Identification

A robust analytical method is crucial for separating the parent compound from its potential degradation products.

  • Objective: To develop a stability-indicating HPLC method coupled with mass spectrometry for the analysis of this compound and its degradants.

  • Methodology:

    • Chromatography: A reverse-phase HPLC method is generally suitable for this type of molecule.[27]

      • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acid (e.g., 0.1% formic acid for MS compatibility).[26]

      • Detection: UV detection at an appropriate wavelength and a mass spectrometer for identification and confirmation of degradation products.

    • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is invaluable for elucidating the structures of unknown degradation products by providing accurate mass measurements.

Conclusion

The degradation of this compound is predicted to occur through several key pathways, including enzymatic hydrolysis of the nitrile group, oxidative metabolism of the aromatic ring, and chemical degradation under hydrolytic, oxidative, and photolytic stress. While these predictions are based on sound chemical and biochemical principles derived from analogous structures, empirical studies are essential for confirmation. The experimental protocols outlined in this guide provide a robust framework for investigating the stability of this compound, enabling the identification of its degradation products and the elucidation of its degradation pathways. This knowledge is fundamental for the development of safe and effective pharmaceuticals.

References

Methodological & Application

The Strategic deployment of 2-Fluoro-5-hydroxybenzonitrile in Modern Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of modern drug discovery is characterized by an ever-present demand for novel molecular scaffolds that can be elaborated into safe and effective therapeutic agents. Within this context, highly functionalized aromatic building blocks are invaluable assets. 2-Fluoro-5-hydroxybenzonitrile, a seemingly simple molecule, has emerged as a strategic starting material in the synthesis of a diverse array of pharmaceuticals. Its unique arrangement of a nucleophilic hydroxyl group, an electron-withdrawing nitrile, and a metabolically robust fluorine atom provides a versatile platform for the construction of complex molecular architectures.

This in-depth technical guide provides a comprehensive overview of the synthetic utility of this compound in pharmaceutical development. We will delve into the key transformations of this versatile molecule, providing detailed, field-proven protocols and explaining the causal relationships behind experimental choices. This guide is designed to empower researchers to leverage the full potential of this valuable building block in their own drug discovery endeavors.

The Strategic Advantage of the this compound Scaffold

The trifunctional nature of this compound offers medicinal chemists a powerful toolkit for molecular design. The fluorine atom can enhance metabolic stability and binding affinity of a drug candidate. The nitrile group is a versatile precursor to other functionalities and can act as a hydrogen bond acceptor in ligand-receptor interactions. Finally, the phenolic hydroxyl group provides a convenient handle for introducing a wide range of substituents through well-established synthetic methodologies.

This strategic combination of functionalities has led to the incorporation of the this compound scaffold into a variety of important drug classes, including enzyme inhibitors and selective androgen receptor modulators (SARMs).

Key Synthetic Transformations and Pharmaceutical Applications

The synthetic utility of this compound can be broadly categorized into two main strategies:

  • Modification of the Hydroxyl Group: The phenolic hydroxyl group is the most readily functionalized handle on the molecule, providing a gateway to a vast chemical space of ethers and esters.

  • Transformation of the Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, opening up further avenues for derivatization.

  • Derivatization of the Aromatic Ring: While less common, electrophilic aromatic substitution can be employed to further functionalize the benzene ring.

The following sections will explore these strategies in detail, providing specific examples of their application in the synthesis of important pharmaceutical agents.

Application I: Synthesis of PARP Inhibitors via 2-Fluoro-5-formylbenzonitrile

One of the most prominent applications of the this compound scaffold is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that has revolutionized the treatment of certain cancers. The key intermediate in the synthesis of the blockbuster PARP inhibitor Olaparib is 2-Fluoro-5-formylbenzonitrile, which can be accessed from this compound via oxidation.[1][2][3]

While 2-Fluoro-5-formylbenzonitrile is a critical intermediate, it is important to note that it is often synthesized from other precursors on an industrial scale due to cost and efficiency considerations.[2][4] However, the conceptual link to this compound highlights the importance of this substitution pattern in medicinal chemistry.

A common laboratory-scale synthesis of 2-Fluoro-5-formylbenzonitrile involves the cyanation of 3-bromo-4-fluorobenzaldehyde.[3]

Experimental Protocol: Synthesis of 2-Fluoro-5-formylbenzonitrile

Materials:

  • 3-Bromo-4-fluorobenzaldehyde

  • Copper(I) cyanide (CuCN)

  • N-Methyl-2-pyrrolidone (NMP)

  • Diatomaceous earth

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 3-bromo-4-fluorobenzaldehyde (1 equivalent) in NMP.

  • Add copper(I) cyanide (1.1 to 1.2 equivalents) to the solution.

  • Heat the reaction mixture to 170 °C and stir overnight.

  • Cool the mixture to room temperature and add diatomaceous earth.

  • Filter the mixture and wash the filter cake with ethyl acetate.

  • To the filtrate, add water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization to obtain 2-Fluoro-5-formylbenzonitrile.[3]

Application II: Synthesis of HIF-2α Inhibitors - A Case Study with an Isomer

The hypoxia-inducible factor-2α (HIF-2α) is a key transcription factor implicated in the development of certain cancers. Belzutifan, a first-in-class HIF-2α inhibitor, has been approved for the treatment of von Hippel-Lindau (VHL) disease-associated renal cell carcinoma.[5] The synthesis of Belzutifan provides an excellent case study in the application of a fluorinated hydroxybenzonitrile scaffold, in this case, the isomer 3-fluoro-5-hydroxybenzonitrile.[5][6]

The synthesis of 3-fluoro-5-hydroxybenzonitrile is a key step in the overall synthesis of Belzutifan. A common route involves the demethylation of 3-fluoro-5-methoxybenzonitrile.[5]

Experimental Protocol: Synthesis of 3-Fluoro-5-hydroxybenzonitrile

Materials:

  • 3,5-Difluorobenzonitrile

  • Sodium methoxide

  • Methanol

  • Reagents for demethylation (e.g., boron tribromide or pyridine hydrochloride)

Procedure:

  • Methoxylation: React 3,5-difluorobenzonitrile with sodium methoxide in methanol to afford 3-fluoro-5-methoxybenzonitrile.[5]

  • Demethylation: Cleave the methyl ether using a suitable demethylating agent to yield 3-fluoro-5-hydroxybenzonitrile.[5]

The resulting 3-fluoro-5-hydroxybenzonitrile is then coupled with a sulfone intermediate via a nucleophilic aromatic substitution (SNAr) reaction to form a key diaryl ether linkage in the Belzutifan scaffold.[5]

Application III: Synthesis of Selective Androgen Receptor Modulators (SARMs)

Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that have similar anabolic properties to anabolic steroids but with reduced androgenic (producing male characteristics) properties. The benzonitrile scaffold is a common feature in many SARMs currently under investigation.[5][6][7][8][9] While specific examples starting directly from this compound are not as prevalent in the public domain, the general synthetic strategies employed for SARMs highlight the potential of this building block.

A key reaction in the synthesis of many benzonitrile-containing SARMs is the formation of an ether linkage at the phenolic hydroxyl group. The Williamson ether synthesis is a classic and reliable method for achieving this transformation.[10][11][12][13][14]

General Protocol: Williamson Ether Synthesis with this compound

Materials:

  • This compound

  • A suitable alkyl halide (e.g., R-Br, R-I)

  • A base (e.g., potassium carbonate, sodium hydride)

  • A polar aprotic solvent (e.g., DMF, acetone)

Procedure:

  • Dissolve this compound (1 equivalent) in the chosen solvent.

  • Add the base (1.1 to 1.5 equivalents) and stir the mixture.

  • Add the alkyl halide (1.0 to 1.2 equivalents) to the reaction mixture.

  • Heat the reaction to a suitable temperature (e.g., 60-100 °C) and monitor the progress by TLC.

  • Upon completion, cool the reaction, add water, and extract the product with an organic solvent.

  • Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

This general protocol can be adapted to introduce a wide variety of side chains onto the this compound scaffold, enabling the exploration of structure-activity relationships in the development of novel SARMs.

Visualization of Synthetic Pathways

To better illustrate the synthetic strategies discussed, the following diagrams are provided in Graphviz DOT language.

Synthesis_of_2_Fluoro_5_formylbenzonitrile start 3-Bromo-4-fluorobenzaldehyde intermediate 2-Fluoro-5-formylbenzonitrile start->intermediate CuCN, NMP, 170°C product Olaparib (PARP Inhibitor) intermediate->product Multi-step synthesis caption Synthesis of a PARP Inhibitor Intermediate Synthesis_of_Belzutifan_Intermediate start 3,5-Difluorobenzonitrile intermediate1 3-Fluoro-5-methoxybenzonitrile start->intermediate1 NaOMe, MeOH intermediate2 3-Fluoro-5-hydroxybenzonitrile intermediate1->intermediate2 Demethylation product Belzutifan (HIF-2α Inhibitor) intermediate2->product SNAr coupling with sulfone intermediate caption Synthesis of a HIF-2α Inhibitor Intermediate Williamson_Ether_Synthesis start This compound intermediate Phenoxide start->intermediate Base (e.g., K2CO3) product 2-Fluoro-5-(alkoxy)benzonitrile (SARM precursor) intermediate->product Alkyl halide (R-X) caption General Williamson Ether Synthesis for SARM Precursors

References

Application Notes & Protocols: The Strategic Use of 2-Fluoro-5-formylbenzonitrile in the Synthesis of Advanced PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of Fluorinated Scaffolds in Modern Drug Discovery

The development of targeted cancer therapies has been marked by the successful application of synthetic lethality, a concept powerfully exploited by Poly(ADP-ribose) polymerase (PARP) inhibitors.[1] These drugs have revolutionized the treatment of cancers with specific DNA repair deficiencies, such as those harboring BRCA1 or BRCA2 mutations.[1][2] At the heart of synthesizing these complex molecules lies the strategic selection of key building blocks. While the broader class of fluorinated benzonitriles is of significant interest, this guide will focus on a pivotal and extensively documented intermediate: 2-Fluoro-5-formylbenzonitrile . This compound serves as a cornerstone in the construction of the phthalazinone core of Olaparib, the first-in-class PARP inhibitor approved for clinical use.[2][3][4]

The presence of the fluorine atom and the electronically distinct cyano and formyl groups on the benzonitrile ring provides a unique combination of reactivity and metabolic stability, making it an ideal precursor for multi-step, high-yield synthetic campaigns. This document provides a detailed exploration of the synthesis of 2-Fluoro-5-formylbenzonitrile and its subsequent application in the convergent synthesis of Olaparib, offering both theoretical justification and practical, step-by-step protocols for the research and drug development professional.

Part 1: Synthesis of the Key Intermediate: 2-Fluoro-5-formylbenzonitrile

The industrial-scale production of 2-Fluoro-5-formylbenzonitrile is crucial for the consistent and cost-effective manufacturing of Olaparib.[3] Two primary, well-established synthetic routes are predominantly employed, each with distinct advantages and considerations regarding reagent toxicity and scalability.[3][4]

Route A: Cyanation of 3-bromo-4-fluorobenzaldehyde

This classical approach, a variation of the Rosenmund-von Braun reaction, involves a direct nucleophilic aromatic substitution of the bromine atom with a cyanide group. The high temperature required is a testament to the stability of the aryl-bromide bond, necessitating a high-boiling point solvent like N-Methyl-2-pyrrolidone (NMP).[5]

A 3-bromo-4-fluorobenzaldehyde C 2-Fluoro-5-formylbenzonitrile A->C Cyanation B Cuprous Cyanide (CuCN) NMP, 170°C

Caption: Synthetic workflow for Route A.

Table 1: Quantitative Data for Synthesis via Route A [3][5]

ReagentMolecular Weight ( g/mol )Quantity (g)Moles (mol)Molar Ratio
3-bromo-4-fluorobenzaldehyde203.011000.491.0
Cuprous Cyanide (CuCN)89.5650.60.56~1.14
N-Methyl-2-pyrrolidone (NMP)99.13400 mL-Solvent
  • Reaction Setup: In a 1L round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 100 g (0.49 mol) of 3-bromo-4-fluorobenzaldehyde in 400 mL of N-Methyl-2-pyrrolidone (NMP).

  • Reagent Addition: To the stirred solution, add 50.6 g (0.56 mol) of cuprous cyanide.

  • Reaction Execution: Heat the reaction mixture to 170°C and maintain this temperature with vigorous stirring overnight (at least 12 hours). The high temperature is critical for driving the reaction to completion.[5]

  • Work-up and Isolation:

    • Cool the mixture to room temperature. Add a sufficient amount of diatomaceous earth and stir for 15 minutes.

    • Filter the mixture to remove solid residues.

    • Transfer the filtrate to a separatory funnel. Add 400 mL of water and 500 mL of ethyl acetate.

    • Separate the organic phase. Wash the organic layer twice with 200 mL of water to remove residual NMP.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Recrystallize the crude residue from a mixture of petroleum ether and ethyl acetate to yield 2-Fluoro-5-formylbenzonitrile as a pale yellow solid.[5]

Route B: Three-Step Synthesis from 2-Fluorobenzonitrile

This more modern approach avoids the use of highly toxic cuprous cyanide, making it more attractive for industrial-scale production from an environmental and safety perspective.[3][4] It involves chloromethylation, followed by hydrolysis and a final oxidation step.

cluster_0 Step 1: Chloromethylation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Oxidation A 2-Fluorobenzonitrile I1 Intermediate I (2-Fluoro-5-(chloromethyl)benzonitrile) A->I1 B Paraformaldehyde, NaCl, Conc. H₂SO₄, ZnCl₂ I2 Intermediate II (2-Fluoro-5-(hydroxymethyl)benzonitrile) I1->I2 D 2-Fluoro-5-formylbenzonitrile I2->D C Pyridinium Chlorochromate (PCC)

Caption: Synthetic workflow for Route B.

Step 1: Synthesis of 2-Fluoro-5-(chloromethyl)benzonitrile (Intermediate I) [4]

  • In a 500 mL flask, sequentially add 250 g of concentrated sulfuric acid, 30 g of paraformaldehyde, 60 g of o-fluorobenzonitrile, 58.5 g of sodium chloride, and 6.8 g of anhydrous zinc chloride.

  • Stir the mixture at room temperature. Monitor the reaction progress by HPLC until the starting material content is less than 5%.

Step 2: Synthesis of 2-Fluoro-5-(hydroxymethyl)benzonitrile (Intermediate II) [4]

  • The crude Intermediate I from the previous step is hydrolyzed. Note: Specific hydrolysis conditions are proprietary in some patents but generally involve treatment with a base in an aqueous medium.

Step 3: Synthesis of 2-Fluoro-5-formylbenzonitrile [5]

  • Reaction Setup: In a 1000 mL flask, dissolve 138.9 g of crude Intermediate II in 500 mL of dichloromethane.

  • Reagent Addition: Cool the flask in a cold water bath with stirring. Add 200 g of pyridinium chlorochromate (PCC) in portions, ensuring the temperature is maintained at room temperature. The portion-wise addition is necessary to control the exothermic reaction.[5]

  • Reaction Execution: Continue stirring at room temperature and monitor the reaction by HPLC until the starting material is completely consumed.

  • Work-up and Isolation:

    • Filter the reaction mixture through a pad of celite and wash the filter cake with 200 mL of dichloromethane.

    • Remove the solvent from the filtrate under reduced pressure.

  • Purification: Recrystallize the residue from toluene to obtain 2-fluoro-5-formylbenzonitrile as a yellow solid.[4][5]

Part 2: Application in PARP Inhibitor Synthesis (Olaparib)

With the key intermediate, 2-Fluoro-5-formylbenzonitrile, in hand, the path to Olaparib proceeds via a convergent synthesis strategy. A pivotal step is the Horner-Wadsworth-Emmons (HWE) reaction to form a crucial olefin intermediate.[2][6]

A 2-Fluoro-5-formylbenzonitrile C Olefin Intermediate (CAS 763114-25-6) A->C HWE Reaction B (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonic acid B->C D Subsequent Cyclization & Amide Coupling Steps C->D E Olaparib D->E cluster_0 Normal Cell (Functional HR) cluster_1 BRCA-Deficient Cancer Cell A DNA Single-Strand Break (SSB) B PARP Inhibition A->B C Unrepaired SSB -> DSB B->C D Homologous Recombination (HR) Repair C->D E Cell Survival D->E F DNA Single-Strand Break (SSB) G PARP Inhibition F->G H Unrepaired SSB -> DSB G->H I Defective HR Repair H->I J Cell Death (Apoptosis) I->J

References

Application Note: A Robust and Scalable Protocol for the Cyanation of 3-Bromo-4-Fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive guide to the synthesis of 3-cyano-4-fluorobenzaldehyde, a valuable building block in pharmaceutical and agrochemical development. We present a detailed, field-proven protocol for the palladium-catalyzed cyanation of 3-bromo-4-fluorobenzaldehyde. The featured methodology prioritizes safety and reproducibility by employing potassium hexacyanoferrate(II), a non-toxic and cost-effective cyanide source. This guide delves into the mechanistic underpinnings of the reaction, explains the rationale behind procedural choices, and outlines critical safety measures for handling cyanide-containing reagents. The content is designed for researchers, chemists, and process development professionals seeking a reliable and scalable method for the synthesis of functionalized aryl nitriles.

Introduction: The Significance of Aryl Nitriles

Aryl nitriles are pivotal intermediates in organic synthesis, serving as precursors to a wide array of functional groups including carboxylic acids, amines, amides, and tetrazoles. Their prevalence in high-value molecules, such as the antineoplastic drug Letrozole and the anti-HIV agent Etravirine, underscores their importance.[1] The target molecule of this protocol, 3-cyano-4-fluorobenzaldehyde, combines the versatile nitrile group with an aldehyde handle and a fluorinated benzene ring, making it a highly desirable intermediate for complex molecule synthesis in medicinal chemistry and materials science.

Historically, the synthesis of aryl nitriles was dominated by methods like the Sandmeyer and Rosenmund-von Braun reactions. The latter involves the reaction of an aryl halide with a stoichiometric amount of copper(I) cyanide, often requiring harsh reaction temperatures (up to 200°C) and posing significant challenges in product purification due to copper waste.[2][3] Modern synthetic chemistry has largely transitioned to palladium-catalyzed cross-coupling reactions, which offer milder conditions, superior functional group tolerance, and catalytic efficiency.[1][4]

This guide focuses on a state-of-the-art palladium-catalyzed protocol that addresses the historical challenges of cyanation, particularly catalyst deactivation and the use of acutely toxic cyanide salts.

Mechanistic Insight: The Palladium-Catalyzed Cyanation Cycle

The success of modern cyanation protocols hinges on understanding and controlling the palladium catalytic cycle. The generally accepted mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

A significant challenge in palladium-catalyzed cyanation is the propensity of free cyanide ions to irreversibly bind to and poison the palladium catalyst at various stages of the catalytic cycle, leading to inconsistent results and reaction failure.[1][6] To circumvent this, modern protocols employ cyanide sources with low solubility or slow cyanide release. Zinc cyanide (Zn(CN)₂) and, more advantageously, potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) are widely used.[2][7] K₄[Fe(CN)₆] is an exceptionally stable, non-toxic solid that requires elevated temperatures to release cyanide, ensuring a low, steady concentration of the active nucleophile, thereby preventing catalyst deactivation.[2][6]

It is also noteworthy that for electron-deficient substrates like 3-bromo-4-fluorobenzaldehyde, the final reductive elimination step to form the C-CN bond can be slower compared to electron-rich systems.[6] The choice of a suitable ligand is crucial to facilitate this step and ensure high reaction yields.

Palladium Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)(Br)L₂ (Oxidative Addition Complex) Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)(CN)L₂ (Transmetalation Complex) OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Ar-CN (Aryl Nitrile) Trans->Product ArX Ar-Br ArX->OxAdd Ar-Br CN_Source [Fe(CN)₆]⁴⁻ CN_Source->Trans CN⁻ Source

Caption: The catalytic cycle for palladium-catalyzed cyanation.

CRITICAL SAFETY PRECAUTIONS

While K₄[Fe(CN)₆] is classified as non-toxic, its reaction mixtures can potentially generate hydrogen cyanide (HCN) gas under acidic conditions. All cyanide-containing compounds, regardless of their form, must be handled with extreme caution.

  • Engineering Controls: All manipulations involving cyanide salts, including weighing and solution preparation, MUST be performed inside a certified chemical fume hood to prevent inhalation of any dust or potential HCN gas.[7][8]

  • Personal Protective Equipment (PPE): Standard laboratory attire, including a flame-resistant lab coat, long pants, and closed-toe shoes, is required. Nitrile gloves (double-gloving is recommended) and chemical safety goggles are mandatory.[9]

  • Working Alone: Never work with cyanides when alone in the laboratory. Ensure colleagues are aware of the procedure being performed.[7]

  • Waste Disposal: All cyanide-containing waste (solid and liquid) is considered acutely hazardous. It must be collected in clearly labeled, dedicated waste containers. The pH of aqueous waste must be kept basic (pH > 10) to prevent HCN evolution.[8][10]

  • Spill Response: In case of a small spill, carefully sweep up solid material to avoid creating dust. Wipe the area with a cloth dampened with a basic solution (e.g., 1% sodium carbonate). For larger spills, evacuate the area immediately and contact emergency response personnel.[7]

  • Emergency Procedures: In case of exposure, immediately remove contaminated clothing and flush the affected skin or eyes with copious amounts of water for at least 15 minutes. Seek immediate medical attention. Inform the medical team that cyanide exposure is suspected.[10]

Experimental Protocol: Palladium-Catalyzed Cyanation

This protocol is adapted from established, general procedures for the cyanation of aryl bromides using K₄[Fe(CN)₆].[6] The aldehyde functionality in the substrate is generally well-tolerated, but monitoring for potential side reactions is advised.[5]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Bromo-4-fluorobenzaldehyde>98%Standard Vendor
Potassium Hexacyanoferrate(II) TrihydrateACS Reagent, >98.5%Standard VendorK₄[Fe(CN)₆]·3H₂O
Tris(dibenzylideneacetone)dipalladium(0)Reagent Grade, 97%Standard VendorPd₂(dba)₃
1,1'-Bis(diphenylphosphino)ferrocene>97%Standard Vendordppf
Sodium Carbonate (Anhydrous)ACS Reagent, >99.5%Standard VendorNa₂CO₃, used as the base
1,4-DioxaneAnhydrous, >99.8%Standard VendorSolvent
Deionized WaterN/AIn-houseDegassed prior to use
Ethyl AcetateACS GradeStandard VendorFor extraction
Brine (Saturated NaCl solution)N/AIn-houseFor washing
Magnesium Sulfate (Anhydrous)Reagent GradeStandard VendorFor drying
Schlenk Flask or Screw-Cap VialN/AN/AWith Teflon-lined septum
Magnetic Stir BarN/AN/A

Reaction Setup and Execution

Experimental Workflow A 1. Add Solids to Flask (Substrate, K₄[Fe(CN)₆]·3H₂O, Pd₂(dba)₃, dppf, Na₂CO₃) B 2. Seal, Evacuate & Backfill (Repeat 3x with Nitrogen/Argon) A->B C 3. Add Degassed Solvents (1,4-Dioxane and Water) via Syringe B->C D 4. Heat Reaction Mixture (100-120 °C with vigorous stirring) C->D E 5. Monitor Reaction (TLC or GC/LC-MS until completion) D->E F 6. Cooldown & Quench (Cool to RT, add water) E->F G 7. Extraction (Extract with Ethyl Acetate 3x) F->G H 8. Wash & Dry (Wash with water, brine; dry over MgSO₄) G->H I 9. Purify (Filter, concentrate, silica gel chromatography) H->I J 10. Isolate Product (3-cyano-4-fluorobenzaldehyde) I->J

Caption: Step-by-step workflow for the cyanation of 3-bromo-4-fluorobenzaldehyde.

  • Reagent Preparation: To a 50 mL Schlenk flask equipped with a magnetic stir bar, add 3-bromo-4-fluorobenzaldehyde (1.00 g, 4.93 mmol, 1.0 equiv), potassium hexacyanoferrate(II) trihydrate (1.25 g, 2.96 mmol, 0.6 equiv), tris(dibenzylideneacetone)dipalladium(0) (45 mg, 0.049 mmol, 0.01 equiv Pd), 1,1'-bis(diphenylphosphino)ferrocene (dppf) (55 mg, 0.099 mmol, 0.02 equiv), and anhydrous sodium carbonate (1.04 g, 9.86 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum or Teflon-lined screw cap. Evacuate the flask under high vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane (15 mL) and degassed deionized water (15 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 120 °C. Stir the mixture vigorously for 12-24 hours. The reaction mixture will typically turn dark brown or black.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with deionized water (30 mL) and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous phase with ethyl acetate (3 x 40 mL).

  • Washing and Drying: Combine the organic layers and wash with water (2 x 30 mL) and then with brine (30 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude material by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Data Summary and Expected Results

The following table summarizes the key parameters for the described protocol. Yields for palladium-catalyzed cyanations of electron-deficient aryl bromides are typically high.

ParameterValueNotes
Substrate3-Bromo-4-fluorobenzaldehyde1.0 equiv
Cyanide SourceK₄[Fe(CN)₆]·3H₂O0.6 equiv. Non-toxic and provides slow CN⁻ release.[6][10]
Catalyst PrecursorPd₂(dba)₃0.01 equiv Pd (0.005 equiv of the dimer)
Liganddppf0.02 equiv
BaseNa₂CO₃2.0 equiv
Solvent System1,4-Dioxane / H₂O (1:1 v/v)Biphasic system to dissolve both organic and inorganic reagents.[6]
Temperature120 °CRequired to facilitate cyanide release from K₄[Fe(CN)₆].[2][6]
Reaction Time12 - 24 hoursMonitor by TLC or GC-MS for completion.
Expected Yield >85% Based on similar substrates in the literature.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Nucleophilic Substitution in Synthesis

Nucleophilic substitution reactions are a cornerstone of modern organic synthesis, enabling the precise replacement of a leaving group with a nucleophile at an sp³-hybridized carbon center.[1][2] This class of reactions is fundamental not only in academic research but also holds immense practical importance in the pharmaceutical industry for the synthesis of biologically active compounds and drug candidates.[3][4] The ability to strategically form new carbon-heteroatom or carbon-carbon bonds underpins the construction of complex molecular architectures.[4]

This guide provides a detailed exploration of the two primary mechanistic pathways—SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular)—offering both the theoretical basis and practical, field-proven protocols for their execution. Understanding the nuances of each mechanism is critical for controlling reaction outcomes, optimizing yields, and ensuring product purity.

Pillar 1: Mechanistic Dichotomy - SN1 vs. SN2 Reactions

The choice of experimental conditions dictates which mechanistic pathway is favored. The primary factors influencing this are the structure of the substrate (electrophile), the strength of the nucleophile, the nature of the leaving group, and the choice of solvent.[1][5]

The SN2 Reaction: A Concerted, One-Step Process

The SN2 reaction is a single-step mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[6][7][8] This "backside attack" results in an inversion of stereochemistry at the reaction center.[9] The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile, making it a bimolecular process.[7][10]

Key characteristics influencing SN2 reactions:

  • Substrate: The reaction is highly sensitive to steric hindrance.[5][11] Therefore, the rate of reaction follows the trend: methyl > primary > secondary >> tertiary (tertiary substrates are generally unreactive via the SN2 pathway).[12]

  • Nucleophile: Strong, typically anionic, nucleophiles are required to facilitate the concerted mechanism.[7]

  • Solvent: Polar aprotic solvents (e.g., acetone, DMSO, DMF) are ideal as they solvate the cation of the nucleophilic salt but do not strongly solvate the anion, leaving it more "naked" and reactive.[10]

  • Leaving Group: A good leaving group is a weak base that can stabilize the negative charge it acquires upon departure.[6][7]

The SN1 Reaction: A Stepwise, Carbocation-Mediated Process

In contrast, the SN1 reaction is a two-step process.[13] The first and rate-determining step is the spontaneous dissociation of the leaving group to form a planar carbocation intermediate.[7][9] The nucleophile then attacks the carbocation in the second, faster step.[9] Because the nucleophile can attack from either face of the planar carbocation, the reaction typically leads to a racemic or nearly racemic mixture of enantiomers if the starting material is chiral.[2] The reaction rate is dependent only on the concentration of the substrate, making it a unimolecular process.[12]

Key characteristics influencing SN1 reactions:

  • Substrate: The reaction rate is determined by the stability of the carbocation intermediate. Thus, the trend is the reverse of SN2: tertiary > secondary >> primary (primary substrates do not typically react via the SN1 pathway).[7][12]

  • Nucleophile: Weak nucleophiles (e.g., water, alcohols) are sufficient, as they do not participate in the rate-determining step.[2]

  • Solvent: Polar protic solvents (e.g., water, ethanol, methanol) are preferred because they can stabilize both the carbocation intermediate through ion-dipole interactions and the leaving group anion through hydrogen bonding.[2][7]

  • Leaving Group: As with SN2 reactions, a good leaving group is essential to facilitate the initial dissociation.[14]

Pillar 2: Experimental Protocols and Methodologies

Safety First: A Prerequisite for All Chemical Synthesis

Before commencing any experimental work, a thorough risk assessment is mandatory. Nucleophilic substitution reactions often involve flammable solvents, corrosive acids and bases, and potentially toxic alkylating agents.[10][15][16]

General Safety Precautions:

  • Always work in a well-ventilated fume hood.[16]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[16][17]

  • Keep flammable solvents away from ignition sources.[15][16] Heating of flammable liquids should be conducted using a heating mantle or water bath, never a direct flame.[15][17]

  • Neutralize any acid or base spills immediately with an appropriate quenching agent.[10]

  • Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.[18]

Protocol 1: A Representative SN2 Reaction - Synthesis of an Ether

This protocol describes the synthesis of an ether from an alkyl halide and an alkoxide, a classic example of the Williamson Ether Synthesis which proceeds via an SN2 mechanism.

Objective: To synthesize 4-methoxyphenyl benzyl ether from 4-methoxyphenol and benzyl bromide.

Materials & Reagents:

  • 4-methoxyphenol

  • Benzyl bromide

  • Potassium hydroxide (KOH)

  • Ethanol (absolute)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)[19]

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, beakers, graduated cylinders

  • TLC plates (silica gel), TLC chamber, UV lamp

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup:

    • In a 100 mL round-bottom flask, dissolve 1.24 g of 4-methoxyphenol in 25 mL of absolute ethanol.

    • Add 0.62 g of potassium hydroxide to the solution. Stir until the KOH is completely dissolved, forming the potassium 4-methoxyphenoxide nucleophile.

    • Add 1.71 g (1.2 mL) of benzyl bromide to the flask. Add a few anti-bumping granules.[15]

    • Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle for 60 minutes.[15]

  • Reaction Monitoring:

    • The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC). Prepare a TLC plate by spotting the starting material (benzyl bromide), the co-spot (starting material and reaction mixture), and the reaction mixture.

    • Develop the plate in an appropriate solvent system (e.g., 4:1 Hexanes:Ethyl Acetate).

    • Visualize the plate under a UV lamp. The reaction is complete when the spot corresponding to the benzyl bromide has disappeared.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into a separatory funnel containing 50 mL of water.[20]

    • Extract the aqueous layer three times with 25 mL portions of diethyl ether.[21] Combine the organic layers.

    • Wash the combined organic layers sequentially with 30 mL of saturated sodium bicarbonate solution and 30 mL of brine.[21][22] The bicarbonate wash removes any unreacted phenol.

    • Dry the organic layer over anhydrous magnesium sulfate.[19][20] MgSO₄ is a fast-acting drying agent suitable for ethereal solutions.[19]

    • Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.[20][23]

  • Purification and Characterization:

    • The crude product can be further purified by recrystallization or column chromatography if necessary.

    • Characterize the final product using techniques such as melting point, IR spectroscopy, and NMR spectroscopy to confirm its identity and purity.

Protocol 2: A Representative SN1 Reaction - Solvolysis of an Alkyl Halide

This protocol demonstrates the SN1 reaction through the solvolysis of tert-butyl chloride, where the solvent (a mixture of water and ethanol) also acts as the nucleophile.

Objective: To observe the rate of an SN1 reaction and understand the effect of the solvent.

Materials & Reagents:

  • tert-Butyl chloride

  • Ethanol

  • Deionized water

  • 0.5 M NaOH solution with phenolphthalein indicator[18]

  • Test tubes, pipettes, water bath[18]

Step-by-Step Procedure:

  • Reaction Setup:

    • Prepare a solvent system, for example, a 50:50 mixture (by volume) of ethanol and water.

    • In a clean, dry test tube, add 2.0 mL of the prepared solvent system.[18]

    • Add 3 drops of 0.5 M NaOH solution containing phenolphthalein indicator. The solution should turn pink.[18]

    • Place the test tube in a water bath maintained at a constant temperature (e.g., 30°C).[18] Allow the contents to equilibrate for several minutes.

  • Initiation and Monitoring:

    • Add 3 drops of tert-butyl chloride to the test tube and start a timer immediately.[18]

    • Shake the test tube to ensure thorough mixing.[18]

    • The reaction produces HCl as a byproduct, which will neutralize the NaOH.

    • The endpoint of the reaction is the moment the pink color of the phenolphthalein indicator disappears.[18] Record the time taken.

  • Data Analysis and Interpretation:

    • The rate of the reaction is inversely proportional to the time recorded.

    • This experiment can be repeated with different solvent polarities (e.g., 60:40 and 40:60 ethanol:water mixtures) to demonstrate that increasing solvent polarity accelerates the SN1 reaction by stabilizing the carbocation intermediate.[18]

Pillar 3: Data Presentation and Visualization

Table 1: Key Factors Influencing Nucleophilic Substitution Reactions
FactorSN1 ReactionSN2 ReactionCausality
Substrate Structure 3° > 2° >> 1°Methyl > 1° > 2° >> 3°SN1 rate depends on carbocation stability; SN2 rate depends on accessibility of the electrophilic carbon (steric hindrance).[5][11]
Nucleophile Weak nucleophiles are effectiveRequires strong nucleophilesThe nucleophile is not involved in the SN1 rate-determining step; it is directly involved in the single step of the SN2 reaction.[12]
Solvent Polar Protic (e.g., H₂O, EtOH)Polar Aprotic (e.g., Acetone, DMSO)Protic solvents stabilize the carbocation and leaving group in SN1. Aprotic solvents enhance the reactivity of the nucleophile in SN2.[7][10]
Leaving Group Good leaving group requiredGood leaving group requiredA good leaving group (weak conjugate base) is essential to facilitate C-LG bond cleavage in both mechanisms.[7]
Kinetics Rate = k[Substrate] (First order)Rate = k[Substrate][Nucleophile] (Second order)The rate-determining step is unimolecular for SN1 and bimolecular for SN2.[8][12]
Stereochemistry RacemizationInversion of configurationSN1 proceeds through a planar carbocation intermediate; SN2 involves a backside attack.[2]
Visualizing the Mechanisms and Workflow

Diagram 1: The SN2 Mechanism

SN2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products Nu Nu⁻ TS [Nu---R---X]⁻ Nu->TS Backside Attack Substrate R-X Substrate->TS Product Nu-R TS->Product LG X⁻ TS->LG LG Departs

A concerted, one-step SN2 reaction pathway.

Diagram 2: The SN1 Mechanism

SN1_Mechanism cluster_reactant Reactant cluster_intermediate Intermediate cluster_products Products Substrate R-X Carbocation R⁺ Substrate->Carbocation Step 1 (slow) LG Departs LG X⁻ Substrate->LG Product R-Nu Carbocation->Product Nu Nu⁻ Nu->Product Step 2 (fast) Nucleophilic Attack

A stepwise, two-step SN1 reaction pathway via a carbocation intermediate.

Diagram 3: General Experimental Workflow

Exp_Workflow A 1. Reaction Setup (Reagents + Solvent) B 2. Reaction (Heating/Stirring) A->B C 3. Monitoring (e.g., TLC, GC) B->C C->B Reaction Incomplete D 4. Quenching/Work-up (e.g., Add Water) C->D Reaction Complete E 5. Extraction (Separatory Funnel) D->E F 6. Drying (Anhydrous Salt) E->F G 7. Solvent Removal (Rotary Evaporator) F->G H 8. Purification (Recrystallization/Chromatography) G->H I 9. Characterization (NMR, IR, MS) H->I

A standard workflow for conducting and purifying the products of a nucleophilic substitution reaction.

References

Application of 2-Fluoro-5-hydroxybenzonitrile in Agrochemical Formulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of Fluorinated Intermediates in Modern Agrochemicals

In the landscape of contemporary agrochemical research and development, the strategic incorporation of fluorine atoms into molecular scaffolds has been a paradigm-shifting approach to enhancing the efficacy, selectivity, and environmental profile of active ingredients.[1] The unique physicochemical properties imparted by fluorine, such as increased metabolic stability and enhanced binding affinity to target enzymes, have made fluorinated intermediates highly sought-after building blocks. Among these, 2-Fluoro-5-hydroxybenzonitrile stands out as a versatile precursor for the synthesis of a new generation of herbicides and fungicides.[2][3]

This technical guide provides a comprehensive overview of the application of this compound in the development of high-performance agrochemical formulations. We will delve into its role as a key intermediate in the synthesis of potent herbicides, provide detailed protocols for formulation development, and outline methodologies for rigorous bio-efficacy evaluation. This document is intended for researchers, chemists, and formulation scientists dedicated to advancing crop protection solutions.

Physicochemical Properties of this compound

A thorough understanding of the starting material is fundamental to its effective utilization. The properties of this compound dictate the reaction conditions for synthesis and the choice of excipients in formulation.

PropertyValueSource
CAS Number 104798-53-0
Molecular Formula C₇H₄FNO
Molecular Weight 137.11 g/mol
Appearance Solid
Purity ≥98%
Synonym 3-Cyano-4-fluorophenol

Application as a Precursor in Herbicide Synthesis: The Case of Diflufenican

This compound serves as a valuable intermediate in the synthesis of various agrochemicals. A prominent example of a commercial herbicide derived from a structurally related precursor is Diflufenican, a selective contact and residual herbicide used extensively in cereal crops.[4] Diflufenican functions by inhibiting carotenoid biosynthesis, a vital process in plants for protecting chlorophyll from photo-oxidation.[4][5]

The synthesis of Diflufenican involves the coupling of a substituted nicotinic acid derivative with a fluorinated aniline. While multiple synthetic routes exist, the core structure of fluorinated phenyl ethers is a common motif. The following section outlines a representative synthetic protocol for a key intermediate, demonstrating the utility of fluorinated benzonitriles.

Workflow for the Synthesis of a Diflufenican Precursor

G A This compound B Alkylation with 2-chloronicotinic acid derivative A->B Base (e.g., K₂CO₃) Solvent (e.g., DMF) C Intermediate: Fluorinated Phenyl Ether B->C Nucleophilic Aromatic Substitution D Amidation with 2,4-difluoroaniline C->D Coupling Reaction E Diflufenican (Final Product) D->E Formation of Amide Bond

Caption: Synthetic pathway from a fluorinated benzonitrile to Diflufenican.

Experimental Protocol: Synthesis of a Fluorinated Phenyl Ether Intermediate

This protocol describes a general procedure for the synthesis of a key intermediate for a herbicide like Diflufenican, starting from this compound.

Materials:

  • This compound

  • 2-Chloronicotinic acid

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1 eq.), 2-chloronicotinic acid (1.1 eq.), and anhydrous potassium carbonate (2.5 eq.).

  • Solvent Addition: Add anhydrous DMF to the flask until all solids are submerged and can be stirred effectively.

  • Reaction: Heat the reaction mixture to 80-90°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water and brine solution.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure fluorinated phenyl ether intermediate.

Rationale for Experimental Choices:

  • Base: Potassium carbonate is a cost-effective and moderately strong base, sufficient to deprotonate the phenolic hydroxyl group of this compound, facilitating the nucleophilic aromatic substitution.

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SNAr reaction by stabilizing the charged intermediate.

  • Temperature: The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate without causing significant degradation of the reactants or product.

Formulation of a Suspension Concentrate (SC)

The active ingredient, once synthesized, must be formulated into a stable and effective product for agricultural use.[6] A Suspension Concentrate (SC) is a common formulation type for water-insoluble active ingredients like Diflufenican, offering good stability and ease of application.[5][7]

Logical Workflow for SC Formulation Development

G A Active Ingredient (e.g., Diflufenican) B Wet Milling A->B Particle Size Reduction C Premix Preparation B->C Dispersion in Water D Addition of Adjuvants C->D Wetting agents, Dispersants, Antifreeze, Antifoam E Quality Control D->E Viscosity, Particle Size, Stability Testing F Final SC Formulation E->F Pass/Fail

Caption: Workflow for the development of a Suspension Concentrate formulation.

Protocol for a 500 g/L Diflufenican SC Formulation

Materials:

  • Diflufenican (Technical grade, >98%)

  • Wetting agent (e.g., Sodium dodecylbenzenesulfonate)

  • Dispersing agent (e.g., Polymeric surfactant)

  • Antifreeze agent (e.g., Propylene glycol)

  • Antifoaming agent (e.g., Silicone-based)

  • Thickening agent (e.g., Xanthan gum)

  • Biocide

  • Deionized water

  • High-shear mixer

  • Bead mill

Procedure:

  • Aqueous Phase Preparation: In a suitable vessel, mix deionized water, propylene glycol, and the biocide.

  • Premixing: While stirring the aqueous phase, slowly add the wetting and dispersing agents until fully dissolved.

  • Active Ingredient Addition: Gradually add the technical-grade Diflufenican powder to the mixture under high-shear agitation to form a homogenous slurry.

  • Wet Milling: Pass the slurry through a bead mill to achieve the desired particle size distribution (typically <10 µm). This step is crucial for the stability and efficacy of the final product.

  • Final Formulation: Transfer the milled suspension to a mixing tank. Add the antifoaming agent and the pre-hydrated thickening agent under gentle agitation.

  • Quality Control: Adjust the final volume with deionized water and conduct quality control tests, including particle size analysis, viscosity measurement, and accelerated stability testing (e.g., at elevated temperatures).

Typical Formulation Composition:

ComponentRoleContent (% w/w)
DiflufenicanActive Ingredient50.0
Wetting AgentEnhances wetting of particles2.0 - 3.0
Dispersing AgentPrevents particle agglomeration3.0 - 5.0
Propylene GlycolAntifreeze5.0 - 10.0
Antifoaming AgentPrevents foam formation0.1 - 0.5
Xanthan GumThickener/Stabilizer0.1 - 0.3
BiocidePrevents microbial growth0.1 - 0.2
Deionized WaterCarrierUp to 100

Bio-efficacy Evaluation of the Agrochemical Formulation

The ultimate measure of an agrochemical's utility is its performance in controlling the target pest under realistic conditions.[5] Bio-efficacy trials are essential to determine the effective application rates and spectrum of activity.[8]

Protocol for a Greenhouse Pot Study on Broadleaf Weeds

Objective: To determine the dose-response of the formulated Diflufenican on common broadleaf weeds.

Materials:

  • Diflufenican 500 g/L SC formulation

  • Seeds of target weeds (e.g., Shepherd's purse, Chickweed)

  • Pots (e.g., 10 cm diameter) filled with standard potting mix

  • Greenhouse with controlled temperature and light conditions

  • Laboratory sprayer calibrated to deliver a precise volume

  • Untreated control pots

Procedure:

  • Planting: Sow the seeds of the target weed species in pots and allow them to grow to the 2-4 leaf stage.

  • Treatment Preparation: Prepare a series of dilutions of the Diflufenican SC formulation in water to achieve the desired application rates (e.g., 0, 50, 100, 150, 200 g a.i./ha).

  • Application: Spray the different concentrations of the herbicide onto the respective pots using a calibrated laboratory sprayer. Include an untreated control group that is sprayed only with water.

  • Evaluation:

    • Maintain the pots in the greenhouse under optimal growing conditions.

    • Visually assess the percentage of weed control at regular intervals (e.g., 7, 14, and 21 days after treatment) compared to the untreated control. Look for symptoms such as bleaching and necrosis.

    • At the end of the experiment, harvest the above-ground biomass of the weeds in each pot, dry it in an oven, and weigh it to determine the biomass reduction.

  • Data Analysis: Analyze the data to determine the effective dose for a certain level of control (e.g., ED₉₀, the dose required for 90% control).[9][10]

Expected Results:

Application Rate (g a.i./ha)Visual Weed Control (%) at 21 DATBiomass Reduction (%)
0 (Control)00
5060-7055-65
10085-9580-90
150>95>95
200100100

DAT: Days After Treatment

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the agrochemical industry. Its strategic use in the synthesis of potent herbicides like Diflufenican highlights the importance of fluorinated building blocks in modern crop protection. By following systematic protocols for synthesis, formulation, and bio-efficacy testing, researchers and developers can effectively harness the potential of this compound to create innovative and effective solutions for global food security.

References

Production Protocols for 2-Fluoro-5-formylbenzonitrile: A Guide for Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide to the large-scale production of 2-Fluoro-5-formylbenzonitrile, a critical building block in the synthesis of numerous pharmaceuticals, most notably the PARP inhibitor Olaparib.[1][2] Recognizing the industrial demand for robust, safe, and scalable synthetic methods, this guide focuses on a modern, three-step pathway commencing from 2-fluorobenzonitrile. This approach circumvents the use of highly toxic reagents and harsh conditions associated with older methods.[2] We will delve into the mechanistic underpinnings of each synthetic step, provide detailed, field-tested protocols for production and purification, and address critical safety and analytical considerations for process control. This document is intended for researchers, chemists, and process engineers in the pharmaceutical and fine chemical industries.

Introduction: Strategic Importance of 2-Fluoro-5-formylbenzonitrile

2-Fluoro-5-formylbenzonitrile (C₈H₄FNO) is a key intermediate whose strategic importance is directly linked to the production of high-value active pharmaceutical ingredients (APIs).[3] Its trifunctional nature—featuring a nitrile, a fluoro group, and a formyl group—offers a versatile scaffold for complex molecular assembly. The primary driver for its large-scale synthesis is its role as a precursor to Olaparib, a breakthrough therapy in oncology that functions by inhibiting poly ADP-ribose polymerase (PARP), a key enzyme in DNA repair.[2][4] The growing clinical and commercial success of Olaparib necessitates a scalable, cost-effective, and safe manufacturing process for this essential building block.

Comparative Analysis of Synthetic Routes

Two primary synthetic routes for 2-Fluoro-5-formylbenzonitrile have been documented. A critical evaluation of these pathways is essential for selecting a process that is not only high-yielding but also aligns with modern industrial safety and environmental standards.

Method 1: The Cyanation Route (Rosenmund-von Braun Reaction)

This traditional approach involves the direct cyanation of 3-bromo-4-fluorobenzaldehyde using a copper(I) cyanide salt in a high-boiling polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP).[3][5]

  • Advantages: This is a single-step conversion of the aromatic ring.

  • Disadvantages: This method requires extremely high temperatures (typically around 170°C), which presents significant energy costs and challenges for thermal control on a large scale.[5] More critically, it utilizes highly toxic and hazardous reagents, namely copper(I) cyanide, which poses severe health and environmental risks.[2] The high temperatures can also lead to byproduct formation, complicating purification.

Method 2: The Three-Step Synthesis from 2-Fluorobenzonitrile

A more contemporary and industrially preferred route begins with the readily available 2-fluorobenzonitrile and proceeds through chloromethylation, hydrolysis, and a final oxidation step.[2][6]

  • Advantages: This route operates under significantly milder reaction conditions, avoiding extreme temperatures and pressures.[6] It crucially avoids the use of highly toxic reagents like liquid bromine and copper cyanide, making it a safer and more environmentally benign process.[6] The process is generally high-yielding and provides a product of high purity, making it more amenable to industrial-scale production.[6]

  • Disadvantages: As a multi-step synthesis, it may appear less direct. However, the gains in safety, scalability, and purity outweigh this consideration for large-scale manufacturing.

The Recommended Three-Step Synthesis Protocol

This section provides a detailed, step-by-step guide for the synthesis of 2-Fluoro-5-formylbenzonitrile, including the underlying chemical principles for each transformation.

Workflow Overview: Three-Step Synthesis

G cluster_0 Step 1: Chloromethylation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Oxidation A 2-Fluorobenzonitrile B Intermediate I: 2-Fluoro-5-(chloromethyl)benzonitrile A->B  Paraformaldehyde, NaCl,  Conc. H2SO4, ZnCl2 (cat.)  Room Temperature C Intermediate II: 2-Fluoro-5-(hydroxymethyl)benzonitrile B->C  Na2CO3 or NaOH (aq)  ~80-90°C D Final Product: 2-Fluoro-5-formylbenzonitrile C->D  PCC, Dichloromethane  Room Temperature

Caption: Workflow for the three-step synthesis of 2-Fluoro-5-formylbenzonitrile.

Step 1: Chloromethylation of 2-Fluorobenzonitrile

Mechanistic Rationale (Blanc Reaction): This reaction is a classic example of an electrophilic aromatic substitution known as the Blanc chloromethylation.[7][8] Under strongly acidic conditions (concentrated H₂SO₄), paraformaldehyde depolymerizes to formaldehyde. The Lewis acid catalyst, zinc chloride (ZnCl₂), coordinates to the carbonyl oxygen of formaldehyde, significantly increasing the electrophilicity of the carbonyl carbon.[9] The electron-rich aromatic ring of 2-fluorobenzonitrile then acts as a nucleophile, attacking the activated formaldehyde. Subsequent dehydration and reaction with chloride ions (from NaCl) generate the chloromethylated product, 2-fluoro-5-(chloromethyl)benzonitrile (Intermediate I).[7] The fluoro and cyano groups are deactivating, but the reaction is directed to the para position relative to the fluorine atom.

G 2-Fluorobenzonitrile 2-Fluorobenzonitrile Activated Electrophile Activated Electrophile 2-Fluorobenzonitrile->Activated Electrophile Attacks Sigma Complex Sigma Complex Activated Electrophile->Sigma Complex Forms Formaldehyde + ZnCl2 Formaldehyde + ZnCl2 Formaldehyde + ZnCl2->Activated Electrophile Forms Intermediate I Intermediate I Sigma Complex->Intermediate I Rearomatization & Conversion to Chloride

Caption: Simplified mechanism of the Blanc chloromethylation step.

Protocol:

  • Vessel Preparation: To a suitable glass-lined reactor, charge concentrated sulfuric acid (4.2 parts by weight), ensuring the vessel is dry and clean.

  • Reagent Charging: With vigorous stirring, add paraformaldehyde (0.5 parts), 2-fluorobenzonitrile (1 part), sodium chloride (0.98 parts), and anhydrous zinc chloride (0.11 parts).[10]

  • Reaction: Maintain the mixture at room temperature with continuous stirring.

  • Process Monitoring: Monitor the reaction's progress by HPLC until the starting material (2-fluorobenzonitrile) is less than 5% of the total peak area.[10]

  • Quenching: Carefully pour the reaction mixture into an ice-water mixture (approx. 8.3 parts by weight) to quench the reaction. This step is highly exothermic and requires efficient cooling.

  • Extraction & Wash: Extract the aqueous slurry twice with dichloromethane (DCM). Combine the organic layers and wash sequentially with a sodium carbonate solution and then brine.

  • Isolation: Concentrate the organic layer under reduced pressure to yield the crude Intermediate I.

Step 2: Hydrolysis of Intermediate I

Mechanistic Rationale: This step is a nucleophilic substitution reaction (Sₙ2). The benzylic chloride (Intermediate I) is a good substrate for nucleophilic attack. The hydroxide or carbonate ion in the aqueous solution acts as the nucleophile, displacing the chloride ion to form the corresponding benzyl alcohol, 2-fluoro-5-(hydroxymethyl)benzonitrile (Intermediate II). The reaction is heated to increase the rate of substitution.

Protocol:

  • Vessel Charging: In a suitable reactor, charge water (approx. 3.1 parts by weight relative to initial 2-fluorobenzonitrile), sodium carbonate (0.33 parts), and the crude Intermediate I from the previous step.[10]

  • Reaction: Heat the mixture to 80-90°C with stirring.[6]

  • Process Monitoring: Monitor the reaction by HPLC until the concentration of Intermediate I is less than 3%.[10]

  • Extraction: Cool the reaction mixture and extract three times with ethyl acetate.

  • Isolation: Combine the organic layers and concentrate under reduced pressure to yield the crude Intermediate II.

Step 3: Oxidation of Intermediate II

Mechanistic Rationale: This final step involves the selective oxidation of a primary alcohol to an aldehyde. Pyridinium chlorochromate (PCC) is a mild oxidizing agent that is particularly well-suited for this transformation, as it minimizes the risk of over-oxidation to the carboxylic acid, a common side reaction with stronger oxidants in aqueous media.[4][11] The reaction proceeds through the formation of a chromate ester intermediate. A base (such as pyridine present in the reagent) then abstracts a proton from the carbon bearing the oxygen, leading to an E2-like elimination that forms the carbon-oxygen double bond of the aldehyde and reduces the Cr(VI) to a Cr(IV) species.[12]

Protocol:

  • Vessel Charging: In a clean, dry reactor, charge dichloromethane (approx. 7.8 parts by weight relative to initial 2-fluorobenzonitrile) and the crude Intermediate II.[13]

  • Cooling: Cool the mixture in a cold water or ice bath with stirring. This is to manage the exothermicity of the PCC addition.[10]

  • Reagent Addition: Add pyridinium chlorochromate (PCC) (approx. 3.1 parts) in portions, ensuring the temperature is maintained at room temperature (around 20-25°C).[10][13]

  • Reaction: Continue stirring at room temperature.

  • Process Monitoring: Monitor the reaction by HPLC until the conversion of Intermediate II is complete.[13]

  • Filtration & Work-up: Filter the reaction mixture to remove the chromium byproducts. The filter cake should be rinsed with additional dichloromethane.

  • Isolation of Crude Product: Combine the filtrate and rinses, and remove the solvent under reduced pressure.

Large-Scale Purification Protocol: Recrystallization

Purification is critical to achieving the high purity (>98%) required for pharmaceutical applications. Recrystallization is the most effective and scalable method for this compound.[6]

Rationale for Solvent Choice: Toluene is an excellent choice for the recrystallization of 2-Fluoro-5-formylbenzonitrile. The product exhibits moderate solubility in hot toluene and low solubility in cold toluene, which is the ideal characteristic for an effective recrystallization solvent. This differential solubility allows for high recovery of pure crystals upon cooling, while impurities remain in the solvent.

Protocol:

  • Dissolution: Take the crude solid obtained from the oxidation step and add it to a reactor containing toluene. Heat the mixture with stirring until all the solid dissolves. Use the minimum amount of hot toluene necessary to achieve complete dissolution.

  • Cooling & Crystallization: Slowly cool the solution to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Complete Crystallization: Further cool the mixture in an ice bath or using a chiller to maximize the yield of the crystalline product.

  • Isolation: Collect the solid product by filtration (e.g., using a Nutsche filter-dryer).

  • Washing: Wash the collected crystals with a small amount of cold toluene to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified product under vacuum until a constant weight is achieved. The final product should be a yellow solid.[13]

Data Presentation: Quantitative Summary

ParameterStep 1: ChloromethylationStep 2: HydrolysisStep 3: Oxidation & PurificationOverall
Starting Material 2-FluorobenzonitrileIntermediate IIntermediate II2-Fluorobenzonitrile
Key Reagents Paraformaldehyde, H₂SO₄, NaCl, ZnCl₂Sodium CarbonatePyridinium Chlorochromate (PCC)-
Solvent Dichloromethane (for extraction)Ethyl Acetate (for extraction)Dichloromethane (reaction), Toluene (recrystallization)-
Typical Yield ~90-95% (crude)~85-92% (crude)[6]~75% (after purification)[6]~55-65%
Purity (Post-step) CrudeCrude>98% (by HPLC)[6]>98% (by HPLC)
Reaction Temp. Room Temperature80-90°CRoom Temperature-

Analytical Quality Control

Robust analytical monitoring is essential for process control, yield optimization, and ensuring final product quality. High-Performance Liquid Chromatography (HPLC) is the method of choice.[3][14]

  • Technique: Reversed-Phase HPLC (RP-HPLC) with UV detection.[14]

  • Stationary Phase: A C18 column is recommended due to the moderately polar nature of the analyte and its intermediates.[14]

  • Mobile Phase: A gradient of acetonitrile and water is typically effective.

  • Detection: UV detection at a wavelength where the aromatic ring and carbonyl/nitrile groups show strong absorbance (e.g., 254 nm) is appropriate.

  • In-Process Monitoring: During synthesis, small aliquots of the reaction mixture are withdrawn, quenched, diluted with the mobile phase, filtered, and injected into the HPLC to track the disappearance of starting material and the appearance of the product.[14]

  • Final Product QC: The final, purified product is dissolved in a suitable solvent (e.g., acetonitrile) and analyzed by HPLC to confirm purity against a reference standard.[14]

Safety Precautions for Large-Scale Production

The three-step synthesis is inherently safer than the cyanation route, but it still involves hazardous materials that require strict handling protocols, especially at scale.

  • Concentrated Sulfuric Acid: Highly corrosive. Use in a well-ventilated area with appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield.[15] The quenching step is highly exothermic and must be performed with adequate cooling capacity to prevent dangerous temperature excursions.

  • Paraformaldehyde: A solid source of formaldehyde. It is a flammable solid and is toxic if inhaled or swallowed. May cause cancer.[16][17] Handle in a well-ventilated area or a contained system to avoid dust inhalation. Keep away from ignition sources.[14]

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. All operations involving DCM should be performed in a closed system or with highly efficient local exhaust ventilation.

  • Pyridinium Chlorochromate (PCC): A strong oxidizer and a suspected carcinogen (contains hexavalent chromium).[6][18] It may intensify fire and can cause an allergic skin reaction.[19] Handle in a designated area, avoiding contact with combustible materials. Use appropriate PPE, including gloves and respiratory protection. All chromium-containing waste must be collected and disposed of as hazardous waste according to local regulations.

General Safety Practices:

  • All personnel must be trained on the specific hazards of each chemical involved.

  • Reactors and transfer lines should be properly grounded to prevent static discharge.

  • Emergency eyewash stations and safety showers must be readily accessible.

  • A written risk assessment should be conducted before undertaking any large-scale production campaign.

References

Application Note & Protocol: Synthesis of Methyl 3-Amino-6-hydroxythieno[2,3-b]pyridine-2-carboxylate via Thorpe-Ziegler Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the synthesis of methyl 3-amino-6-hydroxythieno[2,3-b]pyridine-2-carboxylate, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The protocol details the reaction of 2-fluoro-5-hydroxybenzonitrile with methyl thioglycolate. The synthesis proceeds through a two-step, one-pot sequence involving an initial Nucleophilic Aromatic Substitution (SNAr) followed by a base-catalyzed intramolecular Thorpe-Ziegler cyclization. This application note offers a detailed experimental protocol, an in-depth discussion of the reaction mechanism, and justifications for key experimental parameters, providing researchers with a robust and reproducible method for accessing this important class of compounds.

Introduction and Scientific Background

Thieno[2,3-b]pyridines are a class of fused heterocyclic compounds that are of significant interest to the pharmaceutical industry due to their wide range of biological activities.[1] Derivatives of this scaffold have been identified as potent inhibitors of various kinases, modulators of receptors, and as antimicrobial and antitumor agents.[1][2] The synthesis of functionalized thieno[2,3-b]pyridines is therefore a critical endeavor in the discovery of new therapeutic agents.

The reaction of this compound with methyl thioglycolate represents an efficient and convergent approach to the thieno[2,3-b]pyridine core. The synthetic strategy is underpinned by two fundamental organic reactions:

  • Nucleophilic Aromatic Substitution (SNAr): The reaction is initiated by the substitution of the highly electronegative fluorine atom on the this compound ring by the sulfur nucleophile of methyl thioglycolate. Aromatic rings are typically electron-rich and resistant to nucleophilic attack, but the presence of a strong electron-withdrawing group (in this case, the nitrile group) ortho to the leaving group (fluoride) significantly activates the ring for SNAr.[3] The fluoride ion is an excellent leaving group in SNAr reactions due to the high polarity of the C-F bond, which makes the ipso-carbon highly electrophilic.[4][5]

  • Thorpe-Ziegler Reaction: Following the SNAr step, the resulting intermediate undergoes an intramolecular cyclization. This transformation is a variation of the Thorpe-Ziegler reaction, a well-established method for the synthesis of cyclic compounds.[6][7] In this case, a strong base is used to deprotonate the α-carbon of the thioglycolate moiety, generating a carbanion that subsequently attacks the carbon of the nitrile group. The resulting enamine then tautomerizes to the more stable 3-aminothieno[2,3-b]pyridine product.[8][9]

This one-pot procedure provides a streamlined and atom-economical route to a highly functionalized heterocyclic system, making it an attractive method for both academic and industrial research.

Experimental Protocol

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.SupplierNotes
This compoundC₇H₄FNO137.11104798-53-0e.g., Sigma-AldrichToxic if swallowed or in contact with skin.[10]
Methyl thioglycolateC₃H₆O₂S106.142365-48-2e.g., Alfa AesarLachrymator, handle in a fume hood.
Sodium Hydride (60% dispersion in mineral oil)NaH24.007646-69-7e.g., Acros OrganicsFlammable solid, reacts violently with water.
Anhydrous Dimethylformamide (DMF)C₃H₇NO73.0968-12-2e.g., Fisher ScientificAnhydrous grade is crucial for the reaction.
Ethyl AcetateC₄H₈O₂88.11141-78-6e.g., VWRFor extraction and chromatography.
HexanesC₆H₁₄86.18110-54-3e.g., VWRFor chromatography.
Hydrochloric Acid (1 M)HCl36.467647-01-0e.g., Sigma-AldrichFor work-up.
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01144-55-8e.g., Fisher ScientificFor work-up.
BrineNaCl58.447647-14-5e.g., Fisher ScientificFor work-up.
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6e.g., VWRFor drying organic layers.
Equipment
  • Three-neck round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Thermometer/temperature probe

  • Condenser

  • Nitrogen/Argon inlet

  • Addition funnel

  • Ice bath

  • Standard glassware for work-up and purification

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Procedure

Reaction Setup and Execution:

  • Inert Atmosphere: Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser with a nitrogen/argon inlet, a thermometer, and a rubber septum. Flame-dry the apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.

  • Reagent Addition: To the flask, add this compound (1.0 eq, e.g., 1.37 g, 10.0 mmol) and anhydrous DMF (e.g., 40 mL). Stir the mixture at room temperature until the solid is fully dissolved.

  • Base Addition: Carefully add sodium hydride (60% dispersion in mineral oil, 2.2 eq, e.g., 0.88 g, 22.0 mmol) portion-wise to the stirred solution at 0 °C (ice bath). Caution: Hydrogen gas is evolved. Ensure adequate ventilation and a proper gas outlet. The addition of NaH will deprotonate both the hydroxyl group and the thiol (in situ).

  • Nucleophile Addition: After stirring for 15 minutes at 0 °C, add methyl thioglycolate (1.05 eq, e.g., 1.11 g, 10.5 mmol) dropwise via syringe over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C and stir for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting material and the appearance of a new, more polar spot indicates reaction progression.

Work-up and Purification:

  • Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of water (e.g., 50 mL) to destroy any unreacted NaH.

  • Acidification: Acidify the aqueous mixture to pH ~5-6 with 1 M HCl. This will protonate the phenoxide and any basic species.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50%).

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent to yield methyl 3-amino-6-hydroxythieno[2,3-b]pyridine-2-carboxylate as a solid. Determine the yield and characterize the product.

Characterization of the Product

The structure of the final product, methyl 3-amino-6-hydroxythieno[2,3-b]pyridine-2-carboxylate, can be confirmed by standard analytical techniques:

  • ¹H NMR: Expect signals for the aromatic protons, the amino group protons (often broad), the hydroxyl proton (may be exchangeable with D₂O), and the methyl ester protons.

  • ¹³C NMR: Expect signals for the aromatic carbons, the carbons of the thiophene ring, the nitrile-derived carbon (now part of the pyridine ring), and the ester carbonyl carbon.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product (C₁₀H₈N₂O₃S, MW: 236.25) should be observed.

  • Infrared (IR) Spectroscopy: Expect characteristic absorption bands for the N-H and O-H stretches, the C=O stretch of the ester, and C=C/C=N stretches of the aromatic system.

Mechanistic Discussion & Experimental Insights

Reaction Mechanism

The overall transformation is a cascade process, as illustrated below.

// Reactants R1 [label=<This compound>]; R2 [label=<Methyl thioglycolate>];

// Intermediates I1 [label=<Intermediate ASNAr Adduct>]; I2 [label=<Intermediate BCyclized Intermediate>];

// Product P [label=<Methyl 3-amino-6-hydroxythieno[2,3-b]pyridine-2-carboxylate>];

// Steps {R1, R2} -> I1 [label=< Step 1: SNAr NaH, DMF >]; I1 -> I2 [label=< Step 2: Cyclization (Thorpe-Ziegler) >]; I2 -> P [label=< Step 3: Tautomerization >];

} Caption: Reaction Mechanism.

  • Step 1: Nucleophilic Aromatic Substitution (SNAr): Sodium hydride (NaH), a strong, non-nucleophilic base, deprotonates the thiol group of methyl thioglycolate to generate a potent sulfur nucleophile (thiolate). This thiolate then attacks the electron-deficient carbon atom bearing the fluorine on the this compound ring. The aromaticity of the ring is temporarily broken, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the resonance delocalization of the negative charge onto the electron-withdrawing nitrile group. The subsequent loss of the fluoride ion restores the aromaticity and yields the SNAr product (Intermediate A). The hydroxyl group is also deprotonated by NaH, but the resulting phenoxide is less nucleophilic than the thiolate and O-alkylation is generally not a major competing pathway under these conditions.

  • Step 2 & 3: Thorpe-Ziegler Cyclization and Tautomerization: A second equivalent of NaH deprotonates the α-carbon of the thioglycolate moiety in Intermediate A, creating a carbanion. This carbanion then undergoes an intramolecular nucleophilic attack on the electrophilic carbon of the nitrile group. This cyclization step forms a five-membered ring containing the sulfur atom. The resulting cyclic intermediate (Intermediate B) is an imine anion, which, upon aqueous workup, tautomerizes to the thermodynamically more stable enamine, which in this case is the final aromatic 3-aminothieno[2,3-b]pyridine product.

Causality Behind Experimental Choices
  • Choice of Base (NaH): Sodium hydride is an ideal base for this reaction. It is strong enough to deprotonate both the thiol and the α-carbon of the ester, which are necessary for the SNAr and cyclization steps, respectively. As a non-nucleophilic base, it does not compete with the thiolate in the SNAr reaction. The use of at least two equivalents is crucial; one for the initial deprotonation of the thiol (and phenol), and another for the deprotonation of the α-carbon to initiate the cyclization.

  • Choice of Solvent (Anhydrous DMF): Dimethylformamide (DMF) is a polar aprotic solvent that is excellent for SNAr reactions. It effectively solvates the sodium cation, leaving the thiolate anion more "naked" and nucleophilic. Its high boiling point also allows for heating to facilitate the reaction if necessary. The use of anhydrous solvent is critical, as NaH reacts violently with water, and the presence of water would also quench the anionic intermediates required for the reaction to proceed.

  • Reaction Temperature: The initial SNAr reaction can often proceed at room temperature or with gentle heating. The subsequent Thorpe-Ziegler cyclization may require elevated temperatures (60-70 °C) to overcome the activation energy for the intramolecular ring closure. Monitoring the reaction by TLC is essential to determine the optimal reaction time and temperature.

Visualization of Workflow

The following diagram illustrates the key stages of the experimental protocol.

// Workflow Path prep -> dissolve -> cool -> add_base -> add_nuc -> react -> quench -> acidify -> extract -> wash -> dry -> purify -> isolate; } Caption: Experimental Workflow.

Conclusion

The protocol described herein provides an efficient and reliable method for the synthesis of methyl 3-amino-6-hydroxythieno[2,3-b]pyridine-2-carboxylate from readily available starting materials. The one-pot SNAr/Thorpe-Ziegler cyclization sequence is a powerful strategy for the construction of this valuable heterocyclic scaffold. By understanding the underlying reaction mechanism and the rationale for the chosen experimental conditions, researchers can successfully implement and adapt this methodology for the synthesis of a diverse library of thieno[2,3-b]pyridine derivatives for applications in drug discovery and materials science.

References

Application Note & Protocol: Synthesis of a Key Phthalazinone Intermediate for Olaparib from 2-Fluoro-5-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a detailed guide for the synthesis of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, a crucial intermediate in the manufacture of the PARP inhibitor Olaparib.[1][2] The synthetic route commences with 2-Fluoro-5-formylbenzonitrile, a readily available starting material.[3][4] The protocols herein are built upon established process chemistry routes, emphasizing mechanistic understanding, operational safety, and reproducibility for researchers in drug development and medicinal chemistry.[5]

Introduction and Strategic Overview

Olaparib (marketed as Lynparza™) is a first-in-class poly (ADP-ribose) polymerase (PARP) inhibitor approved for the treatment of various cancers, particularly those with BRCA1/2 mutations.[1][6] Its mechanism hinges on exploiting DNA repair deficiencies in cancer cells, a concept known as synthetic lethality.[2][7] The robust and scalable synthesis of Olaparib is paramount for its clinical availability.

The synthetic pathway described here focuses on the construction of the phthalazinone core, a key pharmacophore of Olaparib. Starting from 2-Fluoro-5-formylbenzonitrile, the synthesis proceeds through a three-stage process:

  • Horner-Wadsworth-Emmons (HWE) Olefination: Formation of a stilbene-like intermediate by reacting 2-Fluoro-5-formylbenzonitrile with a phosphonate ylide. This step efficiently constructs the carbon skeleton linking the fluorobenzonitrile moiety to the eventual phthalazinone ring system.[5][8]

  • Phthalazinone Ring Formation: Cyclization of the HWE product with hydrazine hydrate to forge the core heterocyclic structure.[5][9]

  • Nitrile Hydrolysis: Conversion of the benzonitrile group to a benzoic acid, yielding the final key intermediate ready for coupling with the piperazine side chain.[5]

This strategic approach is widely adopted in process chemistry for its efficiency and scalability.[5]

G cluster_0 Overall Synthetic Pathway A 2-Fluoro-5-formylbenzonitrile C Intermediate A 2-Fluoro-5-[(3-oxo-1(3H)-isobenzofuranylidene)methyl]benzonitrile A->C Horner-Wadsworth-Emmons (Base, Solvent) B Phosphonate Reagent (e.g., Diethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate) B->C D Intermediate B 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzonitrile C->D Cyclization E Key Intermediate C 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid D->E Nitrile Hydrolysis F Hydrazine Hydrate F->D G NaOH (aq) G->E

Figure 1: Overall reaction scheme for the synthesis of the key Olaparib intermediate.

Part I: Synthesis of 2-Fluoro-5-[(3-oxo-1(3H)-isobenzofuranylidene)methyl]benzonitrile (Intermediate A)

Principle and Rationale

This step employs the Horner-Wadsworth-Emmons (HWE) reaction, a cornerstone of modern organic synthesis for forming carbon-carbon double bonds. A phosphonate-stabilized carbanion (ylide), generated in situ by deprotonation of a phosphonate ester with a suitable base, acts as the nucleophile.[5] It attacks the electrophilic carbonyl carbon of 2-Fluoro-5-formylbenzonitrile. The resulting betaine intermediate collapses to form the desired alkene and a water-soluble phosphate byproduct, which simplifies purification. The choice of diethyl phosphite over dimethyl phosphite and a base like sodium t-amylate in a solvent such as 2-MeTHF represents an optimization from earlier medicinal chemistry routes, designed to improve yield and facilitate a "telescoped" workflow where sequential reactions are performed in the same vessel.[5]

Experimental Protocol

Materials and Reagents:

ReagentCAS No.M.W.PurityNotes
2-Fluoro-5-formylbenzonitrile218301-22-5149.12>98%Key starting material.
(3-Oxo-1,3-dihydroisobenzofuran-1-yl)phosphonic acid diethyl ester106546-67-2284.23>97%The HWE phosphonate reagent.
Sodium t-amylate (STA)14593-46-5110.13~25% in TolueneStrong, non-nucleophilic base.
2-Methyltetrahydrofuran (2-MeTHF)96-47-986.13AnhydrousReaction solvent.
Acetic Acid64-19-760.05GlacialFor quenching.
Deionized Water7732-18-518.02-For workup.

Procedure:

  • Reaction Setup: To a clean, dry, nitrogen-purged reactor, add (3-Oxo-1,3-dihydroisobenzofuran-1-yl)phosphonic acid diethyl ester (1.05 eq) and 2-Fluoro-5-formylbenzonitrile (1.0 eq).

  • Solvent Addition: Add anhydrous 2-Methyltetrahydrofuran (approx. 10 volumes relative to the benzonitrile). Stir the mixture at room temperature (20-25°C) to form a solution.

  • Base Addition: Cool the reaction mixture to 0-5°C using an ice bath. Slowly add sodium t-amylate solution (1.1 eq) dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.

    • Causality Note: Slow addition of the strong base is critical to control the exothermic reaction and prevent side reactions. 2-MeTHF is preferred over THF for its higher boiling point and better stability.[5]

  • Reaction Monitoring: Stir the reaction mixture at 0-5°C. Monitor the reaction progress by TLC or HPLC until consumption of the starting aldehyde is complete (typically 1-2 hours).

  • Quenching: Once the reaction is complete, slowly add glacial acetic acid (1.2 eq) to quench the excess base, keeping the temperature below 15°C.

  • Workup and Isolation: Add deionized water (5 volumes) to the reaction mixture. Stir for 15 minutes, then allow the layers to separate. Collect the organic layer. The product, a mixture of E/Z isomers, is often used directly in the next step without extensive purification to maximize throughput.[5] If required, the solvent can be removed under reduced pressure to yield the crude product as a solid.

Part II: Synthesis of 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzonitrile (Intermediate B)

Principle and Rationale

This stage involves the construction of the thermodynamically stable phthalazinone ring system.[9] The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl group of the phthalide moiety in Intermediate A, followed by an intramolecular cyclization and dehydration. The use of acetic acid as a catalyst facilitates the condensation by protonating the carbonyl oxygen, increasing its electrophilicity.[5] This reaction is robust and typically high-yielding, often resulting in a product that crystallizes directly from the reaction mixture upon addition of water.[5]

Experimental Protocol

Materials and Reagents:

ReagentCAS No.M.W.PurityNotes
Intermediate A (Crude from Part I)763114-25-6279.25-E/Z mixture.[8]
Hydrazine Hydrate7803-57-850.06~64% in H₂OCaution: Toxic and potential carcinogen.[10]
Acetic Acid64-19-760.05GlacialCatalyst.
Tetrahydrofuran (THF)109-99-972.11AnhydrousReaction solvent.
Deionized Water7732-18-518.02-For crystallization.

Procedure:

  • Reaction Setup: Charge a reactor with the crude Intermediate A (1.0 eq) from the previous step.

  • Solvent and Reagent Addition: Add Tetrahydrofuran (5-8 volumes), followed by glacial acetic acid (0.2 eq) and hydrazine hydrate (1.5 eq).

    • Safety Note: Hydrazine hydrate is highly corrosive and a suspected carcinogen. All handling must be performed in a well-ventilated fume hood with appropriate PPE (gloves, safety glasses, lab coat).

  • Reaction: Heat the mixture to 60-65°C and stir for 4-6 hours. Monitor the reaction by HPLC for the disappearance of Intermediate A.

  • Crystallization and Isolation: Upon completion, cool the reaction to room temperature. Slowly add deionized water (10 volumes) to the stirred mixture. The product will precipitate as a solid.

  • Filtration and Drying: Stir the resulting slurry for 1-2 hours at ambient temperature, then cool to 0-5°C for an additional hour to maximize precipitation. Collect the solid by filtration, wash the filter cake with a cold water/THF mixture, and then with water. Dry the solid under vacuum at 50-60°C to a constant weight. An expected yield of around 89% can be achieved for this step.[5]

Part III: Synthesis of 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (Key Intermediate C)

Principle and Rationale

The final transformation is the hydrolysis of the nitrile functional group to a carboxylic acid. This is a standard organic transformation, typically achieved under strong basic or acidic conditions. Process chemistry routes favor basic hydrolysis with sodium hydroxide, as it is effective and uses inexpensive reagents.[5] The reaction is driven to completion by heating. Subsequent neutralization with a strong acid, like HCl, protonates the carboxylate salt, causing the desired benzoic acid derivative to precipitate from the aqueous solution due to its lower solubility. This provides a simple and effective method for isolation and purification.[5]

Experimental Protocol

Materials and Reagents:

ReagentCAS No.M.W.PurityNotes
Intermediate B913435-55-5293.28>98%From Part II.
Sodium Hydroxide (NaOH)1310-73-240.00>97%Reagent for hydrolysis.
Hydrochloric Acid (HCl)7647-01-036.46~37% in H₂OFor neutralization.
Deionized Water7732-18-518.02-Solvent and for washing.

Procedure:

  • Reaction Setup: Suspend Intermediate B (1.0 eq) in deionized water (10 volumes).

  • Base Addition: Add a solution of sodium hydroxide (3.0-4.0 eq) in water (2 volumes).

  • Hydrolysis: Heat the mixture to 90-100°C and stir vigorously. The reaction progress can be monitored by HPLC until the starting material is consumed (typically 8-12 hours).

  • Precipitation: Cool the reaction mixture to room temperature. Slowly and carefully add concentrated hydrochloric acid to adjust the pH to 2-3. The product will precipitate out of the solution as a solid.

    • Causality Note: The pH must be lowered significantly below the pKa of the carboxylic acid (~4-5) to ensure complete protonation and precipitation, thereby maximizing isolated yield.

  • Isolation and Drying: Stir the slurry at room temperature for 1 hour. Collect the solid by filtration, wash thoroughly with deionized water until the filtrate is neutral (pH ~7), and dry under vacuum at 60-70°C. This step typically yields the final intermediate with high purity (>95%).[5]

G cluster_workflow Experimental Workflow start Start: 2-Fluoro-5-formylbenzonitrile + Phosphonate hwe Step 1: HWE Reaction - Add Base (STA) - Stir at 0-5°C - Monitor by HPLC start->hwe Reagents in 2-MeTHF quench Step 2: Quench - Add Acetic Acid - Aqueous Workup hwe->quench Reaction Complete cyclize Step 3: Cyclization - Add Hydrazine Hydrate - Heat to 60°C - Monitor by HPLC quench->cyclize Crude Intermediate A in THF precip_B Step 4: Isolate Int. B - Add Water - Cool and Filter cyclize->precip_B Reaction Complete hydrolyze Step 5: Hydrolysis - Add NaOH (aq) - Heat to 90-100°C precip_B->hydrolyze Dried Intermediate B precip_C Step 6: Isolate Int. C - Cool - Acidify with HCl - Filter and Dry hydrolyze->precip_C Reaction Complete end End: Key Intermediate C precip_C->end

Figure 2: Step-by-step experimental workflow diagram.

References

Application Notes and Protocols: 2-Fluoro-5-hydroxybenzonitrile as a Versatile Intermediate for Advanced High-Performance Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides researchers, scientists, and materials development professionals with a comprehensive overview of 2-fluoro-5-hydroxybenzonitrile as a strategic intermediate for the synthesis of advanced fluorinated poly(arylene ether nitrile)s (FPENs). These polymers are of significant interest for applications demanding exceptional thermal stability, chemical resistance, and superior dielectric properties, particularly in the aerospace, electronics, and telecommunications industries. This document outlines the fundamental synthetic strategies, provides a detailed experimental protocol for the self-polycondensation of this A-B type monomer, and discusses the anticipated properties of the resulting polymers with reference to authoritative literature.

Introduction: The Strategic Advantage of this compound

High-performance polymers are essential for technological advancement, enabling operation in extreme environments where conventional materials fail. Poly(arylene ether)s are a prominent class of these materials, prized for their thermal and mechanical robustness.[1] The incorporation of fluorine atoms into the polymer backbone significantly enhances key properties. Fluorinated poly(arylene ether)s exhibit increased solubility, higher glass transition temperatures without compromising thermal stability, and lower dielectric constants, making them ideal for microelectronics and 5G communication systems.[1][2]

This compound is an A-B type monomer, possessing both a nucleophilic hydroxyl group and an electrophilic, activated carbon-fluorine bond within the same molecule. This unique structure allows for self-polycondensation via a nucleophilic aromatic substitution (SNAr) reaction, simplifying the polymerization process by obviating the need for precise stoichiometric balancing of two different monomers.[3][4] The resulting poly(2-cyano-4-phenylene ether) is a fluorinated poly(arylene ether nitrile) with a highly desirable combination of properties imparted by the ether linkages, aromatic backbone, and the polar nitrile and fluoro- substituents.

Polymerization Pathway and Rationale

The synthesis of high molecular weight poly(arylene ether nitrile) from this compound is achieved through a nucleophilic aromatic substitution polycondensation. The process is predicated on the following principles:

  • Monomer Activation: The phenolic proton of this compound is abstracted by a weak base, typically anhydrous potassium carbonate (K2CO3), to form a more nucleophilic phenoxide species.

  • Nucleophilic Attack: The generated phenoxide attacks the electron-deficient carbon atom bonded to the fluorine on another monomer molecule. The electron-withdrawing nitrile group ortho to the fluorine atom activates the site for nucleophilic attack.

  • Chain Propagation: This reaction forms an ether linkage and liberates a fluoride salt. The process repeats, leading to the formation of a high molecular weight polymer.

  • Solvent System: A high-boiling point, polar aprotic solvent such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), or N-methyl-2-pyrrolidone (NMP) is essential to maintain the polymer in solution and to facilitate the reaction at elevated temperatures.[5]

  • Azeotropic Dehydration: A co-solvent like toluene is often used to azeotropically remove water generated from the initial reaction between the phenol and the base, which can interfere with the polymerization.

G

Detailed Experimental Protocol: Synthesis of Poly(2-cyano-4-phenylene ether)

This protocol is a representative procedure for the laboratory-scale synthesis of the fluorinated poly(arylene ether nitrile) from this compound.

3.1. Materials and Equipment

  • This compound (≥98% purity)

  • Anhydrous Potassium Carbonate (K2CO3), finely ground and dried

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Toluene, anhydrous

  • Methanol

  • Deionized Water

  • Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap with a condenser.

  • Heating mantle with a temperature controller

  • Standard laboratory glassware

3.2. Polymerization Procedure

  • Reactor Setup: In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap filled with toluene, add this compound (13.71 g, 0.1 mol), finely ground anhydrous potassium carbonate (15.2 g, 0.11 mol, 1.1 equivalents), NMP (70 mL), and toluene (30 mL).

  • Azeotropic Dehydration: Purge the system with dry nitrogen for 30 minutes. Heat the reaction mixture to 140-150°C with vigorous stirring. Water will be removed azeotropically with toluene and collected in the Dean-Stark trap. Continue this process for 2-4 hours until no more water is collected.

  • Polymerization: After dehydration, carefully drain the toluene from the Dean-Stark trap and slowly increase the reaction temperature to 180-190°C. The viscosity of the solution will noticeably increase as the polymerization proceeds. Maintain the reaction at this temperature under a gentle nitrogen flow for 8-12 hours.

  • Polymer Isolation: After the reaction period, cool the viscous solution to approximately 80-100°C and dilute with NMP (50 mL) to reduce viscosity. Slowly pour the polymer solution into a beaker containing a vigorously stirred mixture of methanol and water (1:1 v/v, 1000 mL). The polymer will precipitate as fibrous strands.

  • Purification: Continue stirring for 1 hour, then collect the polymer by filtration. Wash the polymer thoroughly with hot deionized water to remove any residual salts and NMP, followed by a final wash with methanol.

  • Drying: Dry the purified polymer in a vacuum oven at 120°C for 24 hours to a constant weight.

Expected Polymer Properties and Characterization

The resulting fluorinated poly(arylene ether nitrile) is expected to be a high-performance thermoplastic with a combination of desirable properties. The table below summarizes the anticipated characteristics based on data from analogous fluorinated poly(arylene ether) systems.

PropertyExpected Value/CharacteristicRationale and References
Glass Transition Temp. (Tg) 190 - 240 °CThe rigid aromatic backbone and polar nitrile groups contribute to a high Tg. Fluorination can further increase this value.[6]
5% Weight Loss Temp. (Td5) 480 - 560 °C (in N2)Poly(arylene ether)s are known for their exceptional thermal stability.[6]
Mechanical Properties High Tensile Strength and ModulusThe aromatic structure imparts significant strength and rigidity. Tensile strengths for similar PENs can exceed 100 MPa.[7]
Solubility Soluble in polar aprotic solvents (NMP, DMAc, DMF)The introduction of fluorine and the ether linkages typically enhances solubility in common organic solvents compared to non-fluorinated analogues.[6]
Dielectric Constant 2.6 - 3.0 (at 1 MHz)The C-F bond's low polarizability and the increase in free volume from the fluorine atom lead to a significantly reduced dielectric constant.[5][6]
Water Absorption Low (< 1%)Fluorinated polymers are inherently hydrophobic, leading to low moisture uptake, which is critical for stable dielectric performance in humid environments.[2]

Characterization Techniques:

  • Structural Confirmation: Fourier-Transform Infrared (FTIR) spectroscopy should show the disappearance of the phenolic -OH peak and the presence of characteristic peaks for the aryl-ether linkage (~1245 cm-1) and the nitrile group (~2230 cm-1).[7] Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, 19F) can be used to confirm the polymer structure in detail.

  • Thermal Properties: Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg). Thermogravimetric Analysis (TGA) is employed to assess the thermal stability (Td5).

  • Molecular Weight: Gel Permeation Chromatography (GPC) can determine the number average molecular weight (Mn) and weight average molecular weight (Mw), and the polydispersity index (PDI).

  • Mechanical and Dielectric Properties: Polymer films can be cast from solution to perform tensile testing and dielectric analysis using a dielectric analyzer.

Applications and Future Outlook

The unique combination of high thermal stability, excellent mechanical properties, and a low dielectric constant makes the polymer derived from this compound a prime candidate for a range of advanced applications:

  • 5G and High-Frequency Electronics: As dielectric substrates for printed circuit boards, antenna components, and radomes where low signal loss and high signal integrity are paramount.[2]

  • Aerospace Components: For interior components, wire and cable insulation, and composites requiring high thermal and flame resistance.

  • High-Performance Films and Coatings: As protective coatings in harsh chemical environments or as high-temperature insulating films.

The ability to synthesize this high-performance polymer from a single A-B type monomer offers a streamlined and cost-effective approach compared to traditional two-monomer systems. Further research can explore copolymerization with other A-B or A-A/B-B monomers to fine-tune specific properties like flexibility, processability, and the glass transition temperature for tailored applications.

G Monomer Monomer Thermal Thermal Monomer->Thermal

Conclusion

This compound serves as a highly effective A-B type monomer for the synthesis of advanced fluorinated poly(arylene ether nitrile)s. The self-polycondensation reaction proceeds efficiently under standard conditions to yield a high-performance thermoplastic with a valuable combination of high thermal stability, robust mechanical properties, and a low dielectric constant. These attributes make it a material of significant interest for next-generation applications in the electronics, aerospace, and telecommunications sectors. This guide provides the foundational knowledge and a detailed protocol to enable researchers to explore the potential of this versatile intermediate.

References

Application Notes and Protocols for Enzymatic Reactions Involving 2-Hydroxybenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of 2-Hydroxybenzonitrile Derivatives and the Rise of Biocatalysis

2-Hydroxybenzonitrile, also known as salicylonitrile, and its derivatives are pivotal building blocks in the synthesis of a multitude of high-value molecules, particularly in the pharmaceutical and agrochemical industries.[1] Their unique bifunctional nature, possessing both a reactive phenolic hydroxyl group and a versatile nitrile moiety, allows for the construction of complex heterocyclic scaffolds found in numerous bioactive compounds.[2] Traditionally, the chemical transformation of these derivatives often requires harsh reaction conditions, stoichiometric reagents, and complex protection/de-protection steps, leading to significant environmental burdens and cost inefficiencies.

Enzymatic catalysis, or biocatalysis, has emerged as a powerful and sustainable alternative, offering high selectivity (chemo-, regio-, and enantio-), mild reaction conditions, and reduced environmental impact.[3] This guide provides a comprehensive overview and detailed protocols for key enzymatic reactions involving 2-hydroxybenzonitrile derivatives, with a focus on nitrilase-mediated hydrolysis and potential applications of monooxygenases and tyrosinases. These protocols are designed to be a practical resource for researchers, scientists, and drug development professionals seeking to leverage the precision and efficiency of biocatalysis.

Key Enzymes in the Transformation of 2-Hydroxybenzonitrile Derivatives

The enzymatic toolkit for modifying 2-hydroxybenzonitrile derivatives is expanding. Here, we delve into the mechanisms and practical considerations for three key enzyme classes.

Nitrilases: Precision Hydrolysis of the Nitrile Group

Nitrilases (EC 3.5.5.1) are a class of enzymes that catalyze the direct hydrolysis of a nitrile group to a carboxylic acid and ammonia in a single step.[3] This direct conversion is highly advantageous as it avoids the formation of amide intermediates, which can sometimes be challenging to hydrolyze chemically.[3]

Causality of Selection: The choice of a nitrilase for the transformation of a 2-hydroxybenzonitrile derivative is dictated by its substrate specificity. Many nitrilases from microbial sources, particularly from the genera Rhodococcus, Nocardia, and Pseudomonas, have been shown to exhibit activity towards aromatic nitriles.[4][5] For instance, a nitrilase from Nocardia sp. has been characterized for its activity on p-hydroxybenzonitrile, a close structural analog of our topic compound, demonstrating the feasibility of this enzymatic approach. The enzyme's active site architecture governs its ability to accommodate the substituted benzonitrile ring and position the nitrile group for nucleophilic attack by a catalytic cysteine residue.[6]

Experimental Workflow for Nitrilase-Mediated Hydrolysis

Nitrilase_Workflow cluster_0 Enzyme Production cluster_1 Enzymatic Reaction & Analysis a Gene Synthesis & Codon Optimization b Cloning into Expression Vector a->b c Transformation into E. coli Host b->c d Protein Expression (IPTG Induction) c->d e Cell Lysis & Clarification d->e f Purification (e.g., Ni-NTA) e->f g Enzyme Activity Assay (Substrate + Enzyme) f->g Purified Nitrilase h Reaction Monitoring (HPLC) g->h i Product Isolation & Characterization h->i

Caption: Workflow for recombinant nitrilase production and use in hydrolysis.

Cytochrome P450 Monooxygenases: Regioselective Hydroxylation

Cytochrome P450 monooxygenases (P450s) are a superfamily of heme-containing enzymes that are renowned for their ability to catalyze the oxidation of a vast array of organic molecules, including the hydroxylation of aromatic rings.[7]

Causality of Selection: The application of P450s to 2-hydroxybenzonitrile derivatives is driven by the desire to introduce additional hydroxyl groups at specific positions on the aromatic ring, thereby creating novel derivatives with potentially altered biological activities. The regioselectivity of P450s is determined by the specific amino acid residues lining the active site, which dictate the orientation of the substrate relative to the reactive heme-iron-oxo species.[8] Protein engineering and directed evolution have been successfully employed to tailor the regioselectivity of P450s for specific aromatic substrates.[8]

Tyrosinases: ortho-Hydroxylation and Oxidation

Tyrosinases (EC 1.14.18.1) are copper-containing enzymes that catalyze the o-hydroxylation of monophenols to o-diphenols (monophenolase activity) and the subsequent oxidation of o-diphenols to o-quinones (diphenolase activity).[9]

Causality of Selection: For 2-hydroxybenzonitrile, which is a phenolic compound, tyrosinase could potentially catalyze its conversion to 3,4-dihydroxybenzonitrile. This transformation introduces a catechol moiety, a common pharmacophore in many drug molecules. The feasibility of this reaction depends on the ability of the tyrosinase active site to accommodate the 2-hydroxybenzonitrile substrate. The kinetics of tyrosinase activity on various phenolic compounds have been studied, providing a basis for predicting its potential interaction with 2-hydroxybenzonitrile derivatives.[10]

Protocols

Protocol 1: Heterologous Expression and Purification of a Bacterial Nitrilase in E. coli

This protocol describes the expression and purification of a hypothetical nitrilase from a bacterial source, such as Rhodococcus or Nocardia, known to be active on aromatic nitriles.

1. Gene Synthesis and Cloning: a. Synthesize the gene encoding the nitrilase of interest, with codon optimization for E. coli expression. b. Clone the synthesized gene into a suitable expression vector, such as pET-28a(+), which incorporates an N-terminal His6-tag for affinity purification.

2. Transformation: a. Transform E. coli BL21(DE3) competent cells with the recombinant plasmid. b. Plate the transformed cells on LB agar plates containing the appropriate antibiotic (e.g., kanamycin for pET-28a(+)) and incubate overnight at 37°C.

3. Expression: a. Inoculate a single colony into 10 mL of LB medium with the corresponding antibiotic and grow overnight at 37°C with shaking. b. Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8. c. Induce protein expression by adding IPTG to a final concentration of 0.5 mM. d. Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance the yield of soluble protein.

4. Purification: a. Harvest the cells by centrifugation and resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole). b. Lyse the cells by sonication on ice. c. Centrifuge the lysate to pellet cell debris and collect the supernatant. d. Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer. e. Wash the column with wash buffer (lysis buffer with 20 mM imidazole). f. Elute the His-tagged nitrilase with elution buffer (lysis buffer with 250 mM imidazole). g. Dialyze the purified enzyme against a suitable storage buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5, 10% glycerol) and store at -80°C.

Protocol 2: Nitrilase Activity Assay using HPLC

This protocol details a method for determining the activity of a purified nitrilase on 2-hydroxybenzonitrile by quantifying the formation of the product, 2-hydroxybenzoic acid, using High-Performance Liquid Chromatography (HPLC).

1. Reaction Setup: a. Prepare a reaction mixture containing:

  • 100 mM potassium phosphate buffer (pH 7.0-8.0, to be optimized for the specific enzyme).[4][11]
  • 10 mM 2-hydroxybenzonitrile (dissolved in a minimal amount of a water-miscible organic solvent like DMSO, ensuring the final solvent concentration does not inhibit the enzyme).
  • Purified nitrilase (concentration to be determined empirically to ensure linear reaction kinetics). b. Incubate the reaction mixture at the optimal temperature for the enzyme (typically 30-50°C).[3]

2. Sample Preparation: a. At various time points, withdraw aliquots from the reaction mixture. b. Stop the reaction by adding an equal volume of an acidic solution (e.g., 1 M HCl) or a water-miscible organic solvent (e.g., acetonitrile) to precipitate the enzyme. c. Centrifuge the quenched reaction mixture to pellet the precipitated protein. d. Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.

3. HPLC Analysis: a. Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[12] b. Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or phosphoric acid) and an organic phase (e.g., acetonitrile or methanol). A typical starting condition could be 85:15 (aqueous:organic).[12] c. Flow Rate: 1.0 mL/min.[12] d. Detection: UV detection at a wavelength where both the substrate and product have significant absorbance (e.g., 254 nm).[12] e. Quantification: Create a standard curve for both 2-hydroxybenzonitrile and 2-hydroxybenzoic acid to quantify their concentrations in the reaction samples.

Protocol 3: Whole-Cell Biotransformation of 2-Hydroxybenzonitrile

This protocol outlines the use of whole bacterial cells expressing nitrilase for the conversion of 2-hydroxybenzonitrile to 2-hydroxybenzoic acid. This approach can be more cost-effective as it bypasses the need for enzyme purification.

1. Cell Culture and Induction: a. Grow the recombinant E. coli strain expressing the nitrilase as described in Protocol 1, step 3. b. After induction, harvest the cells by centrifugation.

2. Biotransformation: a. Wash the cell pellet with a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5). b. Resuspend the cells in the same buffer to a desired cell density (e.g., 10-50 g wet cell weight/L). c. Add the substrate, 2-hydroxybenzonitrile, to the cell suspension. The substrate can be added in batches to avoid substrate inhibition. d. Incubate the reaction mixture at the optimal temperature with gentle agitation to ensure proper mixing and aeration.

3. Monitoring and Product Recovery: a. Monitor the progress of the reaction by taking samples periodically and analyzing them by HPLC as described in Protocol 2. b. Once the reaction is complete, separate the cells from the reaction mixture by centrifugation. c. The supernatant containing the product, 2-hydroxybenzoic acid, can be further purified by methods such as extraction and crystallization.

Data Presentation

Table 1: Kinetic Parameters of a Hypothetical Aromatic Nitrilase

SubstrateKm (mM)Vmax (µmol/min/mg)Optimal pHOptimal Temp (°C)Reference
Benzonitrile5.815.27.540Hypothetical
2-Hydroxybenzonitrile8.210.57.540Hypothetical
4-Hydroxybenzonitrile1.27-7.0-9.5-[13]
3-Cyanopyridine2.520.18.045Hypothetical

Note: The values for benzonitrile, 2-hydroxybenzonitrile, and 3-cyanopyridine are hypothetical and should be experimentally determined for the specific nitrilase being used. The data for 4-hydroxybenzonitrile is from a study on a nitrilase from Nocardia sp.[13]

Visualization of Enzymatic Pathways

Nitrilase-Catalyzed Hydrolysis

Nitrilase_Reaction Substrate 2-Hydroxybenzonitrile Product 2-Hydroxybenzoic Acid Enzyme Nitrilase Substrate->Enzyme Enzyme->Product Ammonia NH3 Enzyme->Ammonia Water 2 H2O Water->Enzyme

Caption: Direct hydrolysis of 2-hydroxybenzonitrile by nitrilase.

Potential P450-Catalyzed Hydroxylation

P450_Reaction Substrate 2-Hydroxybenzonitrile Product Dihydroxybenzonitrile (e.g., 2,5-dihydroxy) Enzyme P450 Monooxygenase Substrate->Enzyme Enzyme->Product Cofactors O2, NADPH Cofactors->Enzyme

Caption: Regioselective hydroxylation of 2-hydroxybenzonitrile by P450.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Fluoro-5-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the dedicated technical support guide for the synthesis of 2-Fluoro-5-formylbenzonitrile. This document is designed for researchers, chemists, and process development professionals who are navigating the challenges associated with this important synthetic intermediate. Low yields in the synthesis of 2-Fluoro-5-formylbenzonitrile can often be traced back to specific, addressable steps in the reaction and purification process.

This guide provides a structured approach to troubleshooting, moving from frequently asked questions for rapid diagnostics to in-depth guides for systematic optimization. Our goal is to empower you with the scientific rationale and practical protocols needed to enhance your reaction yields, improve purity, and ensure consistent results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered during the synthesis.

Q1: My overall yield for the synthesis of 2-Fluoro-5-formylbenzonitrile is significantly lower than reported in the literature. What are the most common causes?

A1: Low yields in this synthesis typically originate from one of three main areas: incomplete formylation, degradation of the starting material or product, or inefficient purification. The formylation of the aromatic ring is a critical step and is highly sensitive to reaction conditions. The Vilsmeier-Haack reaction is a common method for this transformation, and its success is dependent on the purity of the reagents and precise control of the reaction temperature. Additionally, the purification process, often involving column chromatography or recrystallization, can lead to significant material loss if not optimized.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely impurities?

A2: The presence of multiple spots on a TLC plate suggests the formation of byproducts or the presence of unreacted starting material. Common impurities in the synthesis of 2-Fluoro-5-formylbenzonitrile can include the unreacted starting material (2-Fluorobenzonitrile), di-formylated products, or products resulting from the hydrolysis of the nitrile group to a carboxylic acid or amide. The relative positions of these spots will depend on the solvent system used for TLC.

Q3: How critical is the temperature control during the formylation step?

A3: Temperature control is extremely critical, particularly during the addition of the formylating agent (e.g., Vilsmeier reagent). Many formylation reactions are exothermic, and an uncontrolled increase in temperature can lead to the formation of unwanted side products and degradation of the desired product. It is generally recommended to perform the addition of reagents at a low temperature (e.g., 0-5 °C) and then allow the reaction to slowly warm to room temperature or a specific elevated temperature as dictated by the protocol.

Q4: Can the purity of my starting material, 2-Fluorobenzonitrile, affect the yield?

A4: Absolutely. The purity of the starting material is a crucial factor. Impurities in the 2-Fluorobenzonitrile can interfere with the formylation reaction, leading to the formation of unexpected byproducts and a lower yield of the desired product. It is highly recommended to use a high-purity starting material and to confirm its purity by techniques such as NMR or GC-MS before starting the synthesis.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance for addressing specific, persistent issues.

Guide 1: Diagnosing and Optimizing the Formylation Reaction

The formylation of 2-Fluorobenzonitrile is the cornerstone of this synthesis. Low efficiency in this step is the most frequent cause of poor overall yield.

A prevalent method for this synthesis involves the Vilsmeier-Haack reaction, which uses a phosphoryl chloride/dimethylformamide (DMF) mixture to generate the electrophilic Vilsmeier reagent. This reagent then attacks the electron-rich aromatic ring of 2-Fluorobenzonitrile.

The following diagram outlines a systematic workflow for troubleshooting the formylation step.

G cluster_0 Troubleshooting the Formylation Step start Low Yield Observed check_reagents Verify Reagent Purity & Stoichiometry (DMF, POCl3, Starting Material) start->check_reagents check_temp Analyze Temperature Control (Addition & Reaction) check_reagents->check_temp Reagents OK optimize_reagents Optimize Reagent Stoichiometry (e.g., increase equivalents of Vilsmeier reagent) check_reagents->optimize_reagents Issue Found check_workup Evaluate Aqueous Work-up (pH, Quenching) check_temp->check_workup Temp OK optimize_temp Refine Temperature Profile (e.g., slower warming, lower initial temp) check_temp->optimize_temp Issue Found optimize_workup Adjust Work-up Protocol (e.g., controlled hydrolysis) check_workup->optimize_workup Issue Found end Improved Yield check_workup->end Work-up OK optimize_reagents->end optimize_temp->end optimize_workup->end

Caption: A decision tree for troubleshooting low yields in the formylation step.

Potential Cause Scientific Rationale Diagnostic Check Recommended Solution & Protocol
Moisture Contamination The Vilsmeier reagent is highly sensitive to water, which will quench the reagent and prevent the reaction from proceeding.Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried.Protocol: Dry all glassware in an oven at 120 °C for at least 4 hours. Use anhydrous DMF and freshly distilled phosphoryl chloride. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incorrect Stoichiometry An insufficient amount of the formylating agent will lead to incomplete conversion of the starting material.Review the molar equivalents of all reagents used. Analyze a crude reaction sample by NMR or GC-MS to quantify the remaining starting material.Protocol: Typically, 1.5 to 3.0 equivalents of the Vilsmeier reagent are used. If incomplete conversion is observed, perform a small-scale trial increasing the equivalents of DMF and phosphoryl chloride.
Suboptimal Temperature If the temperature is too low, the reaction rate may be too slow. If it is too high, side reactions and decomposition can occur.Monitor the internal reaction temperature throughout the addition and reaction period.Protocol: Add the phosphoryl chloride to the DMF at 0 °C. Then, add the 2-Fluorobenzonitrile solution at 0-5 °C. Allow the reaction to stir at this temperature for 1-2 hours before slowly warming to room temperature or heating to a specific temperature (e.g., 40-60 °C) to drive the reaction to completion.
Inefficient Quenching/Hydrolysis The intermediate iminium salt must be carefully hydrolyzed to yield the final aldehyde product. Uncontrolled quenching can lead to side reactions.Analyze the pH of the aqueous solution during work-up.Protocol: After the reaction is complete, cool the mixture back down to 0-5 °C. Slowly and carefully pour the reaction mixture onto crushed ice or into a cold aqueous solution of a mild base like sodium acetate. This controlled hydrolysis helps to minimize side reactions.
Guide 2: Purification Strategies for Enhanced Purity and Recovery

Even with a successful reaction, significant loss of product can occur during purification.

  • Similar Polarity of Product and Impurities: The desired product and certain byproducts may have similar polarities, making separation by column chromatography challenging.

  • Product Solubility: 2-Fluoro-5-formylbenzonitrile has moderate solubility in common organic solvents, which can affect both extraction and recrystallization efficiency.

  • Aqueous Work-up:

    • After quenching the reaction, ensure the pH of the aqueous layer is neutral or slightly basic (pH 7-8) before extraction. This prevents the hydrolysis of the nitrile group.

    • Extract the aqueous layer multiple times (e.g., 3x) with a suitable organic solvent like ethyl acetate or dichloromethane to ensure complete recovery of the product.

  • Column Chromatography:

    • Solvent System Selection: A common mobile phase for the purification of 2-Fluoro-5-formylbenzonitrile is a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity to elute the product.

    • Sample Loading: Adsorb the crude product onto a small amount of silica gel before loading it onto the column. This "dry loading" technique often results in better separation than direct liquid loading.

  • Recrystallization:

    • Solvent Screening: For a final polishing step, recrystallization can be very effective. Screen various solvent systems to find one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of ethanol and water, or isopropanol, can be a good starting point.

    • Protocol: Dissolve the crude or column-purified product in a minimal amount of hot solvent. Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation. Collect the crystals by filtration and wash with a small amount of cold solvent.

Part 3: Visualizing the Reaction Pathway

Understanding the reaction mechanism and potential side reactions is key to effective troubleshooting.

G cluster_main Main Reaction Pathway cluster_side Potential Side Reactions SM 2-Fluorobenzonitrile IS Iminium Salt Intermediate SM->IS + Vilsmeier Reagent hydrolysis Hydrolysis of Nitrile (to Amide/Carboxylic Acid) SM->hydrolysis Harsh acidic/basic conditions VR Vilsmeier Reagent (from DMF + POCl3) P 2-Fluoro-5-formylbenzonitrile IS->P + H2O (Hydrolysis) diformylation Di-formylation P->diformylation Excess Vilsmeier Reagent / High Temperature

Caption: Simplified reaction pathway and potential side reactions.

Technical Support Center: Troubleshooting Incomplete Hydrolysis of Chloromethyl Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common synthetic challenge: the incomplete hydrolysis of chloromethyl intermediates to their corresponding hydroxymethyl analogs. As a crucial transformation in multi-step synthesis, ensuring this reaction proceeds to completion is paramount for achieving high yields and purity of the final active pharmaceutical ingredient (API).

This guide is structured as a series of frequently asked questions (FAQs) that address specific experimental issues. We will delve into the underlying chemical principles to not only solve immediate problems but also to empower you to proactively optimize your synthetic strategies.

Foundational Concepts: The Mechanism of Hydrolysis

The conversion of a chloromethyl group (-CH₂Cl) to a hydroxymethyl group (-CH₂OH) is a nucleophilic substitution reaction. The pathway it follows, either SN1 (Substitution Nucleophilic Unimolecular) or SN2 (Substitution Nucleophilic Bimolecular), is dictated by the structure of the substrate, the reaction conditions, and the solvent.[1] Understanding which mechanism is operative is the first step in effective troubleshooting.

  • SN1 Mechanism: A two-step process favored by substrates that can form a stable carbocation (e.g., benzylic or tertiary systems), polar protic solvents, and weaker nucleophiles (like water).[2][3] The rate-determining step is the formation of the carbocation.

  • SN2 Mechanism: A one-step, concerted process favored by unhindered substrates (e.g., primary alkyl halides), polar aprotic solvents, and strong nucleophiles (like hydroxide ions).[2][4] The reaction rate depends on the concentration of both the substrate and the nucleophile.

G cluster_SN1 Sₙ1 Pathway cluster_SN2 Sₙ2 Pathway sn1_start R-CH₂Cl sn1_inter Benzylic/Tertiary Carbocation Intermediate [R-CH₂⁺] sn1_start->sn1_inter Slow, Rate-Limiting (Leaving Group Departs) sn1_prod R-CH₂OH sn1_inter->sn1_prod Fast (Nucleophile Attacks) sn2_start R-CH₂Cl sn2_ts Pentavalent Transition State sn2_start->sn2_ts Concerted Step (Backside Attack by Nu⁻) sn2_prod R-CH₂OH sn2_ts->sn2_prod

Caption: SN1 vs. SN2 pathways for chloromethyl hydrolysis.

Troubleshooting FAQs

Q1: My hydrolysis reaction is extremely slow or has stalled. How can I increase the reaction rate?

An incomplete reaction is often a kinetics problem. Several factors could be limiting the reaction rate.

Answer:

1. Re-evaluate Your Nucleophile and Base:

  • Causality: Water is a weak nucleophile, leading to slow reaction rates, especially for SN2-type substrates.[5] The hydroxide ion (OH⁻) is a much stronger nucleophile and will significantly accelerate the reaction.[6]

  • Actionable Advice: If you are using water alone, consider adding a base like sodium hydroxide (NaOH), potassium hydroxide (KOH), or a milder carbonate base (K₂CO₃, Cs₂CO₃). The hydroxide directly participates as the nucleophile, while carbonate bases generate hydroxide in situ. Be cautious, as strong bases can promote elimination side reactions if your substrate is susceptible.[7]

2. Increase the Temperature:

  • Causality: Most reactions have an energy barrier (activation energy) that must be overcome. Increasing the temperature provides the molecules with more kinetic energy to surpass this barrier, increasing the rate.[5]

  • Actionable Advice: Gently warm the reaction mixture. A common starting point is 50-60 °C.[8] Monitor the reaction closely by TLC or HPLC, as higher temperatures can also accelerate the formation of degradation products.

3. Optimize Your Solvent System:

  • Causality: The solvent plays a critical role in stabilizing reactants, transition states, or intermediates. For SN1 reactions, polar protic solvents (water, alcohols) are ideal as they stabilize the carbocation intermediate.[3] For SN2 reactions, polar aprotic solvents (acetone, DMF, DMSO) are preferred as they solvate the cation but leave the nucleophile "bare" and more reactive.[2][9]

  • Actionable Advice: If your substrate is poorly soluble in water, adding a co-solvent like ethanol, acetone, or dioxane can create a homogeneous solution and improve reaction rates.[6][10] Refer to the table below for guidance.

Table 1: Solvent Selection Guide for Hydrolysis
Solvent ClassExamplesSN1 SuitabilitySN2 SuitabilityRationale
Polar Protic Water, Ethanol, MethanolExcellentFairStabilizes the carbocation intermediate (SN1) but also solvates and weakens the nucleophile (hinders SN2).[3]
Polar Aprotic Acetone, DMF, DMSOFairExcellentDoes not solvate the anionic nucleophile, increasing its reactivity.[2]
Nonpolar Toluene, HexanePoorPoorReactants are often insoluble; does not stabilize charged intermediates or transition states.
Q2: My starting material is insoluble in the aqueous reaction medium. What can I do?

Heterogeneous reactions are often plagued by slow rates due to the limited interfacial area between reactants.

Answer:

This is a classic challenge when hydrolyzing lipophilic organic molecules. The solution is to bring the reactants into the same phase or dramatically increase their surface area of interaction.

1. Use a Co-solvent:

  • Causality: As mentioned in Q1, adding a water-miscible organic solvent can dissolve the chloromethyl intermediate, creating a single phase for the reaction to occur efficiently.

  • Actionable Advice: Add ethanol, tetrahydrofuran (THF), or dioxane until your starting material fully dissolves. A 1:1 mixture of water and the organic solvent is a common starting point.[10]

2. Employ Phase-Transfer Catalysis (PTC):

  • Causality: PTC is a powerful technique for reacting water-insoluble organic substrates with water-soluble nucleophiles.[11][12] A phase-transfer catalyst, typically a quaternary ammonium salt, transports the nucleophile (e.g., OH⁻) from the aqueous phase into the organic phase where the chloromethyl intermediate resides.[13][14]

  • Actionable Advice: Add a catalytic amount (1-5 mol%) of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) or tetrabutylammonium hydrogen sulfate (TBAHS) to your biphasic mixture.[15] Vigorous stirring is essential to maximize the interfacial area.[13]

Q3: My reaction is clean, but the yield is low. Where could my product be going?

Low yield in a seemingly clean reaction often points to issues during the workup and isolation steps.[16]

Answer:

1. Check Aqueous Layer for Product:

  • Causality: The resulting hydroxymethyl product is more polar than the chloromethyl starting material. It may have significant solubility in the aqueous phase, especially if it's a low molecular weight compound or contains other polar functional groups.

  • Actionable Advice: Before discarding the aqueous layer from your extraction, take a small sample, spot it on a TLC plate, and compare it against a standard of your expected product. If product is present, perform several additional extractions with a more polar solvent like ethyl acetate or even n-butanol.

2. Consider Product Volatility:

  • Causality: If your product is a small molecule, it might be volatile enough to be lost during solvent removal on a rotary evaporator.

  • Actionable Advice: Use lower temperatures and pressures during solvent removal. Check the solvent collected in the rotovap's cold trap for any signs of your product.

3. Assess Product Stability:

  • Causality: The product alcohol may be unstable to the acidic or basic conditions of the workup.[16] For example, using a strong acid to neutralize a basic reaction mixture could cause dehydration of the alcohol to an alkene.

  • Actionable Advice: Test the stability of your product. Take a small, pure sample and expose it to the workup conditions (e.g., 1M HCl). Monitor by TLC to see if any degradation occurs. If it does, use milder workup conditions, such as quenching with ammonium chloride solution instead of strong acid.[17]

Q4: I am observing significant side products. What are they and how can I suppress them?

The appearance of side products indicates that alternative reaction pathways are competing with the desired hydrolysis.

Answer:

The most common side reaction is elimination (E2) , which competes directly with substitution (SN2), especially with strong, sterically hindered bases or at high temperatures. Another possibility is the formation of an ether if an alcohol co-solvent is used.

Caption: A logical workflow for troubleshooting incomplete hydrolysis.

  • To Suppress Elimination:

    • Use a weaker, less-hindered base. Carbonates (K₂CO₃) are less prone to inducing elimination than hydroxides (NaOH).

    • Lower the reaction temperature. Elimination reactions often have a higher activation energy than substitution, so lowering the temperature will favor the substitution pathway.

  • To Prevent Ether Formation:

    • If you are using an alcohol (e.g., ethanol) as a co-solvent, it can also act as a nucleophile, leading to the formation of an ethyl ether byproduct (R-CH₂-OEt).

    • Switch to an aprotic co-solvent like acetone, THF, or dioxane, which cannot act as nucleophiles in this context.

Experimental Protocols

Protocol 1: General Procedure for Monitoring Reaction Progress by TLC

Objective: To qualitatively assess the consumption of starting material and the formation of product over time.

Materials:

  • TLC plates (e.g., silica gel 60 F₂₅₄)

  • Developing chamber

  • Eluent (a solvent system that gives good separation, e.g., 30% Ethyl Acetate in Hexane)

  • Capillary spotters

  • UV lamp

  • Staining solution (e.g., potassium permanganate)

Procedure:

  • Before starting the reaction (t=0), dissolve a small amount of your chloromethyl starting material in a suitable solvent and spot it on the TLC plate. This is your reference spot.

  • Start the hydrolysis reaction.

  • At regular intervals (e.g., every 30 minutes), withdraw a small aliquot (a few drops) of the reaction mixture using a capillary tube.

  • Spot the aliquot on the TLC plate next to the reference spot.

  • Develop the plate in the prepared chamber with your chosen eluent.

  • Visualize the plate under a UV lamp. The product, being more polar, should have a lower Rf value (travel a shorter distance) than the starting material.

  • If spots are not UV-active, stain the plate. The disappearance of the starting material spot and the appearance of a new, lower Rf spot indicates the reaction is progressing.[16][18]

Protocol 2: Hydrolysis using Phase-Transfer Catalysis (PTC)

Objective: To perform hydrolysis on a water-insoluble chloromethyl intermediate.

Materials:

  • Chloromethyl intermediate

  • Toluene or other suitable organic solvent

  • Aqueous sodium hydroxide (e.g., 20% w/v)

  • Tetrabutylammonium bromide (TBAB)

  • Round-bottom flask with a magnetic stir bar

  • Condenser

Procedure:

  • In the round-bottom flask, dissolve the chloromethyl intermediate (1.0 eq) in toluene.

  • Add the aqueous sodium hydroxide solution.

  • Add the phase-transfer catalyst, TBAB (0.02-0.05 eq).

  • Attach the condenser and heat the mixture to 50-70 °C with very vigorous stirring. The efficiency of PTC is highly dependent on the stirring rate, which maximizes the interfacial surface area.[13]

  • Monitor the reaction by TLC (Protocol 1) or HPLC/GC until the starting material is consumed.

  • Cool the reaction to room temperature. Separate the organic and aqueous layers.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude hydroxymethyl product.

References

preventing over-oxidation in the final synthesis step

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Preventing Over-Oxidation in the Final Synthesis Step

Welcome to the technical support center for synthetic chemistry. As Senior Application Scientists, we understand the critical nature of achieving high-purity compounds, especially in the final steps of a synthesis where product loss to over-oxidation can be detrimental to yields and timelines. This guide is designed to provide you, our fellow researchers, scientists, and drug development professionals, with in-depth troubleshooting advice and practical solutions to mitigate and prevent over-oxidation.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common questions and challenges encountered during oxidation reactions. Our approach is to not only provide a solution but to explain the underlying chemical principles to empower you to make informed decisions in your future experiments.

Q1: My reaction is showing complete consumption of the starting material, but the yield of the desired product is low, and I'm observing multiple unidentified polar spots on my TLC plate. What is the likely cause?

A: This is a classic sign of over-oxidation. When the desired product is also susceptible to oxidation, it can be converted into one or more undesired, often more polar, byproducts. For instance, the oxidation of a primary alcohol to an aldehyde can be followed by further oxidation to a carboxylic acid if the reaction is not carefully controlled.[1]

Troubleshooting Steps:

  • Re-evaluate Your Oxidizing Agent: The strength of the oxidizing agent is paramount. Strong oxidizers like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions can easily lead to over-oxidation.[2] Consider switching to a milder, more selective reagent. For the alcohol to aldehyde example, pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are excellent alternatives that often halt the oxidation at the aldehyde stage.[3][4]

  • Monitor the Reaction Diligently: Do not rely solely on literature reaction times.[5] Actively monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or High-Performance Liquid Chromatography (HPLC).[6] Once the starting material is consumed and the desired product is at its maximum concentration, the reaction should be quenched immediately.

  • Control the Reaction Temperature: Oxidation reactions are often exothermic, and increased temperature accelerates reaction rates exponentially.[7][8] This can lead to a loss of selectivity and promote over-oxidation.[9] Running the reaction at a lower temperature, even if it requires a longer reaction time, can significantly improve the outcome.

Q2: I'm trying to oxidize a sensitive substrate with multiple functional groups. How can I achieve selective oxidation of the target group without affecting others?

A: Achieving selectivity is a significant challenge in complex molecule synthesis. The key lies in choosing a reagent and reaction conditions that are highly specific for the desired transformation.

Strategies for Selective Oxidation:

  • Chemoselective Reagents: Modern organic synthesis offers a wide array of chemoselective oxidizing agents. For example, to oxidize a secondary alcohol in the presence of a primary alcohol, specific reagents and conditions can be employed that favor the more sterically accessible or electronically favored site.

  • Protecting Groups: If a particularly sensitive functional group is present that you do not want to be oxidized, consider protecting it before the oxidation step.[10] Common protecting groups for alcohols include silyl ethers (e.g., TBDMS), which are robust to many oxidizing conditions and can be deprotected later.

  • Enzymatic Oxidation: For highly complex molecules, enzymatic catalysis can offer unparalleled selectivity.[11] Enzymes like unspecific peroxygenases (UPOs) can catalyze oxidations at specific C-H bonds, a transformation that is often difficult to achieve with traditional chemical methods.[11]

Q3: My product appears to be degrading during the work-up and purification steps. How can I prevent this post-reaction oxidation?

A: Product degradation after the reaction is quenched is a common and frustrating problem. This is often due to residual oxidizing species or exposure to atmospheric oxygen, especially for air-sensitive compounds.[1]

Post-Reaction Stabilization Techniques:

  • Effective Quenching: Ensure the quenching agent is added in sufficient excess to neutralize all remaining oxidizing agents. Common quenching agents include sodium thiosulfate, sodium sulfite, and ascorbic acid.[12] The choice of quencher depends on the oxidant used.

  • Inert Atmosphere: For compounds prone to air oxidation (autoxidation), perform the work-up and purification under an inert atmosphere of nitrogen or argon.[13][14] This involves using degassed solvents and specialized glassware.

  • Addition of Antioxidants: In some cases, adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) to the product during purification and storage can prevent degradation.[15] These compounds act as radical scavengers, inhibiting oxidative chain reactions.[16]

  • Temperature Control: Just as in the reaction itself, keeping the temperature low during work-up and purification can slow down degradation pathways.

In-Depth Technical Guides

Guide 1: Real-Time Reaction Monitoring to Prevent Over-Oxidation

Close monitoring is your first line of defense against over-oxidation. Here, we compare the three most common techniques.

Technique Advantages Disadvantages Best For
Thin-Layer Chromatography (TLC) Rapid, inexpensive, simple setup.[6]Qualitative, less precise for kinetics.[17]Quick checks for the presence of starting material and product formation.[18]
Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative, provides structural information from mass spectra.[6]Requires volatile and thermally stable compounds.Monitoring reactions with volatile components and identifying byproducts.[19]
High-Performance Liquid Chromatography (HPLC) Quantitative, suitable for non-volatile and thermally labile compounds.[6]More complex instrumentation and longer analysis times.Accurate kinetic monitoring and purity assessment of a wide range of compounds.[15]
  • Preparation: Prepare a TLC chamber with a suitable solvent system that gives good separation between your starting material and product (a product Rf of 0.3-0.4 is ideal).[20]

  • Spotting: On a TLC plate, spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture in separate lanes.[20]

  • Development: Place the TLC plate in the chamber and allow the solvent to elute.

  • Visualization: Visualize the spots under a UV lamp and/or with a chemical stain.

  • Analysis: The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progress. Quench the reaction when the starting material is no longer visible and the product spot is at its most intense.[21]

Guide 2: Choosing the Right Quenching Strategy

Quenching is the critical step that stops the oxidation reaction.[22] An improper quench can be ineffective, leading to continued oxidation, or even introduce new side reactions.

Decision Workflow for Quenching:

G start Reaction Complete oxidant_type Identify Oxidant Type start->oxidant_type metal_based Metal-Based (e.g., Cr, Mn) oxidant_type->metal_based Metal peroxide_based Peroxide-Based (e.g., H2O2, m-CPBA) oxidant_type->peroxide_based Peroxide other Other (e.g., Halogens) oxidant_type->other Other quench_metal Use Reductive Quencher (e.g., Na2SO3, NaHSO3) metal_based->quench_metal quench_peroxide Use Reductive Quencher (e.g., Na2S2O3, (CH3)2S) peroxide_based->quench_peroxide quench_other Use Appropriate Nucleophile (e.g., Na2S2O3 for I2) other->quench_other workup Proceed to Aqueous Work-up quench_metal->workup quench_peroxide->workup quench_other->workup

Caption: Decision tree for selecting an appropriate quenching agent.

  • Cool the Reaction: Before adding the quenching agent, cool the reaction mixture in an ice bath. This is crucial as quenching is often exothermic.[5]

  • Slow Addition: Add the quenching solution dropwise with vigorous stirring. A rapid addition can cause a dangerous exotherm or uncontrolled gas evolution.[5]

  • Test for Completion: After the addition is complete, allow the mixture to stir for 10-15 minutes. To confirm the absence of the oxidizing agent, you can use starch-iodide paper (for peroxide-based oxidants) or check for the disappearance of the characteristic color of the oxidant (e.g., the purple of KMnO₄).

  • Proceed to Work-up: Once the quench is complete, you can proceed with the standard aqueous work-up and extraction of your product.

The Role of Antioxidants in Product Stability

Antioxidants are compounds that inhibit oxidation.[23] They are crucial for protecting sensitive final products during storage and formulation.

Mechanism of Action:

Antioxidants can act through several mechanisms, but the most common in an organic synthesis context is as radical scavengers.[16] They can donate a hydrogen atom to a reactive radical, neutralizing it and preventing it from initiating or propagating a chain reaction that would degrade your product.

Common Antioxidants in Organic Chemistry:

Antioxidant Structure Key Features
Butylated Hydroxytoluene (BHT) PhenolicExcellent for non-polar organic solutions and polymers.
Butylated Hydroxyanisole (BHA) PhenolicOften used in combination with BHT for synergistic effects.[15]
Ascorbic Acid (Vitamin C) Non-phenolicWater-soluble, effective in aqueous phases.
Tocopherols (Vitamin E) PhenolicLipid-soluble, often used to protect oils and fats from rancidification.

Visualizing Antioxidant Action:

G cluster_0 Oxidative Degradation cluster_1 Antioxidant Intervention Product Product Radical Radical (R•) Product->Radical + O2 or Initiator Degraded_Product Degraded Product Radical->Degraded_Product + Product Antioxidant Antioxidant (AH) Stable_Radical Stable Radical (A•) Radical_2 Radical (R•) Product_2 Product (RH) Radical_2->Product_2 + Antioxidant (AH)

Caption: Simplified mechanism of radical scavenging by an antioxidant.

By implementing these troubleshooting strategies, detailed monitoring protocols, and post-synthesis stabilization techniques, you can significantly reduce the incidence of over-oxidation, leading to higher yields, improved purity, and more efficient drug development workflows.

References

Technical Support Center: Optimizing Chloromethylation of 2-Fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the chloromethylation of 2-fluorobenzonitrile. It moves beyond simple protocols to explain the underlying chemical principles, enabling users to intelligently optimize reaction conditions and troubleshoot common experimental issues.

Strategic Overview: The Chloromethylation of 2-Fluorobenzonitrile

The introduction of a chloromethyl (-CH₂Cl) group onto an aromatic ring, known as chloromethylation, is a powerful transformation in organic synthesis. The resulting benzyl chloride derivative is a versatile intermediate, readily converted into other functional groups like alcohols, aldehydes, nitriles, and methyl groups.

For 2-fluorobenzonitrile, this reaction is particularly relevant for building complex molecular scaffolds in medicinal chemistry and materials science. However, the substrate itself presents a unique challenge. The aromatic ring is substituted with two deactivating groups: a fluorine atom (weakly deactivating, ortho-, para- directing) and a nitrile group (strongly deactivating, meta- directing). This electronic profile makes the ring less susceptible to electrophilic attack compared to simple arenes, necessitating carefully optimized and often forcing reaction conditions.

This guide will focus on the most common and industrially relevant method: the Blanc chloromethylation , which utilizes formaldehyde and hydrogen chloride, typically catalyzed by a Lewis acid.[1][2]

The "Why": Deconstructing the Reaction Mechanism

Understanding the mechanism is paramount for rational optimization. The Blanc chloromethylation is a classic electrophilic aromatic substitution. The key is the in situ generation of a potent electrophile from formaldehyde.

  • Activation of Formaldehyde: Under acidic conditions and in the presence of a Lewis acid catalyst (e.g., ZnCl₂), the carbonyl oxygen of formaldehyde is protonated or coordinates to the Lewis acid. This dramatically increases the electrophilicity of the carbonyl carbon.[1][3]

  • Formation of the Electrophile: The activated formaldehyde can then react further to form highly reactive electrophilic species. The most likely candidates are the (chloromethyl)oxonium cation (ClH₂C–OH₂⁺) or the chlorocarbenium cation (ClCH₂⁺).[1]

  • Electrophilic Attack: The π-electrons of the 2-fluorobenzonitrile ring attack the electrophile. Due to the directing effects of the substituents, this attack will preferentially occur at the positions ortho or para to the fluorine atom.

  • Rearomatization: The resulting carbocation intermediate, or sigma complex, loses a proton to restore the aromaticity of the ring, yielding a benzyl alcohol intermediate.

  • Conversion to Chloride: The benzylic alcohol is rapidly converted to the final chloromethylated product under the reaction's acidic conditions.

Chloromethylation_Mechanism cluster_electrophile Electrophile Generation cluster_substitution Electrophilic Aromatic Substitution CH2O Formaldehyde (CH₂O) Electrophile Electrophile [CH₂Cl]⁺ CH2O->Electrophile Activation HCl HCl HCl->Electrophile Activation LA Lewis Acid (e.g., ZnCl₂) LA->Electrophile Activation Substrate 2-Fluorobenzonitrile Sigma Sigma Complex (Carbocation Intermediate) Substrate->Sigma + [CH₂Cl]⁺ Product_OH Benzyl Alcohol Intermediate Sigma->Product_OH - H⁺ Product_Cl Chloromethylated Product Product_OH->Product_Cl + HCl - H₂O

Caption: Mechanism of Lewis acid-catalyzed chloromethylation.

Recommended Starting Protocol

This protocol provides a robust starting point. Optimization will be necessary based on your specific equipment and purity requirements.

Safety Precaution: This reaction must be performed in a certified, high-flow chemical fume hood. It can produce small amounts of the highly carcinogenic byproduct bis(chloromethyl) ether.[1] Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemically resistant gloves.

Reagents:

  • 2-Fluorobenzonitrile (1.0 eq)

  • Paraformaldehyde (1.5 - 2.0 eq)

  • Anhydrous Zinc Chloride (ZnCl₂) (0.5 - 1.0 eq)

  • Concentrated Hydrochloric Acid (as solvent or co-solvent)

  • Alternatively, an inert solvent like 1,2-dichloroethane (DCE) or chloroform.

Procedure:

  • To a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a gas inlet/outlet, add 2-fluorobenzonitrile and the chosen solvent (if any).

  • Add paraformaldehyde and anhydrous zinc chloride to the mixture. Note: ZnCl₂ is highly hygroscopic; use freshly opened or properly stored reagent.

  • Begin vigorous stirring. If using an inert solvent, begin bubbling anhydrous hydrogen chloride gas through the mixture at a slow, steady rate. If using concentrated HCl as the solvent, ensure the setup is sealed to maintain an HCl atmosphere.

  • Heat the reaction mixture to 50-70 °C. Monitor the reaction progress by TLC or GC-MS. Typical reaction times range from 4 to 12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully pour the mixture over crushed ice with stirring. This will quench the reaction and dissolve the inorganic salts.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography (silica gel, hexanes/ethyl acetate gradient) or distillation under reduced pressure.

Frequently Asked Questions & Optimization Strategies

Q1: Which Lewis acid catalyst should I use? What is the optimal loading?

The choice of Lewis acid is critical and depends on the balance between reactivity and selectivity. Because 2-fluorobenzonitrile is deactivated, a moderately strong catalyst is required.

CatalystTypical Loading (eq)AdvantagesDisadvantages & Causality
**Zinc Chloride (ZnCl₂) **0.5 - 1.0Most common, cost-effective, good balance of activity.[1][4] Less active in promoting the diarylmethane side reaction compared to stronger acids.[5]Highly hygroscopic; water will deactivate it. Requires stoichiometric amounts for deactivated substrates.
Tin(IV) Chloride (SnCl₄) 0.2 - 0.5Highly active, often effective at lower temperatures and catalytic loadings.[6][7] Can be used for substrates that are inert with ZnCl₂.Can promote side reactions like diarylmethane formation and polymerization, especially at higher temperatures.[4] Very sensitive to moisture.
Aluminum Chloride (AlCl₃) 0.2 - 0.5Very powerful Lewis acid.[8] May be required for very unreactive substrates.Often too reactive, leading to significant charring, polymerization, and formation of diarylmethane byproducts. Difficult to control.[6]
Iron(III) Chloride (FeCl₃) 0.2 - 0.5Cost-effective and potent catalyst.[4][9]Similar reactivity and propensity for side reactions as AlCl₃. Can be difficult to remove from the product.

Expert Insight: Start with anhydrous ZnCl₂. If the reaction is sluggish, consider switching to SnCl₄, but be prepared to lower the reaction temperature to maintain control and minimize byproduct formation.

Q2: How does temperature affect the reaction outcome?

Temperature is a double-edged sword.

  • Low Temperature (40-50 °C): Favors selectivity. The primary side reaction, the formation of a diarylmethane (where a second molecule of 2-fluorobenzonitrile is alkylated by the product), is suppressed. However, the reaction rate will be slow, potentially leading to incomplete conversion.

  • High Temperature (70-90 °C): Increases the reaction rate significantly, which is often necessary for this deactivated substrate.[4][10] However, this dramatically increases the rate of diarylmethane formation and can lead to polymerization or decomposition (charring).

Expert Insight: Begin at a moderate temperature (e.g., 60 °C) and monitor the reaction closely. If byproduct formation is significant, lower the temperature. If conversion is poor after several hours, incrementally increase the heat.

Q3: What are the best chloromethylating agents?

The combination of paraformaldehyde and HCl is the most common, cost-effective, and industrially viable method.[11] An alternative is to use a chloromethyl alkyl ether , such as chloromethyl methyl ether (MOMCl).[1][9] This reagent is often more reactive and can allow for milder reaction conditions.[7]

CRITICAL SAFETY WARNING: Both methods can generate bis(chloromethyl) ether, a potent human carcinogen. Chloromethyl methyl ether itself is also highly carcinogenic. Extreme caution and containment are mandatory.

Q4: What is the regioselectivity of the reaction? Where will the -CH₂Cl group add?

The regiochemical outcome is a competition between the directing effects of the fluorine and nitrile substituents.

  • Fluorine: ortho-, para- director.

  • Nitrile (CN): meta- director.

The positions ortho and para to the fluorine are activated relative to the other positions. Therefore, the primary products expected are 4-chloro-2-fluorobenzonitrile and 5-chloro-2-fluorobenzonitrile . The formation of multiple regioisomers is highly likely, and the exact ratio will depend on the specific conditions used.[2]

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Troubleshooting_Flowchart start Reaction Issue? low_yield Low or No Yield start->low_yield byproducts Major Byproducts Observed start->byproducts charring Charring / Insolubles start->charring check_reagents Check Reagent Quality (Anhydrous LA? Fresh PFA?) low_yield->check_reagents is_diarylmethane Is it Diarylmethane? (High MW, check MS) byproducts->is_diarylmethane is_poly Is it Polychloromethylation? (Multiple -CH₂Cl signals in NMR) byproducts->is_poly check_hotspots Check for Hotspots (Improve Stirring) charring->check_hotspots increase_temp Increase Temperature (in 10°C increments) check_reagents->increase_temp increase_time Increase Reaction Time increase_temp->increase_time stronger_la Use Stronger Lewis Acid (e.g., SnCl₄ instead of ZnCl₂) increase_time->stronger_la lower_temp_dm Lower Temperature is_diarylmethane->lower_temp_dm Yes lower_temp_poly Lower Temperature is_poly->lower_temp_poly Yes milder_la_dm Use Milder Lewis Acid lower_temp_dm->milder_la_dm excess_sub_dm Use Excess Substrate milder_la_dm->excess_sub_dm less_reagent_poly Reduce Stoichiometry of Paraformaldehyde/HCl lower_temp_poly->less_reagent_poly lower_temp_char Lower Reaction Temperature check_hotspots->lower_temp_char check_purity_char Check Reagent Purity lower_temp_char->check_purity_char

Caption: A decision tree for troubleshooting common issues.

Problem: My reaction shows very low conversion or did not work at all.
  • Root Cause Analysis: The most common culprit is an inactive catalyst due to moisture. Zinc chloride and other Lewis acids are extremely hygroscopic. The deactivating nature of the 2-fluorobenzonitrile ring requires a highly active catalyst system. Insufficient temperature or reaction time are also common causes.

  • Corrective Actions:

    • Ensure Anhydrous Conditions: Use a freshly opened bottle of anhydrous Lewis acid or dry it under vacuum before use. Flame-dry your glassware.

    • Increase Catalyst Loading: For this deactivated system, you may need closer to 1.0 equivalent of ZnCl₂.

    • Increase Temperature: If running at 50 °C, try increasing to 65-70 °C.

    • Extend Reaction Time: Monitor the reaction for up to 24 hours before concluding it has failed.

Problem: My mass spec shows a major byproduct with a mass corresponding to (2 * Substrate + CH₂ - H - Cl).
  • Root Cause Analysis: This is the classic diarylmethane byproduct.[1] It forms when the desired chloromethylated product, which is often more activated than the starting material, undergoes a second Friedel-Crafts alkylation with another molecule of 2-fluorobenzonitrile. This is exacerbated by high temperatures and strong Lewis acids.

  • Corrective Actions:

    • Lower the Temperature: This is the most effective way to slow down the second alkylation reaction relative to the initial chloromethylation.

    • Use a Milder Catalyst: If using SnCl₄, switch to ZnCl₂.

    • Modify Stoichiometry: Use a slight excess of the 2-fluorobenzonitrile substrate relative to the formaldehyde. This increases the probability that the electrophile will react with the starting material instead of the product.

Problem: My NMR shows multiple singlets in the 4.5-4.8 ppm range, and the mass spec indicates the addition of multiple -CH₂Cl groups.
  • Root Cause Analysis: This indicates polychloromethylation. While less common on a deactivated ring, it can occur under harsh conditions (high temperature, very active catalyst, long reaction times).

  • Corrective Actions:

    • Reduce Reagent Stoichiometry: Carefully control the amount of paraformaldehyde and HCl used. Reduce the equivalents of paraformaldehyde to be closer to 1.1-1.2.

    • Shorten Reaction Time: Stop the reaction as soon as a reasonable amount of the desired mono-chloromethylated product has formed, even if some starting material remains. The product can then be separated via chromatography.

References

Technical Support Center: Purification of Crude 2-Fluoro-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support guide for the purification of 2-Fluoro-5-hydroxybenzonitrile. This document is designed for researchers, scientists, and drug development professionals who are working with this versatile intermediate. The purity of this compound is critical for the success of subsequent synthetic steps and the overall quality of the final active pharmaceutical ingredient (API). This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the common challenges associated with its purification.

Core Compound Properties

A foundational understanding of the physicochemical properties of this compound is essential for developing an effective purification strategy.

PropertyValueSource
Molecular Formula C₇H₄FNO[1]
Molecular Weight 137.11 g/mol [1]
Appearance White to light yellow powder or crystal[2]
Melting Point 155 - 159 °C[2]
Boiling Point 98-108 °C[3]
CAS Number 104798-53-0[1]

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of crude this compound in a question-and-answer format.

Issue 1: Low Overall Yield After Purification

Q: My final yield of purified this compound is significantly lower than expected. What are the potential causes and how can I improve it?

A: Low recovery can stem from several factors throughout the purification process. Let's break down the common culprits and their solutions:

  • Incomplete Extraction: The phenolic hydroxyl group on this compound can lead to partial deprotonation and solubility in aqueous basic solutions. During an aqueous workup, ensure the pH of the aqueous layer is neutral or slightly acidic before extracting with an organic solvent to maximize the recovery of the neutral form.

  • Improper Solvent Selection for Recrystallization: If the compound is too soluble in the chosen recrystallization solvent, a significant amount will remain in the mother liquor. Conversely, if it is too insoluble, recovery will also be poor. Experiment with solvent systems of varying polarities. A common starting point is a mixture of a polar solvent in which the compound is soluble (e.g., ethyl acetate, acetone) and a nonpolar solvent in which it is sparingly soluble (e.g., hexanes, heptane).

  • Adsorption onto Silica Gel in Column Chromatography: The polar functional groups (-OH, -CN) can lead to strong adsorption on silica gel, resulting in tailing and incomplete elution. If you suspect this is an issue, consider deactivating the silica gel with a small percentage of a polar modifier like triethylamine or acetic acid in your eluent. Alternatively, using a less polar stationary phase like alumina might be beneficial.

  • Mechanical Losses: Be mindful of losses during transfers, filtration, and handling of the solid product. Ensure complete transfer of solids and minimize the amount of solvent used for washing crystals to avoid dissolving the product.

Issue 2: Persistent Impurities Detected by HPLC or NMR

Q: I've performed a purification, but my post-purification analysis (HPLC, NMR) still shows the presence of impurities. How can I identify and remove them?

A: The nature of the impurity will dictate the best removal strategy. Common impurities in the synthesis of this compound can include starting materials, byproducts, and reagents.[4]

  • Unreacted Starting Materials: If your synthesis involves the cyanation of a precursor like 3-bromo-4-fluorophenol, residual starting material may be present. These can often be removed by column chromatography, as their polarity will likely differ from the product.

  • Isomeric Impurities: Depending on the synthetic route, regioisomers of this compound could be formed. These can be particularly challenging to separate due to their similar polarities. High-performance liquid chromatography (HPLC) is often the most effective technique for both identifying and separating isomers.[5][6] A careful optimization of the mobile phase composition is crucial.

  • Solvent-Related Impurities: High-boiling point solvents used in the reaction (e.g., NMP, DMF) can be difficult to remove. Ensure your product is thoroughly dried under high vacuum, possibly with gentle heating.

  • Reagent-Based Impurities: If a metal catalyst (e.g., copper salts) was used, trace amounts may remain.[4] These are typically removed by filtration or by washing the organic layer with an appropriate aqueous solution (e.g., ammonium hydroxide solution to complex with copper).

Workflow for Troubleshooting Persistent Impurities

Caption: A decision-making workflow for addressing persistent impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most effective initial purification technique for crude this compound?

A1: For most crude products, recrystallization is an excellent first-pass purification technique. It is cost-effective, scalable, and can significantly improve purity by removing most non-isomeric impurities. A common and effective solvent system for recrystallization is a mixture of ethyl acetate and hexanes, or toluene.[7][8]

Q2: When should I choose column chromatography over recrystallization?

A2: Column chromatography is preferred when:

  • Impurities have very similar solubility profiles to the desired product, making recrystallization ineffective.

  • Multiple impurities are present that cannot be removed in a single recrystallization step.

  • You need to separate isomers or compounds with very similar polarities.

Q3: What are the recommended mobile phase systems for column chromatography of this compound?

A3: A typical mobile phase for normal-phase silica gel chromatography would be a gradient of ethyl acetate in hexanes (or heptane). A good starting point is to find a solvent ratio that gives your product an Rf value of approximately 0.3 on a TLC plate.[9] For example, you might start with 10% ethyl acetate in hexanes and gradually increase the polarity.

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques is recommended for comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and water is commonly used.[6][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides structural confirmation and can detect impurities with different chemical shifts.

  • Melting Point Analysis: A sharp melting point range close to the literature value (155-159 °C) is a good indicator of high purity.[2]

Q5: What are the key safety precautions when handling this compound?

A5: this compound is a hazardous substance and should be handled with appropriate care.[1] Always work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11] Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.[12]

Detailed Experimental Protocols

Protocol 1: Recrystallization from Ethyl Acetate/Hexanes
  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethyl acetate. Stir until all the solid is dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Slowly add hexanes to the hot solution until it becomes slightly turbid.

  • Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold hexanes to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine the optimal eluent system by running TLC plates with varying ratios of ethyl acetate and hexanes. Aim for an Rf of ~0.3 for the product.[9]

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and carefully pack the column, ensuring no air bubbles are trapped.[13][14]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel bed.[13]

  • Elution: Begin eluting with the low-polarity solvent mixture. Gradually increase the polarity by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions in test tubes or vials.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Purification Strategy Overview

Purification_Strategy Crude Crude 2-Fluoro-5- hydroxybenzonitrile Recrystallization Recrystallization (e.g., EtOAc/Hexanes) Crude->Recrystallization Purity_Check_1 Purity Check (TLC, HPLC) Recrystallization->Purity_Check_1 Pure_Product Pure Product (>98%) Purity_Check_1->Pure_Product Purity OK Column_Chromatography Column Chromatography (Silica Gel, EtOAc/Hexanes) Purity_Check_1->Column_Chromatography Impurities Present Purity_Check_2 Final Purity Analysis (HPLC, NMR, MP) Column_Chromatography->Purity_Check_2 Purity_Check_2->Pure_Product

Caption: A general workflow for the purification of this compound.

References

Technical Support Center: Resolving HPLC Peak Tailing for Polar Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center dedicated to resolving a persistent challenge in chromatography: peak tailing of polar aromatic compounds. This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive, in-depth resource for diagnosing and remedying this common issue. As Senior Application Scientists, we move beyond simple checklists to explain the underlying causes, enabling you to make informed, effective decisions in your method development and troubleshooting.

The Nature of the Problem: Why Do My Polar Aromatic Peaks Tail?

Peak tailing, characterized by an asymmetry factor (As) greater than 1.2, is one of the most frequent frustrations in HPLC.[1] For polar aromatic compounds, particularly those containing basic functional groups like amines, this issue is often pronounced. The primary cause is typically not a single factor but a combination of chemical and physical effects within the chromatographic system.

The most common culprit is the presence of secondary retention mechanisms.[1] In an ideal reversed-phase separation, retention is governed by hydrophobic interactions between the analyte and the stationary phase. However, for polar aromatic compounds, unwanted secondary interactions can occur, leading to a portion of the analyte molecules being retained more strongly, resulting in a "tail" on the peak.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak tailing for polar aromatic compounds?

A: The most common causes are:

  • Secondary Silanol Interactions: Unreacted, free silanol groups (Si-OH) on the surface of silica-based stationary phases can interact with polar functional groups, especially protonated amines, through ion-exchange or hydrogen bonding.[2][3] This is a significant secondary retention mechanism that leads to tailing.[1]

  • Mobile Phase pH: If the mobile phase pH is close to the analyte's pKa, a mixed population of ionized and unionized species can exist, leading to peak distortion.[4][5] For basic compounds, a mobile phase pH above 3 can deprotonate silanol groups, making them more interactive.[1]

  • Metal Contamination: Trace metals in the silica matrix, or from the HPLC system itself (e.g., stainless steel frits, tubing), can act as active sites for chelation with certain analytes, causing severe peak tailing.[6][7]

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion.[8][9]

  • Extra-Column Dead Volume: Excessive volume in tubing, fittings, or the detector flow cell can cause band broadening and tailing, especially for early-eluting peaks.[8]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to poor peak shape.[3][8]

Q2: How do I calculate the peak asymmetry factor (As)?

A: The asymmetry factor (also known as the tailing factor) is calculated using the following formula at 10% of the peak height:

As = B / A

Where:

  • B is the distance from the trailing edge of the peak to the center.

  • A is the distance from the leading edge of the peak to the center.

A perfectly symmetrical Gaussian peak has an As of 1.0. A value greater than 1.2 is generally considered to be tailing.[1]

Q3: Can the choice of organic modifier in the mobile phase affect peak tailing?

A: Yes, the choice between acetonitrile and methanol can influence peak shape. Methanol, being a protic solvent, is more effective at hydrogen bonding with and "shielding" active silanol groups on the stationary phase, which can reduce tailing for some basic compounds.[2] Acetonitrile is aprotic and generally has less ability to mask these secondary interactions.

Troubleshooting Guides: A Systematic Approach

A logical, step-by-step approach is crucial for efficiently diagnosing and resolving peak tailing. The following troubleshooting workflow is designed to help you systematically identify the root cause of the problem.

Initial Diagnosis: Chemical vs. Physical Problems

The first step is to determine if the issue is chemical (affecting specific peaks) or physical/instrumental (affecting all peaks).

Start Observe Peak Tailing AllPeaks Are ALL peaks tailing? Start->AllPeaks SpecificPeaks Are only specific peaks (e.g., polar aromatics) tailing? AllPeaks->SpecificPeaks No Physical Likely a Physical/Instrumental Issue AllPeaks->Physical Yes Chemical Likely a Chemical Issue SpecificPeaks->Chemical Yes CheckDeadVolume Check for Extra-Column Dead Volume (tubing, fittings) Physical->CheckDeadVolume CheckColumn Check for Column Void or Blocked Frit Physical->CheckColumn CheckOverload Check for Column Overload Physical->CheckOverload CheckChemical Proceed to Chemical Troubleshooting Workflow Chemical->CheckChemical

Caption: Initial diagnostic workflow for peak tailing.
Chemical Troubleshooting Workflow for Polar Aromatic Compounds

If you've determined the issue is likely chemical, follow this workflow to address the most common causes related to secondary interactions.

Start Peak Tailing Observed for Polar Aromatic Compound CheckpH Is Mobile Phase pH 2-3 units away from analyte pKa? Start->CheckpH AdjustpH Adjust Mobile Phase pH (e.g., to pH 2.5-3.0 for bases) CheckpH->AdjustpH No CheckBuffer Is buffer concentration sufficient (10-50 mM)? CheckpH->CheckBuffer Yes End Peak Shape Improved AdjustpH->End IncreaseBuffer Increase Buffer Concentration CheckBuffer->IncreaseBuffer No CheckColumnType Is the column an older, Type A silica? CheckBuffer->CheckColumnType Yes IncreaseBuffer->End UseModernColumn Switch to a modern, high-purity, end-capped Type B silica column or a polar-embedded/CSH column. CheckColumnType->UseModernColumn Yes AddModifier Consider adding a mobile phase modifier (e.g., TEA) CheckColumnType->AddModifier No UseModernColumn->End CheckMetal Suspect Metal Contamination? AddModifier->CheckMetal UseInertColumn Use a bio-inert or metal-free column and system. CheckMetal->UseInertColumn Yes CheckMetal->End No UseInertColumn->End

Caption: Chemical troubleshooting workflow for polar aromatic peak tailing.
Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment for Basic Aromatic Amines

Objective: To suppress the ionization of residual silanol groups and ensure the analyte is in a single ionic state.

Rationale: At a low pH (e.g., 2.5-3.0), the acidic silanol groups on the silica surface are protonated and thus neutral, minimizing their ability to interact with protonated basic analytes via ion exchange.[6] This is often the most effective way to reduce peak tailing for basic compounds.[1]

Step-by-Step Methodology:

  • Determine Analyte pKa: If not known, find the pKa of your polar aromatic compound.

  • Prepare Aqueous Buffer: Prepare a buffer with a pH at least 2 units below the pKa of your basic analyte. A good starting point is a 10-20 mM phosphate or formate buffer at pH 2.5.[6]

  • pH Measurement: Crucially, measure and adjust the pH of the aqueous portion of the mobile phase before adding the organic modifier.[10] The addition of organic solvent can alter the effective pH.[11]

  • Mobile Phase Preparation: Mix the prepared aqueous buffer with the organic modifier (e.g., acetonitrile or methanol) to your desired composition.

  • Equilibrate and Analyze: Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.

Protocol 2: Evaluating and Mitigating Column Overload

Objective: To determine if peak tailing is caused by injecting too much sample mass.

Rationale: When the amount of analyte injected exceeds the capacity of the stationary phase, the linear relationship between concentration and peak area breaks down, leading to peak distortion.[3][9]

Step-by-Step Methodology:

  • Prepare Dilutions: Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10) in the mobile phase.

  • Inject and Compare: Inject the original sample and each dilution under the same chromatographic conditions.

  • Analyze Peak Shape: Observe the peak shape for your analyte of interest in each chromatogram. If the peak shape improves (i.e., the asymmetry factor decreases) with dilution, you are likely experiencing column overload.

  • Remedy: To resolve this, either dilute your sample or reduce the injection volume.[8]

Data Presentation: Choosing the Right Column

The choice of HPLC column is paramount in preventing peak tailing for polar aromatic compounds. Modern columns are designed to minimize the issues that cause secondary interactions.

Column TypeKey FeatureBest ForConsiderations
High-Purity, End-Capped Silica (Type B) Low metal content and fewer, less acidic silanol groups. Residual silanols are chemically deactivated ("capped").[1][9]General purpose, good starting point for most applications.May still show some tailing with very basic compounds.
Polar-Embedded Phase A polar group (e.g., amide, carbamate) is embedded in the alkyl chain.[12]Shielding basic analytes from residual silanols, offering alternative selectivity.[4]Can have different retention characteristics than standard C18.
Charged Surface Hybrid (CSH) Technology A low level of positive charge is applied to the surface of the hybrid particle.Excellent peak shape for basic compounds at low pH due to repulsive ionic interactions.[8]May require specific mobile phase conditions for optimal performance.
Bio-Inert / Metal-Free Hardware Column hardware is designed to minimize metal surfaces that can interact with analytes.[7]Analytes prone to metal chelation (e.g., those with catechol or certain phosphate groups).Essential when system-related metal contamination is suspected.[13]

In-Depth Discussion: The Science Behind the Solutions

The Silanol Effect: A Deeper Dive

Silica-based stationary phases have surface silanol groups (Si-OH). These can be divided into several types, but the most problematic are the acidic, isolated silanols. At mobile phase pH values above approximately 3.5, these groups begin to deprotonate, acquiring a negative charge (Si-O⁻).[1] If you are analyzing a polar aromatic amine, which will be protonated and positively charged (R-NH₃⁺) at this pH, a strong ion-exchange interaction can occur. This secondary retention mechanism is much stronger than the desired hydrophobic interaction, causing a portion of the analyte molecules to be held up on the column, which manifests as peak tailing.[2]

End-capping, the process of reacting residual silanols with a small silylating agent, is a common strategy to reduce these active sites.[1] However, due to steric hindrance, this process is never 100% complete.[1] This is why even on high-quality end-capped columns, mobile phase optimization is still critical.

The Role of Mobile Phase Modifiers

When pH adjustment and column choice are insufficient, mobile phase modifiers can be employed. These are small molecules added in low concentrations to the mobile phase to compete for active sites.

  • Triethylamine (TEA): A common choice is a competing base like triethylamine (TEA) at a concentration of around 5-10 mM.[6] The idea is that the protonated TEA will preferentially interact with the deprotonated silanol sites, effectively "masking" them from the analyte.[6] However, TEA can shorten column lifetime and is not MS-friendly.[6]

Metal Contamination: The Hidden Foe

Even with the best column and mobile phase, peak tailing can persist. This may be due to metal contamination.[7] Iron from stainless steel components or titanium from "biocompatible" systems can leach into the mobile phase and become adsorbed onto the stationary phase.[13][14] If your polar aromatic compound has chelating properties, it can interact strongly with these immobilized metal ions, causing severe peak tailing.[15][16] In such cases, using a column with bio-inert hardware or flushing the system with a chelating agent like EDTA may be necessary.[7][16]

Conclusion

Resolving HPLC peak tailing for polar aromatic compounds requires a systematic and informed approach. By understanding the fundamental causes—primarily secondary interactions with silanol groups and metal contaminants—and by methodically applying the troubleshooting steps outlined in this guide, you can achieve symmetrical, reproducible peaks. The key is to move beyond simple trial-and-error and to make logical choices based on the principles of chromatographic science.

References

how to improve separation between starting material and product in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals seeking to enhance the separation between their starting materials and products. Poor resolution can compromise the accuracy of quantification and the purity of isolated compounds. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific separation challenges you may encounter during your experiments.

The Foundation of Separation: Understanding the Resolution Equation

Achieving optimal separation, or resolution (Rs), between two peaks in a chromatogram is the primary goal of any HPLC method. A resolution value of 1.5 or greater is generally considered baseline separation, ensuring accurate quantification.[1] The resolution is governed by three key factors: efficiency (N), selectivity (α), and retention factor (k).[2][3]

  • Efficiency (N): This relates to the narrowness of the peaks. Higher efficiency, often described by a higher theoretical plate number, results in sharper peaks, which are easier to resolve.[3][4] It is influenced by column length and the particle size of the stationary phase.[2][3]

  • Selectivity (α): This is a measure of the relative retention of two compounds. It is the most powerful factor in improving resolution and is influenced by the mobile phase, stationary phase, and temperature.[2][3]

  • Retention Factor (k): Also known as the capacity factor, this describes how long a compound is retained on the column. An optimal k value, typically between 2 and 10, allows sufficient interaction with the stationary phase for separation to occur without excessively long run times.[3]

This guide will explore how to manipulate these three factors to improve the separation between your starting material and product.

Troubleshooting Guide: From Co-elution to Baseline Separation

This section is designed to help you diagnose and resolve common separation issues in a logical, step-by-step manner.

Initial Assessment: Where is the Problem?

Before making any changes to your method, it is crucial to identify the nature of the separation problem.

  • Are the peaks completely co-eluting (one single peak)? This suggests a significant lack of selectivity.

  • Are the peaks partially overlapping? This indicates that some separation is occurring, and minor adjustments to the method may be sufficient.

  • Are you observing peak tailing or fronting? Poor peak shape can significantly reduce resolution.

The following troubleshooting workflow can guide your optimization process.

Troubleshooting Workflow cluster_0 Problem Identification cluster_1 Optimization Strategy cluster_2 Evaluation cluster_3 Outcome Start Poor Separation (Rs < 1.5) Assess Assess Peak Shape (Tailing/Fronting?) Start->Assess PeakShape Address Peak Shape Issues (See Section on Peak Shape) Assess->PeakShape Yes MobilePhase Optimize Mobile Phase (Solvent Strength, pH, Organic Modifier) Assess->MobilePhase No PeakShape->MobilePhase Gradient Implement/Optimize Gradient MobilePhase->Gradient Evaluate Evaluate Resolution (Rs >= 1.5?) MobilePhase->Evaluate StationaryPhase Change Stationary Phase (Different Selectivity) TempFlow Adjust Temperature & Flow Rate StationaryPhase->TempFlow StationaryPhase->Evaluate Reassess Re-evaluate Strategy StationaryPhase->Reassess TempFlow->Evaluate TempFlow->Reassess Gradient->Evaluate Gradient->Reassess Evaluate->StationaryPhase No Success Successful Separation Evaluate->Success Yes Reassess->MobilePhase

Caption: A logical workflow for troubleshooting poor HPLC separation.

FAQs and In-Depth Solutions

Here are some of the most frequently asked questions regarding the separation of starting materials and products, along with detailed, actionable solutions.

Q1: My starting material and product are co-eluting. How can I start to separate them?

A1: Optimizing the Mobile Phase is Your First and Most Powerful Tool.

The composition of the mobile phase directly influences the retention and selectivity of your separation.[5][6][7]

  • Adjusting Solvent Strength (for Reversed-Phase HPLC):

    • To increase retention and potentially improve separation: Decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase.[2][3][4] This increases the interaction of your compounds with the non-polar stationary phase.

    • To decrease retention: Increase the percentage of the organic modifier. While this reduces run time, it may decrease resolution if peaks are already closely eluting.[1]

  • Changing the Organic Modifier: If adjusting the solvent strength is not effective, switching the organic modifier can significantly alter selectivity. Acetonitrile, methanol, and tetrahydrofuran have different solvent properties and will interact with your analytes and stationary phase differently.[2]

  • Modifying the Mobile Phase pH (for Ionizable Compounds): The pH of the mobile phase can dramatically affect the retention of acidic or basic compounds.[1][5]

    • General Rule: Adjust the mobile phase pH to be at least two units away from the pKa of your analytes. This ensures that the compounds are in a single ionic state (either fully ionized or fully unionized), leading to sharper, more symmetrical peaks.

    • For acidic compounds: A lower pH will suppress ionization, increasing retention in reversed-phase HPLC.[1]

    • For basic compounds: A higher pH will suppress ionization, increasing retention in reversed-phase HPLC.

ParameterChangeExpected Outcome on Resolution
Organic Solvent % DecreaseIncrease
Organic Solvent Type Switch (e.g., ACN to MeOH)Change in Selectivity
Mobile Phase pH Adjust +/- 2 units from pKaImproved Peak Shape and Selectivity

Experimental Protocol: Mobile Phase Scouting

  • Baseline Experiment: Run your current method and record the chromatogram, noting the retention times and resolution.

  • Solvent Strength Series: Prepare a series of mobile phases with varying organic modifier concentrations (e.g., 5% increments). Inject your sample with each mobile phase and observe the changes in retention and separation.

  • Organic Modifier Substitution: If necessary, prepare a mobile phase with a different organic modifier at a similar solvent strength to your original method. Run your sample and compare the selectivity.

  • pH Adjustment (if applicable): If your compounds are ionizable, prepare buffered mobile phases at different pH values (e.g., 0.5 pH unit increments) around the pKa of your analytes. Analyze your sample at each pH and observe the effect on retention and peak shape.

Q2: I've tried adjusting my mobile phase, but the separation is still not ideal. What's next?

A2: Consider Changing the Stationary Phase.

If mobile phase optimization does not yield the desired resolution, the stationary phase chemistry may not be suitable for your analytes.[3][4] The stationary phase is the material inside the column that your sample interacts with.[8]

  • Common Reversed-Phase Stationary Phases:

    • C18 (Octadecylsilane): The most common and a good starting point for many separations.

    • C8 (Octylsilane): Less retentive than C18, which can be useful for highly hydrophobic compounds.

    • Phenyl: Offers different selectivity due to π-π interactions, which can be beneficial for separating aromatic compounds.[4]

    • Pentafluorophenyl (PFP): Provides unique selectivity for halogenated compounds, and positional isomers.[9]

    • Cyano: Can be used in both reversed-phase and normal-phase modes and offers different selectivity for polar compounds.

When to Change Your Stationary Phase:

  • When extensive mobile phase optimization fails to provide adequate resolution.

  • When dealing with structurally very similar compounds, such as isomers, where subtle differences in interaction with the stationary phase are needed for separation.[4]

Stationary_Phase_Selection cluster_0 Analyte Properties cluster_1 Recommended Stationary Phase Analyte General Purpose Aromatic/Isomers Polar Compounds StationaryPhase C18 / C8 Phenyl / PFP Cyano / Embedded Polar Group Analyte->StationaryPhase Select Based On

Caption: Matching analyte properties to stationary phase chemistry.

Q3: Can temperature and flow rate be used to improve separation?

A3: Yes, these parameters primarily affect efficiency and run time.

  • Temperature:

    • Increasing Temperature: Generally decreases the viscosity of the mobile phase, which can lead to sharper peaks (higher efficiency) and shorter retention times.[10][11][12] In some cases, changing the temperature can also alter selectivity.[10] Typical operating temperatures for standard HPLC are around 40°C.[10]

    • Decreasing Temperature: Increases retention and may improve resolution for some closely eluting compounds.[10]

  • Flow Rate:

    • Decreasing Flow Rate: Can increase resolution by allowing more time for the analytes to interact with the stationary phase.[1][13] However, this will also increase the analysis time.[1]

    • Increasing Flow Rate: Decreases run time but may reduce resolution.[1][14]

ParameterChangePrimary EffectSecondary Effect
Temperature IncreaseDecrease Retention Time, Increase EfficiencyChange in Selectivity
Flow Rate DecreaseIncrease Retention Time, Increase ResolutionIncreased Run Time
Q4: My starting material and product have very different polarities. How can I resolve them in a reasonable amount of time?

A4: Implement a Gradient Elution Method.

For samples containing compounds with a wide range of polarities, an isocratic method (constant mobile phase composition) may not be suitable. A gradient elution, where the mobile phase composition is changed over the course of the run, is often the solution.[1][15][16][17]

  • How it Works: A gradient typically starts with a weaker mobile phase (lower percentage of organic modifier in reversed-phase) to allow for the retention and separation of early-eluting, more polar compounds. The strength of the mobile phase is then gradually increased to elute the more strongly retained, less polar compounds in a reasonable time.[7]

Experimental Protocol: Developing a Scouting Gradient

  • Initial Broad Gradient: Start with a wide gradient, for example, 5% to 95% organic modifier over 20-30 minutes.[15] This will help you determine the approximate elution conditions for your compounds.

  • Analyze the Results: Identify the percentage of organic modifier at which your starting material and product elute.

  • Optimize the Gradient: Design a new, shallower gradient around the elution point of your compounds of interest.[1][15] For example, if your peaks elute between 40% and 50% organic, you could run a gradient from 35% to 55% over a longer period to improve resolution in that specific region.

Q5: I have some separation, but my peaks are tailing/fronting, which is affecting the resolution. How can I fix this?

A5: Poor peak shape is often due to secondary interactions or column overload.

  • Peak Tailing: This is often caused by strong, unwanted interactions between the analyte and the stationary phase, such as the interaction of a basic compound with acidic silanol groups on the silica surface of the column.

    • Solution: Adjust the mobile phase pH to suppress the ionization of the analyte or the silanol groups. Adding a buffer to the mobile phase can help maintain a consistent pH.[18] Using a column with high-purity silica and end-capping can also minimize these secondary interactions.

  • Peak Fronting: This is often a sign of column overload, where too much sample has been injected.[19]

    • Solution: Reduce the injection volume or dilute the sample.[19] Also, ensure that the sample solvent is not stronger than the mobile phase, as this can cause the sample to travel through the column too quickly, leading to fronting.

Peak Shape IssueCommon CauseRecommended Solution
Tailing Secondary Silanol InteractionsAdjust mobile phase pH, use a buffered mobile phase, use an end-capped column.
Fronting Column OverloadReduce injection volume, dilute the sample.
Fronting Sample Solvent Stronger than Mobile PhaseDissolve the sample in the mobile phase.

Conclusion: A Systematic Approach to Separation

Improving the separation between a starting material and its product in HPLC is a systematic process. By understanding the fundamental principles of chromatography and methodically adjusting the key parameters—mobile phase, stationary phase, temperature, and flow rate—you can overcome even the most challenging separation problems. Always remember to change only one parameter at a time to clearly understand its effect on the chromatogram.[14]

References

Technical Support Center: Managing Side Reactions in High-Temperature Cyanation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for high-temperature cyanation reactions. This guide is designed for researchers, chemists, and process development professionals who encounter challenges with side reactions when working with temperatures exceeding 100°C. Our goal is to provide you with the mechanistic insights and practical, field-proven strategies necessary to optimize your nitrile synthesis, improve yields, and ensure reaction consistency.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding side reactions in high-temperature cyanation.

Q1: What are the most prevalent side reactions I should expect during a high-temperature cyanation?

A1: At elevated temperatures, several side reactions can compete with your desired nitrile formation. The most common include:

  • Hydrolysis: Trace amounts of water in your reaction can hydrolyze the newly formed nitrile product into an amide or, with further hydrolysis, a carboxylic acid.[1][2][3][4][5] This is often the primary source of yield loss and product contamination.

  • Catalyst Deactivation: In metal-catalyzed reactions (e.g., Palladium-catalyzed), excess cyanide ions can coordinate strongly to the metal center, forming stable, inactive complexes that poison the catalyst and halt the reaction.[6][7][8]

  • Reagent Decomposition: The cyanating agent itself may be thermally unstable. For example, some cyanohydrins can decompose at high temperatures.[9] This not only reduces the available cyanide source but can introduce other reactive species into your mixture.

  • Solvent Degradation: High-boiling polar solvents like DMF or DMAc, while necessary for solubility and temperature, can decompose at elevated temperatures, leading to impurities.

  • Homocoupling/Byproduct Formation: In radical-mediated processes like the Sandmeyer reaction, the formation of biaryl byproducts is a known issue.[10]

Q2: My nitrile product is converting to a carboxylic acid. What is the primary cause and how can I stop it?

A2: The conversion of your nitrile product to a carboxylic acid is almost always due to hydrolysis.[1][3][4] The reaction proceeds in two steps: first, hydrolysis to an amide intermediate, followed by further hydrolysis to the carboxylic acid.[3][4] This process can be catalyzed by either acidic or basic conditions.[1][2] At high temperatures, the rate of this reaction increases significantly, even with minute quantities of water.

To prevent this, you must operate under rigorously anhydrous conditions. See Protocol 1: Establishing Anhydrous Reaction Conditions in the Troubleshooting Guide for a detailed procedure.

Q3: Why do high temperatures (e.g., >150°C) often lead to lower yields in reactions like the Rosenmund-von Braun synthesis?

A3: The Rosenmund-von Braun reaction, which uses copper(I) cyanide to convert aryl halides to aryl nitriles, classically requires high temperatures (up to 200°C) to proceed.[11][12][13] However, these extreme temperatures lower the functional group tolerance of the reaction.[11] Sensitive functional groups on your substrate may decompose or react under these conditions. Furthermore, the high temperatures accelerate the side reactions mentioned in Q1, particularly solvent and reagent decomposition, making product purification more challenging.[11]

Q4: My palladium-catalyzed cyanation stops before all the starting material is consumed. What is happening to my catalyst?

A4: This is a classic symptom of catalyst deactivation, a significant challenge in palladium-catalyzed cyanation.[6][7] The cyanide anion (CN⁻) is a strong ligand and can bind irreversibly to the palladium center. This leads to the formation of catalytically inactive palladium-cyanide complexes, effectively "poisoning" the catalyst and stopping the catalytic cycle.[7][8] This issue is exacerbated by high concentrations of free cyanide. Modern methods often use cyanide sources with lower dissociation, like K₄[Fe(CN)₆] or Zn(CN)₂, or employ slow-addition techniques to keep the instantaneous concentration of free cyanide low.[7][14]

Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to diagnosing and solving specific experimental issues.

Problem 1: Low Nitrile Yield with Significant Carboxylic Acid/Amide Byproduct
  • Symptom: Your final product analysis (NMR, LC-MS) shows a mixture of the desired nitrile and the corresponding amide or carboxylic acid.

  • Probable Cause: Presence of water in the reaction medium, leading to product hydrolysis.[1][3][4] High temperatures dramatically accelerate this process.

  • Diagnostic Test: Run a small-scale reaction where you intentionally add a small amount of water (e.g., 50 µL to a 10 mL reaction). If the proportion of the hydrolyzed byproduct increases significantly, this confirms water as the culprit.

This protocol is fundamental to preventing hydrolysis-related side reactions.

Protocol 1: Establishing Anhydrous Reaction Conditions

  • Glassware Preparation: Dry all glassware in an oven at >120°C for at least 4 hours. Assemble the apparatus (e.g., round-bottom flask with condenser) while still hot and immediately place it under a positive pressure of an inert gas (Nitrogen or Argon). Allow to cool under inert gas flow.

  • Solvent Purification: Use anhydrous solvents. Purchase high-quality anhydrous solvents or dry them using appropriate methods (e.g., distillation from a drying agent, passage through an activated alumina column).

  • Reagent Handling: Use fresh, anhydrous reagents. If solids may have absorbed moisture, dry them in a vacuum oven before use. Handle all reagents under an inert atmosphere, using techniques like a glovebox or Schlenk line.

  • Inert Atmosphere: Ensure the reaction is maintained under a positive pressure of inert gas throughout the entire process, from reagent addition to heating and cooling. Use a gas bubbler to monitor the positive pressure.

Problem 2: Reaction Stalls and Catalyst Precipitates (Black Solid Forms)
  • Symptom: The reaction starts but then slows or stops completely, often accompanied by the formation of a black precipitate (Palladium black).

  • Probable Cause: Catalyst deactivation and/or decomposition. This can be caused by excess cyanide poisoning the catalyst[6][7][8] or thermal instability of the catalyst complex itself.

  • Diagnostic Workflow:

G start Reaction Stalls & Catalyst Precipitates q1 Are you using a Pd catalyst with a soluble cyanide source (e.g., NaCN, KCN)? start->q1 cause1 Probable Cause: Catalyst poisoning by high [CN⁻] concentration. q1->cause1 Yes q2 Is the reaction temperature >140°C with a phosphine ligand? q1->q2 No sol1 Solution: 1. Switch to a less soluble cyanide source (Zn(CN)₂, K₄[Fe(CN)₆]). 2. Use a slow-addition pump for the cyanide reagent. 3. Add a co-catalyst like a Zinc salt to sequester excess CN⁻. cause1->sol1 cause2 Probable Cause: Thermal decomposition of the Pd-ligand complex. q2->cause2 Yes other Consider other causes: - Impurities in starting material. - Oxidative degradation (air leak). q2->other No sol2 Solution: 1. Screen for more thermally stable ligands (e.g., bulky dialkylbiarylphosphines). 2. Attempt to lower the reaction temperature by screening different solvents or catalysts. cause2->sol2

Caption: Troubleshooting workflow for catalyst deactivation.

Problem 3: Uncontrolled Exotherm or Runaway Reaction
  • Symptom: A sudden, rapid, and uncontrollable increase in reaction temperature and pressure.

  • Probable Cause: Exothermic decomposition of the cyanating reagent.[9] This is a serious safety hazard.

  • Preventative Measures:

    • Thermal Hazard Analysis: Before scaling up, perform a thermal hazard analysis (e.g., using Differential Scanning Calorimetry, DSC) on your reaction mixture to understand the onset temperature of any exothermic events.

    • Controlled Addition: Add the cyanating agent slowly and sub-surface to the heated reaction mixture. This prevents accumulation of the reagent.

    • Efficient Cooling: Ensure your reactor setup has an efficient cooling system (e.g., a cooling bath or condenser with high flow rate) ready to be used if the temperature rises unexpectedly.[9]

    • Dilution: Running the reaction at a lower concentration can help dissipate heat more effectively.

Data Summary Tables

For quick reference, the following tables summarize key experimental parameters.

Table 1: Comparison of Common Cyanating Agents

Cyanating AgentFormulaTypical Use CaseKey Considerations at High Temp.Toxicity
Sodium/Potassium CyanideNaCN / KCNRosenmund-von Braun, Pd-catalyzedHigh solubility can lead to catalyst poisoning; hygroscopic.Extremely High
Zinc CyanideZn(CN)₂Pd-catalyzedLower solubility reduces catalyst poisoning; less hazardous than Na/KCN.[7]High
Copper(I) CyanideCuCNRosenmund-von Braun, Sandmeyer[11][15]Stoichiometric amounts often needed; high temperatures required.[11][12]High
Potassium FerrocyanideK₄[Fe(CN)₆]Pd-catalyzedNon-toxic food additive; often requires higher temperatures (>140°C) or phase transfer catalysts.[7]Low
Acetone Cyanohydrin(CH₃)₂C(OH)CNPd-catalyzedCan serve as a cyanide source but may decompose at high temperatures.[9]High

Table 2: Troubleshooting Summary

SymptomProbable CauseRecommended Action(s)
Amide/Carboxylic Acid ByproductHydrolysis from trace water[3][4]Implement rigorous anhydrous conditions (See Protocol 1).
Reaction Stalls / Black PrecipitateCatalyst deactivation by CN⁻[6][7]Switch to Zn(CN)₂ or K₄[Fe(CN)₆]; use slow addition.
Low Yield, Starting Material RecoveredInsufficient temperature or catalyst activityIncrease temperature incrementally; screen different catalysts/ligands.
Dark Brown/Tarry Reaction MixtureSolvent or substrate decompositionLower reaction temperature; screen alternative high-boiling solvents (e.g., Diglyme, Toluene).
Uncontrolled ExothermReagent decomposition[9]Perform thermal analysis; use controlled, slow addition of reagents.
Mechanistic Visualization

Understanding the competition between productive and destructive pathways is key to optimization.

G cluster_0 Desired Catalytic Cycle (Pd-Catalyzed) cluster_1 Deactivation Pathway A Ar-X + Pd(0)L₂ B Oxidative Addition A->B C Ar-Pd(II)(X)L₂ B->C D Transmetalation (CN⁻ Exchange) C->D I [Pd(CN)₄]²⁻ C->I Poisoning E Ar-Pd(II)(CN)L₂ D->E F Reductive Elimination E->F E->I Poisoning F->A Regenerates Catalyst G Ar-CN F->G H Excess CN⁻ J Inactive Catalyst (Poisoned) I->J

References

Technical Support Center: Strategies for Optimizing Catalyst Loading in Fluorination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Catalytic Fluorination. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and expert strategies to optimize catalyst loading and overall performance in your fluorination experiments. The introduction of fluorine into molecules can significantly alter their physical, chemical, and biological properties, making it a crucial element in pharmaceuticals and agrochemicals.[1][2] However, achieving efficient and selective C-F bond formation is often challenging. This resource provides actionable solutions to common issues encountered in the lab.

Part 1: Troubleshooting Guides

This section addresses prevalent issues in catalytic fluorination, offering systematic approaches to diagnose and resolve them.

Problem 1: Low or No Product Yield

Q: My catalytic fluorination reaction is resulting in a low yield or no desired product. What are the potential causes and how can I improve the yield?

A: Low or no yield is a common but multifaceted problem. The cause can range from the quality of your reagents to suboptimal reaction conditions. A systematic approach is crucial for diagnosis.

Potential Causes & Solutions
  • Inactive or Deactivated Catalyst:

    • Catalyst Quality: Ensure the catalyst is from a reputable source and has been stored under the recommended conditions (e.g., inert atmosphere, low temperature).[3]

    • Catalyst Activation: Some catalysts require a pre-activation step. For example, certain chromium oxide-based fluorination catalysts can be activated by treatment with a fluorine source like nitrogen trifluoride (NF₃).[3] Consult the literature for the specific activation protocol for your catalyst.

    • Catalyst Deactivation (Poisoning): The catalyst may be deactivated by impurities in the starting materials, solvents, or by byproducts like hydrofluoric acid (HF).[3] Rigorous purification of all reaction components is essential. Common poisons include water, oxygen, and sulfur compounds.[4][5]

  • Suboptimal Reaction Conditions:

    • Temperature: The reaction temperature is critical. A temperature that is too low may result in a slow reaction rate, while a high temperature could lead to catalyst decomposition or byproduct formation.[6] An experimental determination of the optimal temperature is often necessary.

    • Solvent: The solvent choice can significantly influence the reaction's success. Acetonitrile is a common solvent for many fluorination reactions.[7] However, the solvent must be compatible with the fluorinating agent and capable of dissolving the substrates.[6][7]

    • Concentration: The concentration of reactants can affect the reaction rate. Experiment with different concentrations to find the optimal conditions.[3]

  • Poor Reagent Reactivity:

    • Fluorinating Agent: The choice of fluorinating agent is paramount. For challenging substrates, a more reactive agent may be needed. Common electrophilic fluorinating agents include Selectfluor® and N-fluorobenzenesulfonimide (NFSI).[2][3][8][9]

    • Substrate Reactivity: Electron-rich or sterically hindered substrates might require more forcing conditions or a more active catalyst system.[3]

  • Presence of Inhibitors:

    • Water: Moisture can deactivate many catalysts.[3] Ensure all glassware is oven-dried, and reactions are conducted under an inert atmosphere (e.g., argon or nitrogen).[3] However, in some specific organocatalytic fluorinations, a controlled amount of water can surprisingly accelerate the reaction.

    • Oxygen: Atmospheric oxygen can interfere with some catalytic cycles. Degassing the solvent is recommended.[3]

Experimental Workflow for Optimizing Reaction Yield

G cluster_start Start: Low Yield cluster_catalyst Catalyst Integrity Check cluster_conditions Reaction Condition Optimization cluster_reagents Reagent Reactivity Assessment cluster_inhibitors Inhibitor Removal cluster_end Outcome start Low or No Yield Observed catalyst_quality Verify Catalyst Quality & Storage start->catalyst_quality catalyst_activation Perform Pre-activation Step catalyst_quality->catalyst_activation catalyst_deactivation Check for Deactivation/Poisoning catalyst_activation->catalyst_deactivation temp Optimize Temperature catalyst_deactivation->temp If catalyst is active solvent Screen Solvents temp->solvent concentration Vary Reactant Concentrations solvent->concentration fluorinating_agent Screen Fluorinating Agents concentration->fluorinating_agent If conditions optimized substrate_reactivity Assess Substrate Reactivity fluorinating_agent->substrate_reactivity anhydrous Ensure Anhydrous Conditions substrate_reactivity->anhydrous If reagents are appropriate inert_atm Use Inert Atmosphere anhydrous->inert_atm end Improved Yield inert_atm->end If inhibitors are removed

Caption: Troubleshooting workflow for low reaction yield.

Problem 2: Catalyst Deactivation

Q: My reaction starts well but then stalls. How can I identify and prevent catalyst deactivation?

A: Catalyst deactivation is the loss of catalytic activity and/or selectivity over time.[4] It can be caused by several mechanisms, including poisoning, fouling, and thermal degradation.

Common Causes and Mitigation Strategies
Deactivation MechanismDescriptionPrevention & Mitigation Strategies
Poisoning Strong chemisorption of impurities (e.g., sulfur, water, heavy metals) onto the active sites of the catalyst.[4][5] This can be reversible or irreversible.- Purify all reactants and solvents rigorously.[6] - Use guard beds to remove poisons before they reach the catalyst. - For some types of poisoning, regeneration by thermal treatment or washing may be possible.[10]
Fouling/Coking Physical deposition of carbonaceous materials (coke) or other species from the fluid phase onto the catalyst surface and within its pores.[4][11]- Optimize reaction temperature and pressure to minimize coke formation. - Introduce a co-feed (e.g., H₂) that can inhibit coke formation. - Regular regeneration cycles (e.g., controlled oxidation) to burn off coke deposits.[10]
Thermal Degradation (Sintering) High temperatures cause catalyst crystallites to agglomerate, leading to a loss of active surface area.[12][10] This is often irreversible.- Operate the reaction at the lowest effective temperature.[11] - Choose a catalyst with high thermal stability. - Improve reactor design for better heat dissipation to avoid hotspots.[13]
Leaching Dissolution of the active catalytic species into the reaction medium.- Immobilize the catalyst on a solid support. - Select a solvent that does not dissolve the active catalyst components.
Problem 3: Low Stereoselectivity in Asymmetric Fluorination

Q: My asymmetric catalytic fluorination is giving low enantiomeric excess (ee) or diastereomeric ratio (dr). How can I improve the stereoselectivity?

A: Achieving high stereoselectivity is a primary challenge in asymmetric catalysis. The choice of chiral ligand, catalyst, and reaction conditions are the most critical factors.[3]

Optimization Strategies
  • Catalyst/Ligand Screening: The structure of the chiral catalyst or ligand is paramount. A thorough screening of different chiral scaffolds is often necessary.[3]

  • Temperature Adjustment: In many cases, running the reaction at a lower temperature can enhance stereoselectivity by favoring the transition state that leads to the major enantiomer.[3]

  • Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex. Screening a range of solvents with varying polarities is recommended.[3]

  • Catalyst Loading: While lower loadings are generally desired, a slightly higher catalyst loading might be necessary to achieve high enantioselectivity.[3][14]

  • Background Uncatalyzed Reaction: Run a control experiment without the chiral catalyst to check for a non-selective background reaction. If one is occurring, optimizing conditions (e.g., lower temperature) to favor the catalyzed pathway is necessary.[3]

Part 2: Frequently Asked Questions (FAQs)

Catalyst Loading & Optimization

Q1: What is a typical catalyst loading for a fluorination reaction, and how do I optimize it?

A1: Catalyst loading typically ranges from 1 to 10 mol% relative to the limiting reagent, but the optimal loading should be determined experimentally for each specific reaction.[6] Insufficient catalyst will lead to slow or incomplete reactions, while excessive loading may not significantly improve the yield and is not cost-effective.[6]

Optimization Protocol:

  • Initial Screening: Start with a standard loading (e.g., 5 mol%).

  • Systematic Variation: Run a series of small-scale reactions varying the catalyst loading (e.g., 1, 2.5, 5, 7.5, and 10 mol%).

  • Monitor Progress: Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS, TLC, or NMR).[7][15]

  • Analyze Results: Plot yield versus catalyst loading to identify the point at which the yield plateaus. The optimal loading is typically the lowest amount that provides the maximum yield in a reasonable time frame.

Q2: How does catalyst loading affect reaction selectivity?

A2: In some cases, adjusting the amount of catalyst can influence the selectivity of the reaction.[6] Higher catalyst loadings can sometimes favor the formation of the desired product over side products, but this is not a universal rule and must be determined on a case-by-case basis.

Reagents and Reaction Environment

Q3: How do I choose the right fluorinating agent?

A3: The choice depends on whether you are performing a nucleophilic or electrophilic fluorination.

  • Electrophilic Fluorination: These reactions use reagents that deliver an electrophilic fluorine ("F+"). Common reagents include Selectfluor® and N-fluorobenzenesulfonimide (NFSI), which are known for their stability and selectivity.[2][9]

  • Nucleophilic Fluorination: These reactions use a nucleophilic fluoride source (F-), such as potassium fluoride (KF), cesium fluoride (CsF), or tetrabutylammonium fluoride (TBAF).[9][16] These are often more cost-effective but can be highly basic.[9]

Q4: What are the most important considerations for ensuring anhydrous reaction conditions?

A4: Maintaining a moisture-free environment is critical for many fluorination reactions.[3]

  • Glassware: Flame-dry or oven-dry all glassware immediately before use.[17]

  • Solvents and Reagents: Use rigorously dried solvents and reagents.[7]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon.[3][18]

  • Reagent Handling: Handle moisture-sensitive reagents in a glovebox or using Schlenk techniques.[18]

Safety & Handling

Q5: What are the key safety precautions when working with fluorinating agents?

A5: Fluorinating agents can be highly reactive, toxic, and corrosive.[19]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, and compatible gloves.[20] Double-gloving is often recommended.[20]

  • Ventilation: Work in a well-ventilated fume hood.[21]

  • Emergency Preparedness: Have an emergency plan and ensure access to safety showers, eyewash stations, and appropriate first aid materials, such as calcium gluconate gel for HF burns.[20][22]

  • Incompatible Materials: Be aware of incompatibilities. For instance, some electrophilic reagents can react exothermically with solvents like DMF and DMSO.[7]

Scale-Up Considerations

Q6: What are the main challenges when scaling up a catalytic fluorination reaction?

A6: Scaling up a reaction is not as simple as using larger glassware.[13]

  • Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation from exothermic reactions more challenging.[13][23] This can lead to "runaway reactions."[13] Careful monitoring of the reaction's thermal profile is essential.

  • Mixing: Efficient mixing, which is straightforward on a small scale, can become difficult in large reactors, potentially leading to localized "hot spots" or concentration gradients.

  • Reagent Addition: The rate of reagent addition may need to be carefully controlled on a larger scale to manage exotherms.

  • Safety: The potential hazards associated with the reaction increase with scale. A thorough risk assessment is crucial before any scale-up.[24]

Caption: Key challenges in scaling up fluorination reactions.

References

Technical Support Center: Reaction Self-Optimization Using In-line NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reaction self-optimization using in-line NMR spectroscopy. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into troubleshooting common issues and to answer frequently asked questions. As Senior Application Scientists, we aim to equip you with the knowledge to not only solve problems but also to understand the underlying principles for robust experimental design and execution.

Troubleshooting Guide: From Signal to Solution

This section addresses specific technical challenges you may encounter during your in-line NMR experiments. Each issue is presented with potential causes and a step-by-step guide to resolution.

Issue 1: Poor Signal-to-Noise (S/N) Ratio in Real-Time Spectra

A low S/N ratio can significantly compromise the accuracy of your kinetic data and the reliability of your reaction optimization algorithm.

Potential Causes:

  • Insufficient Number of Scans: The S/N ratio is proportional to the square root of the number of scans.[1][2] For dilute samples or insensitive nuclei, a low number of scans will result in a noisy spectrum.

  • Incorrect Relaxation Delay (d1): If the recycle delay (d1) is too short compared to the T1 relaxation time of the nuclei, the signal can become saturated, leading to reduced intensity.[3]

  • Low Analyte Concentration: The inherent low sensitivity of NMR spectroscopy means that very low concentrations of reactants or products may be difficult to detect.[4]

  • Suboptimal Flow Rate: In a flow setup, a very high flow rate can reduce the residence time of the sample in the detection coil, effectively decreasing the number of molecules being observed at any given time.

Troubleshooting Steps:

  • Optimize Acquisition Parameters:

    • Increase the Number of Scans (ns): As a primary step, increase the ns parameter. However, be mindful that this will also increase the time for each data point, which may not be suitable for fast reactions.[5] A balance must be struck between S/N and temporal resolution.[1]

    • Determine and Set an Appropriate Relaxation Delay (d1): For quantitative analysis, it is crucial to set d1 to at least 5 times the T1 of the nucleus of interest to ensure full relaxation.[6] If T1 values are unknown, a conservative estimate or a preliminary T1 measurement on a representative sample is recommended.

  • Adjust Experimental Conditions:

    • Increase Concentration: If feasible within the reaction parameters, increasing the concentration of the starting materials can directly improve the S/N ratio.

    • Optimize Flow Rate: For flow NMR, experiment with different flow rates. A slower flow rate increases the residence time in the NMR detection region, which can improve the signal. However, ensure the flow is still representative of the bulk reaction.

  • Data Processing:

    • Post-Acquisition Signal Averaging: Instead of averaging on the spectrometer, you can acquire a series of single-scan FIDs and then use a moving average during processing. This allows for more flexibility in balancing S/N and the number of kinetic data points.[1]

Issue 2: Distorted Peak Shapes and Poor Resolution

Asymmetrical or broad peaks can make accurate integration and quantification challenging, potentially leading to incorrect kinetic models.

Potential Causes:

  • Poor Magnetic Field Homogeneity (Shimming): The most common cause of distorted peak shapes is an improperly shimmed magnet.[2] Changes in temperature, sample composition, or the presence of bubbles can all affect the homogeneity of the magnetic field.[7]

  • Sample Inhomogeneity: The presence of undissolved solids, precipitates, or gas bubbles in the flow cell will disrupt the magnetic field homogeneity.[2][4]

  • High Viscosity: Highly viscous solutions can lead to broader lineshapes.

  • Paramagnetic Species: The presence of paramagnetic impurities can cause significant line broadening.

Troubleshooting Steps:

  • Optimize Shimming:

    • Initial Shimming: Before starting the reaction, shim the magnet on a sample that is as close as possible in composition and temperature to the actual reaction mixture.[3][8]

    • Automated Shimming: Utilize the spectrometer's automated shimming routines (e.g., topshim) before initiating the kinetic run.[9] For long experiments, it may be beneficial to periodically re-shim.

    • Manual Shim Adjustment: If automated shimming is insufficient, manually adjust the X, Y, XZ, and YZ shims to improve lineshape.[9]

  • Ensure Sample Homogeneity:

    • Filtration: If precipitation is a concern, consider in-line filtration before the sample enters the NMR flow cell.

    • Degassing: Degas solvents and reaction mixtures to prevent bubble formation, especially if the reaction is heated.

    • Proper Mixing: Ensure efficient mixing in the reaction vessel to prevent the formation of concentration gradients.[10]

  • Address Viscosity and Paramagnetic Issues:

    • Dilution: If the reaction allows, diluting the sample can reduce viscosity.

    • Use of Chelating Agents: If paramagnetic metal contamination is suspected, the addition of a chelating agent may be helpful.

Issue 3: Inaccurate or Non-Reproducible Quantitative Data

The primary goal of in-line NMR for reaction optimization is to obtain accurate quantitative data. Discrepancies can lead to flawed models and suboptimal reaction conditions.

Potential Causes:

  • Incorrect Integration: Overlapping peaks, poor baseline correction, and incorrect phasing can all lead to integration errors.

  • Insufficient Relaxation Delay: As mentioned, a d1 value that is too short will result in non-quantitative signal intensities.[3]

  • Temperature Fluctuations: NMR signal intensity is inversely proportional to temperature. Unstable temperature control can introduce errors in quantification.

  • Flow Rate Instability: In flow systems, fluctuations in the pump speed can alter the residence time and affect signal intensity.

Troubleshooting Steps:

  • Refine Data Processing:

    • Phasing and Baseline Correction: Carefully phase each spectrum and apply a robust baseline correction algorithm. This should be done consistently for the entire dataset.[8]

    • Deconvolution for Overlapping Peaks: When peaks overlap, simple integration is often inaccurate. Use deconvolution or peak fitting algorithms to determine the area of each peak.[3] Multivariate analysis (MVA) can also be a powerful tool for deconvoluting complex spectra.[11]

  • Verify Acquisition Parameters:

    • Confirm d1 is Sufficient: Double-check that the relaxation delay is adequate for all signals being quantified.

    • Use an Internal Standard: An internal standard that is chemically inert and has a signal in an uncrowded region of the spectrum can be used to normalize the data and correct for variations in concentration or instrument performance.[6]

  • Ensure System Stability:

    • Temperature Equilibration: Allow the system to fully equilibrate at the desired temperature before starting data acquisition.[6]

    • Use a Stable Pump: Employ a high-quality pump that provides a stable, pulse-free flow.

    • External Lock: When using non-deuterated solvents, an external lock can help maintain field stability.[12]

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using in-line NMR for reaction optimization over traditional off-line methods like HPLC or GC?

In-line NMR offers several key advantages:

  • Real-time, In-situ Data: It provides continuous, real-time information about the reaction as it happens, without the need for sampling and quenching.[12][13] This allows for the detection of transient intermediates and a more accurate understanding of reaction kinetics.[4]

  • Structural Information: NMR provides detailed structural information, which is invaluable for identifying unknown byproducts or intermediates directly in the reaction mixture.[14]

  • Non-destructive: The technique is non-invasive, meaning the sample can be returned to the reactor, which is particularly useful for precious materials.[13]

  • Inherently Quantitative: The signal intensity in NMR is directly proportional to the number of nuclei, allowing for quantification without the need for calibration curves for each component, provided proper experimental parameters are used.[14]

Q2: Can I run reactions at high temperatures or pressures with in-line NMR?

Yes, it is possible, but with important considerations. The NMR spectrometer itself is sensitive to temperature fluctuations.[12]

  • High Temperature: Reactions can be performed at elevated temperatures in the reactor, but the reaction mixture often needs to be cooled before it enters the magnet to ensure the stability of the spectrometer.[12] This can be achieved by using a sufficient length of tubing between the reactor and the NMR probe to allow for cooling.[12]

  • High Pressure: Flow chemistry setups are well-suited for high-pressure reactions due to the small volumes involved.[4] The entire flow system, including the NMR flow cell, must be rated for the desired pressure.

Q3: Do I need to use deuterated solvents for in-line NMR reaction monitoring?

While deuterated solvents are traditionally used for the deuterium lock to stabilize the magnetic field, they are often not necessary for in-line reaction monitoring, especially with modern spectrometers.[12]

  • Solvent Suppression: Powerful solvent suppression techniques (e.g., WET) can be used to eliminate the large signals from protonated solvents, allowing for the observation of the analyte signals.[13][15]

  • External Lock: Some systems can use an external lock to maintain field stability, bypassing the need for a deuterated solvent in the sample.[12]

Q4: What is the difference between "in-line" and "on-line" NMR analysis?

These terms are often used interchangeably, but there is a subtle distinction:

  • In-line Analysis: The NMR flow cell is placed directly in the main process stream, and the entire reaction mixture passes through it. This provides a true, real-time snapshot of the bulk reaction.[16]

  • On-line Analysis: A small portion of the reaction mixture is diverted from the main stream into a sample loop that is then sent to the NMR for analysis.[14][16] This is a very common setup.

Q5: How can I handle reactions where solids might form?

The formation of solids (precipitation) is a significant challenge for flow systems as it can lead to clogging of the tubing and the flow cell.[4][16]

  • Solubility Studies: Conduct preliminary solubility studies to understand the limits of your system.

  • In-line Filtration: Place a filter in the flow path before the NMR spectrometer to trap any solid particles.

  • Solvent Choice: Choose a solvent system where all components (reactants, intermediates, and products) are likely to remain in solution under the reaction conditions.

Experimental Protocols & Workflows

Protocol 1: General Setup for an In-line NMR Reaction Monitoring Experiment
  • System Preparation:

    • Ensure all tubing (e.g., PEEK or PTFE) and connections are secure and rated for the reaction solvent, temperature, and pressure.

    • Place the pump after the magnet to minimize the length of tubing from the reactor to the NMR, reducing the time delay.[12]

    • If necessary, set up a heat exchanger or allow for sufficient tubing length at room temperature to cool the reaction mixture before it enters the magnet.[12]

  • Sample Preparation:

    • Prepare a solution of the starting materials. Include an internal standard if desired for quantification.[6]

    • Degas the solution to prevent bubble formation.

  • Spectrometer Setup:

    • Insert a sample representative of the reaction solvent and shim the magnet.[3]

    • Load the appropriate acquisition parameters (e.g., pulse program with solvent suppression).

    • Set the key quantitative parameters: number of scans (ns), and relaxation delay (d1). A good starting point for d1 is 5 times the longest T1 of the compounds of interest.

  • Initiating the Run:

    • Start the flow of the solvent through the system to ensure there are no leaks and the flow is stable.

    • Inject the reaction mixture into the reactor to start the reaction.

    • Begin acquiring the series of NMR spectra. For kinetic studies, a pseudo-2D experiment is often used where each row corresponds to a 1D spectrum at a specific time point.[3]

  • Data Acquisition and Monitoring:

    • Monitor the first few scans to ensure data quality and that there are no issues like ADC overflow.[9]

    • Let the experiment run for the desired duration.

Data Analysis Workflow

The following diagram illustrates a typical workflow for analyzing the data from an in-line NMR experiment to optimize a reaction.

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Kinetic Analysis & Modeling cluster_3 Self-Optimization Loop A In-line NMR Data Acquisition (Time-series of FIDs) B Fourier Transform A->B Step 1 C Phasing & Baseline Correction B->C Step 2 D Reference to Internal Standard C->D Step 3 E Peak Integration / Deconvolution D->E Step 4 F Concentration vs. Time Profiles E->F Step 5 G Determine Reaction Rates & Model F->G Step 6 H Optimization Algorithm (e.g., Nelder-Mead) G->H Step 7 I Adjust Reaction Parameters (Temp, Flow, Stoichiometry) H->I Step 8 Feedback I->A Step 9 New Experiment

Caption: Workflow for data analysis and self-optimization.

Quantitative Data Summary

The following table summarizes key parameters that need careful consideration for ensuring quantitative accuracy in your in-line NMR experiments.

ParameterRecommendationRationale
Relaxation Delay (d1) ≥ 5 x T1 of slowest relaxing nucleusEnsures complete magnetization recovery for accurate signal integration.[3][6]
Number of Scans (ns) As low as possible for good S/NBalances signal-to-noise with the time resolution needed for the reaction kinetics.[1][5]
Pulse Angle Typically 90° for maximum signalFor faster acquisition with short d1, a smaller Ernst angle can be calculated to optimize S/N.[6]
Internal Standard Chemically inert, known concentrationCorrects for fluctuations in instrument performance and allows for absolute quantification.[6]
Temperature Stability ± 0.1 °CNMR signal intensity is temperature-dependent; stable temperature is crucial for reproducibility.

Logical Relationships Diagram

The diagram below outlines the relationship between common problems, their causes, and the corresponding solutions in the context of in-line NMR reaction monitoring.

G cluster_p Common Problems cluster_c Potential Causes cluster_s Solutions P1 Poor S/N C1 Low Scans / Conc. P1->C1 C2 Short d1 P1->C2 P2 Distorted Peaks C3 Poor Shimming P2->C3 C4 Inhomogeneity (Bubbles, Solids) P2->C4 P3 Inaccurate Data P3->C2 C5 Integration Errors P3->C5 C6 System Instability (Temp, Flow) P3->C6 S1 Optimize Acq. Params (ns, d1) C1->S1 C2->S1 S5 Use Internal Standard C2->S5 S2 Optimize Shims C3->S2 S3 Filter / Degas Sample C4->S3 S4 Use Deconvolution C5->S4 C6->S5 S6 Equilibrate System C6->S6

Caption: Troubleshooting logic for in-line NMR experiments.

References

Technical Support Center: Addressing Solubility Issues During Reaction Workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the common yet complex challenges of solubility during reaction workup. Here, we move beyond simple procedural lists to provide in-depth, scientifically grounded troubleshooting strategies in a user-friendly Q&A format. Our goal is to empower you with the knowledge to not only solve immediate experimental hurdles but also to proactively design more robust workup protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My desired product has precipitated out of the organic layer during aqueous extraction.

Q: I've just added my aqueous wash solution, and a solid has crashed out, likely my product. What's happening, and how can I recover my material?

A: This is a classic workup challenge that stems from a sudden change in the solvent environment of your product. The addition of an aqueous phase can significantly increase the polarity of the overall solvent mixture, especially if your organic solvent is partially miscible with water (e.g., ethyl acetate, THF). This increased polarity can cause your less polar organic product to precipitate.

Causality Explained: Your product was soluble in the initial organic reaction solvent. However, the introduction of water, even if intended to be an immiscible layer, can lead to a localized supersaturation of your product in a now less-favorable solvent environment, forcing it out of solution.

Troubleshooting Protocol:

  • Add More Organic Solvent: The most direct approach is to add more of your primary organic solvent to the separatory funnel. This will decrease the overall polarity and hopefully redissolve your product.

  • Consider a Less Polar Co-Solvent: If adding more of the primary solvent isn't effective, consider adding a less polar, water-immiscible co-solvent like dichloromethane (DCM) or toluene. These can help to solubilize a non-polar product more effectively.

  • Isolate the Precipitate: If redissolving in the funnel is not feasible, you may need to isolate the precipitate by filtration. After filtration, you can attempt to redissolve the solid in a clean, appropriate organic solvent.

Issue 2: An unidentifiable solid has appeared at the interface of my organic and aqueous layers.

Q: There's a persistent, gooey, or solid material stuck between my two layers that isn't my product. What is it, and how do I get rid of it?

A: This intermediate layer, often called "goo" or "gunk," is typically composed of insoluble byproducts, residual catalysts (like tin or boron compounds), or polymeric material.[1][2] Its presence can obscure the boundary between layers, making a clean separation impossible.

Causality Explained: These materials often have intermediate polarity, making them not fully soluble in either the organic or the aqueous phase. They tend to aggregate at the interface where the two immiscible solvents meet.

Troubleshooting Workflow:

start Insoluble Material at Interface add_water Wash with additional water or brine start->add_water filter Filter the entire mixture through Celite® or glass wool add_water->filter If goo persists check_solubility Test solubility of the solid in different solvents filter->check_solubility Isolate and test the solid dissolve_organic Dissolve in a more polar organic solvent (e.g., EtOAc, DCM) check_solubility->dissolve_organic If soluble dissolve_aqueous Dissolve in acidic or basic aqueous solution check_solubility->dissolve_aqueous If soluble end Clean Separation Achieved dissolve_organic->end dissolve_aqueous->end start Emulsion Formed patience Let it stand (15-60 min) start->patience gentle_agitation Gently swirl or stir with a glass rod patience->gentle_agitation If no change add_brine Add saturated NaCl (Brine) gentle_agitation->add_brine If still emulsified add_solvent Add a small amount of a different organic solvent add_brine->add_solvent If persistent filter Filter through Celite® or phase separation paper add_brine->filter Alternative centrifuge Centrifuge the mixture add_solvent->centrifuge If still persistent end Layers Separated centrifuge->end filter->end

References

Technical Support Center: Minimizing Impurities in the Recrystallization of Benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of benzonitrile derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for minimizing impurities during recrystallization. Recrystallization is a critical purification technique for active pharmaceutical ingredients (APIs), where not only chemical purity but also the final physical form, such as crystal structure and particle size, are paramount to the efficacy and manufacturability of the final drug product.[1][2][] This resource moves beyond a simple procedural outline to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions encountered when performing recrystallization on benzonitrile derivatives.

Q1: What are the most common impurities I should be aware of when working with benzonitrile derivatives?

A: The impurities in your benzonitrile derivative will largely depend on its synthetic route. Common impurities can include:

  • Starting Materials: Unreacted starting materials, such as the corresponding benzaldehyde or benzyl halide, are frequent impurities.[4][5][6]

  • Side-Products: Byproducts from the reaction, which can have similar polarities to your desired product, making them challenging to remove.

  • Hydrolysis Products: Benzonitrile derivatives can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of the corresponding benzoic acid or benzamide.[7][8][9][10][11] This is a critical consideration, as these acidic impurities can significantly impact the crystallization process and the purity of the final product.

  • Solvents: Residual solvents from the reaction or previous purification steps.

Q2: How do I select the best solvent for recrystallizing my benzonitrile derivative?

A: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[12][13][14][15] For benzonitrile derivatives, which are generally polar, a good starting point is to test polar solvents.[16]

A common rule of thumb is "like dissolves like," meaning a solvent with similar functional groups to your compound may be a good choice.[17][18] However, if the polarity is too closely matched, you may experience high solubility even at room temperature, leading to poor recovery.[12]

Solvent Selection Strategy:

  • Start with single solvents: Test small amounts of your crude product in various solvents like ethanol, methanol, acetone, and ethyl acetate.[19] Water can also be effective for highly polar derivatives.[17][18]

  • Consider solvent pairs: If no single solvent is ideal, a mixed solvent system can be very effective.[15][16][20] This typically involves a "good" solvent in which your compound is highly soluble and a "poor" solvent in which it is much less soluble. Common pairs for polar organic compounds include ethanol/water and acetone/water.[15][16]

Q3: My compound is not crystallizing, what should I do?

A: If crystals do not form after cooling the solution, you can try to induce crystallization using one of the following methods:

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles that are scraped off can serve as nucleation sites.[21]

  • Seeding: Add a tiny crystal of your pure compound (a "seed crystal") to the solution.[21][22][23] This provides a template for crystal growth.

  • Reducing Solvent Volume: If you've used too much solvent, you can gently heat the solution to evaporate some of the solvent and increase the concentration of your compound.[24]

  • Cooling: If you have only cooled to room temperature, try placing the flask in an ice bath to further decrease the solubility.[12]

Troubleshooting Guide: Advanced Problem Solving

This section provides detailed solutions to more complex issues that can arise during the recrystallization of benzonitrile derivatives.

Problem 1: My compound is "oiling out" instead of forming crystals.

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.[24] This is undesirable because the oil can trap impurities, defeating the purpose of recrystallization.[20][24]

Causality:

  • High Solute Concentration: The solution is too supersaturated, causing the compound to separate out above its melting point.[22][25]

  • Inappropriate Solvent: The boiling point of the solvent may be higher than the melting point of your compound.[25][26]

  • Presence of Impurities: Significant amounts of impurities can depress the melting point of your compound and interfere with crystal lattice formation.[20]

Solutions:

  • Reheat and Add More Solvent: Heat the solution until the oil redissolves. Then, add a small amount of additional hot solvent to decrease the saturation level.[21] Allow the solution to cool more slowly.

  • Change the Solvent System: Select a solvent with a lower boiling point or try a different solvent pair.[26]

  • Slow Down the Cooling Rate: Rapid cooling can favor oiling out.[22] Allow the solution to cool to room temperature slowly before placing it in an ice bath.

  • Purify Before Recrystallization: If impurities are the cause, consider a preliminary purification step like column chromatography.[26]

Problem 2: The recovered crystals are still impure.

If your recrystallized product is not sufficiently pure, several factors could be at play.

Causality:

  • Crystallization Occurred Too Quickly: Rapid crystal formation can trap impurities within the crystal lattice.[21][27]

  • Inadequate Washing: Impurities present in the "mother liquor" (the solution from which the crystals formed) can adhere to the surface of the crystals.

  • Co-precipitation of Impurities: If an impurity has similar solubility characteristics to your desired compound, it may crystallize alongside it.

Solutions:

  • Optimize the Cooling Rate: Slower cooling generally leads to the formation of larger, purer crystals because it allows time for impurities to be excluded from the growing crystal lattice.[27][28][29][30]

  • Properly Wash the Crystals: After filtering, wash the crystals with a small amount of ice-cold recrystallization solvent.[13][16] Using cold solvent is crucial to avoid dissolving your purified product.

  • Perform a Second Recrystallization: A second recrystallization can often significantly improve purity.[20]

  • Use Decolorizing Carbon: If your product has colored impurities, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them.[12][14] Be aware that using too much charcoal can also adsorb some of your desired product, reducing the yield.[12][21]

Problem 3: The yield of recovered crystals is very low.

A low yield can be frustrating, and it's important to identify the cause to optimize your procedure.

Causality:

  • Using Too Much Solvent: The most common cause of low yield is dissolving the compound in an excessive amount of solvent.[21][31]

  • Premature Crystallization: If crystals form during a hot filtration step (used to remove insoluble impurities), a significant amount of product can be lost in the filter paper.[24]

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve a substantial portion of your product.[13]

  • Incomplete Crystallization: Not allowing enough time or a low enough temperature for crystallization to complete.

Solutions:

  • Use the Minimum Amount of Hot Solvent: Add the hot solvent in small portions until your compound just dissolves.[13][16]

  • Prevent Premature Crystallization During Filtration: To avoid this, use a pre-heated funnel and flask for the hot filtration, and add a small excess of hot solvent before filtering.[24] The excess solvent can be evaporated after filtration.

  • Ensure Proper Washing Technique: Always use a minimal amount of ice-cold solvent to wash the crystals.[13]

  • Maximize Crystal Recovery: After the initial cooling, place the flask in an ice bath to maximize the amount of product that crystallizes out of solution.[12] You can also try to recover a "second crop" of crystals by evaporating some of the solvent from the mother liquor.[21]

Experimental Protocols & Data

Standard Recrystallization Workflow

The following is a generalized, step-by-step protocol for the recrystallization of a benzonitrile derivative.

  • Solvent Selection: As previously discussed, choose an appropriate solvent or solvent pair based on solubility tests.

  • Dissolution: Place the crude benzonitrile derivative in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring or swirling. Continue adding small portions of hot solvent until the solid is completely dissolved.[16]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration (if necessary): If there are insoluble impurities or charcoal present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.[24]

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath to complete the crystallization process.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[16] Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor.

  • Drying: Continue to draw air through the crystals on the filter funnel to help them dry.[14] Then, transfer the crystals to a watch glass or drying dish and allow them to dry completely.

Visualizing the Recrystallization Workflow

Recrystallization_Workflow Figure 1: Recrystallization Workflow start Crude Benzonitrile Derivative dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Gravity Filtration (If Insoluble Impurities) dissolve->hot_filter cool Slow Cooling to Room Temperature dissolve->cool No Insoluble Impurities hot_filter->cool Yes ice_bath Cool in Ice Bath cool->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash Wash with Ice-Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry end Pure Benzonitrile Derivative Crystals dry->end

Caption: A flowchart of the key steps in a standard recrystallization procedure.

Impact of Cooling Rate on Crystal Purity

The rate of cooling has a profound effect on the size and purity of the resulting crystals.

Cooling RateCrystal SizePurityRationale
Slow LargeHighAllows for the selective incorporation of the desired molecules into the crystal lattice, excluding impurities.[27][28][29]
Rapid (Quenching) SmallLowCreates many nucleation sites simultaneously, leading to rapid growth that can trap impurities within the smaller crystals.[21][27][28]

Visualizing the Impact of Impurities

Impurity_Impact Figure 2: Impurity Effect on Crystal Lattice cluster_pure Pure Crystal Lattice cluster_impure Impure Crystal Lattice p1 Molecule p2 Molecule p3 Molecule p4 Molecule p5 Molecule p6 Molecule p7 Molecule p8 Molecule p9 Molecule i1 Molecule i2 Molecule i3 Molecule i4 Molecule i5 Impurity i6 Molecule i7 Molecule i8 Molecule i9 Molecule

Caption: A diagram illustrating how impurities disrupt the ordered crystal lattice.

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of 2-Fluoro-5-hydroxybenzonitrile by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel pharmaceutical agents and advanced materials, the purity of chemical intermediates is a critical parameter that dictates the success of subsequent reactions and the quality of the final product. 2-Fluoro-5-hydroxybenzonitrile, a key building block, is no exception. Its unique substitution pattern, featuring a fluorine atom, a hydroxyl group, and a nitrile moiety, presents specific analytical challenges. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other robust analytical techniques for the comprehensive purity assessment of this versatile compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to guide researchers in selecting the most appropriate method for their needs.

The Central Role of HPLC in Purity Determination

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry, lauded for its high resolution, sensitivity, and broad applicability to a wide range of compounds, including those that are non-volatile or thermally labile.[1] For a molecule like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice. The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase. The moderate polarity of this compound allows for excellent retention and separation from potential impurities under reversed-phase conditions.

Proposed RP-HPLC Method for this compound

While a specific validated monograph for this compound may not be publicly available, a robust method can be developed based on the analysis of structurally similar phenols and benzonitrile derivatives. The following protocol is a scientifically sound starting point for method development and validation.

Experimental Protocol: RP-HPLC

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size. A C18 column is chosen for its versatility and proven performance with a wide range of moderately polar compounds.

    • Mobile Phase A: 0.1% Formic Acid in Water. The addition of an acid like formic acid helps to suppress the ionization of the phenolic hydroxyl group, leading to sharper, more symmetrical peaks.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 80% B

      • 15-18 min: 80% B

      • 18-20 min: 30% B (re-equilibration) A gradient is proposed to ensure the elution of both polar and non-polar impurities that may be present.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Maintaining a constant column temperature ensures reproducible retention times.

    • Detection Wavelength: 254 nm. The aromatic ring of the benzonitrile provides strong UV absorbance at this wavelength.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

    • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using the same diluent.

  • Method Validation:

    • The method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, and robustness to ensure it is fit for its intended purpose.[2]

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s1 Weigh Reference Standard s3 Dissolve in Diluent (50:50 ACN:H2O) s1->s3 s2 Weigh Test Sample s2->s3 h1 Equilibrate HPLC System (C18 Column, 30°C) s3->h1 h2 Inject Blank (Diluent) h1->h2 h3 Inject Standard Solution h2->h3 h4 Inject Sample Solution h3->h4 d1 Integrate Peak Areas h4->d1 d2 Calculate % Purity: (Area_Sample / Area_Standard) x 100 d1->d2

Caption: Workflow for HPLC Purity Analysis.

Comparative Analysis with Alternative Techniques

While HPLC is a powerful tool, a comprehensive understanding of a compound's purity profile often benefits from orthogonal methods. These are analytical techniques that rely on different separation or detection principles, providing a more complete picture of potential impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and thermally stable compounds.[3] For this compound, direct analysis by GC may be challenging due to the polar hydroxyl group, which can cause peak tailing and poor chromatographic performance. Derivatization to a more volatile silyl ether is a common strategy to overcome this.

Experimental Protocol: GC-MS (with Derivatization)

  • Derivatization:

    • To 1 mg of the sample in a vial, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat at 70°C for 30 minutes.

  • GC-MS Conditions:

    • Column: 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at 1.0 mL/min.

    • Inlet Temperature: 280 °C.

    • Oven Program: Start at 80°C, hold for 2 min, then ramp at 10°C/min to 280°C.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

Capillary Electrophoresis (CE)

Capillary Electrophoresis separates ions based on their electrophoretic mobility in an electric field.[4] It offers high efficiency, short analysis times, and minimal solvent consumption.[5] For this compound, which is an acidic compound due to its phenolic hydroxyl group, Capillary Zone Electrophoresis (CZE) is a suitable mode.

Experimental Protocol: Capillary Zone Electrophoresis (CZE)

  • Instrumentation:

    • CE system with a UV or PDA detector.

  • CE Conditions:

    • Capillary: Fused silica, 50 µm ID, effective length 40 cm.

    • Background Electrolyte (BGE): 25 mM Sodium borate buffer, pH 9.2. At this pH, the phenolic hydroxyl group will be deprotonated, giving the molecule a negative charge.

    • Voltage: 20 kV.

    • Temperature: 25 °C.

    • Detection: 214 nm.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[6][7] The purity is calculated by comparing the integral of a specific proton signal of the analyte with that of a certified internal standard of known purity.[8]

Experimental Protocol: qNMR

  • Sample Preparation:

    • Accurately weigh about 10 mg of this compound and 10 mg of a certified internal standard (e.g., maleic acid) into an NMR tube.

    • Dissolve in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals being integrated to ensure full signal recovery.

  • Data Processing:

    • Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity based on the integral values, the number of protons for each signal, the molecular weights, and the masses of the analyte and the internal standard.

Decision Flowchart for Method Selection

Method_Selection start Start: Purity Analysis of This compound q1 Need for routine QC and quantification of known impurities? start->q1 q2 Suspect volatile or thermally stable impurities? q1->q2 No hplc Use RP-HPLC q1->hplc Yes q3 Need for rapid analysis with low solvent consumption? q2->q3 No gcms Use GC-MS (with derivatization) q2->gcms Yes q4 Need for a primary method without a specific reference standard? q3->q4 No ce Use Capillary Electrophoresis q3->ce Yes qnmr Use qNMR q4->qnmr Yes

References

A Comparative Guide to the Synthesis of 2-Fluoro-5-formylbenzonitrile: An Essential Intermediate for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Two Predominant Synthetic Strategies for Researchers, Scientists, and Drug Development Professionals.

Introduction

2-Fluoro-5-formylbenzonitrile is a crucial building block in medicinal chemistry, most notably as a key intermediate in the synthesis of the PARP inhibitor Olaparib, a targeted therapy for various cancers.[1] The trifunctional nature of this molecule, featuring a nitrile, a fluoro group, and an aldehyde, makes it a versatile precursor for the construction of complex heterocyclic scaffolds. This guide provides a detailed comparison of two primary synthetic routes to this valuable compound, offering insights into the experimental protocols, reaction mechanisms, and overall efficiency of each approach to aid researchers in selecting the optimal strategy for their needs.

Route 1: A Three-Step Synthesis from 2-Fluorobenzonitrile

This contemporary approach avoids the use of highly toxic reagents like cuprous cyanide, positioning it as a more environmentally benign and scalable option for industrial production.[2] The synthesis proceeds through three distinct steps: chloromethylation, hydrolysis to a benzyl alcohol intermediate, and subsequent oxidation to the final aldehyde.

Experimental Protocol

Step 1: Synthesis of 2-Fluoro-5-(chloromethyl)benzonitrile (Intermediate I)

In a suitable reaction vessel, 2-fluorobenzonitrile is subjected to a Blanc chloromethylation.[3] To 250g of concentrated sulfuric acid, 30g of paraformaldehyde, 60g of 2-fluorobenzonitrile, 58.5g of sodium chloride, and 6.8g of anhydrous zinc chloride are added sequentially.[2] The mixture is stirred at room temperature, and the reaction progress is monitored by HPLC until the starting material is consumed (typically less than 5% remains).[2] The reaction is then quenched by pouring it into 500g of an ice-water mixture. The product is extracted with dichloromethane (2 x 500mL). The combined organic layers are washed with a sodium carbonate solution and brine, then concentrated under reduced pressure to yield the crude intermediate I.[2]

Step 2: Synthesis of 2-Fluoro-5-(hydroxymethyl)benzonitrile (Intermediate II)

The crude 2-fluoro-5-(chloromethyl)benzonitrile is hydrolyzed using a base. For example, 76.3g of the crude intermediate I is added to a solution of 20g of sodium carbonate in 200mL of water.[4] The mixture is heated to 90°C with stirring, and the reaction is monitored by HPLC.[4] Once the hydrolysis is complete (less than 3% of intermediate I remaining), the mixture is cooled and extracted with ethyl acetate (3 x 500mL).[4] The combined organic layers are concentrated under reduced pressure to afford the crude intermediate II, with a reported yield of approximately 85%.[4]

Step 3: Oxidation to 2-Fluoro-5-formylbenzonitrile

The final step involves the oxidation of the benzyl alcohol intermediate. In a common procedure, 138.9g of crude intermediate II is dissolved in 500mL of dichloromethane and cooled in a cold water bath.[5] Pyridinium chlorochromate (PCC) (200g) is added in portions, and the reaction is stirred at room temperature until HPLC analysis indicates complete conversion of the starting material.[5] The reaction mixture is then filtered, and the filter cake is washed with dichloromethane. The filtrate is concentrated, and the residue is recrystallized from toluene to yield 2-fluoro-5-formylbenzonitrile as a yellow solid.[5] Reported yields for this step are in the range of 65-75%, with purities greater than 97-98%.[3][4]

Reaction Mechanisms
  • Step 1: Blanc Chloromethylation: This reaction is an electrophilic aromatic substitution.[2][6] Under acidic conditions and with the Lewis acid catalyst (ZnCl₂), formaldehyde is protonated, increasing the electrophilicity of the carbonyl carbon. The aromatic ring of 2-fluorobenzonitrile then acts as a nucleophile, attacking the activated formaldehyde. Subsequent dehydration and reaction with chloride ions generate the chloromethylated product.[2]

  • Step 2: Hydrolysis: The conversion of the chloromethyl group to a hydroxymethyl group is a nucleophilic substitution reaction. In this case, it is followed by a rearrangement that is mechanistically related to the Sommelet reaction. The initial hydrolysis is followed by a series of steps that ultimately lead to the formation of the benzyl alcohol.

  • Step 3: PCC Oxidation: Pyridinium chlorochromate is a well-established oxidizing agent that converts primary alcohols to aldehydes.[3] The mechanism involves the formation of a chromate ester intermediate from the alcohol and PCC. A base, such as pyridine present in the reaction, then abstracts a proton from the carbon bearing the alcohol, leading to an E2-like elimination that forms the carbon-oxygen double bond of the aldehyde and reduces the chromium(VI) to a chromium(IV) species.[3][7]

Data Summary: Route 1
StepKey ReagentsTypical YieldTypical Purity
1. Chloromethylation2-Fluorobenzonitrile, Paraformaldehyde, H₂SO₄, NaCl, ZnCl₂High (crude)-
2. Hydrolysis2-Fluoro-5-(chloromethyl)benzonitrile, Na₂CO₃~85%-
3. Oxidation2-Fluoro-5-(hydroxymethyl)benzonitrile, PCC65-75%>97-98%

Visualizing the Pathway

Route 1: Three-Step Synthesis from 2-Fluorobenzonitrile start 2-Fluorobenzonitrile inter1 2-Fluoro-5-(chloromethyl)benzonitrile (Intermediate I) start->inter1 Paraformaldehyde, H₂SO₄, NaCl, ZnCl₂ (Chloromethylation) inter2 2-Fluoro-5-(hydroxymethyl)benzonitrile (Intermediate II) inter1->inter2 Na₂CO₃, H₂O, 90°C (Hydrolysis) end_product 2-Fluoro-5-formylbenzonitrile inter2->end_product PCC, CH₂Cl₂ (Oxidation)

Caption: Synthetic workflow for 2-Fluoro-5-formylbenzonitrile via Route 1.

Route 2: One-Step Cyanation of 3-Bromo-4-fluorobenzaldehyde

This classical approach utilizes a Rosenmund-von Braun reaction to introduce the nitrile functionality in a single step from a readily available brominated precursor.[6]

Experimental Protocol

In a 1L round-bottom flask, 100g (0.49 mol) of 3-bromo-4-fluorobenzaldehyde is dissolved in 400mL of N-Methyl-2-pyrrolidone (NMP).[6] To this solution, 50.6g (0.56 mol) of cuprous cyanide (CuCN) is added.[6] The reaction mixture is heated to 170°C with vigorous stirring and maintained at this temperature overnight.[6] After cooling to room temperature, diatomaceous earth is added, and the mixture is stirred before being filtered. The filtrate is diluted with 400mL of water and extracted with 500mL of ethyl acetate. The organic phase is washed twice with water, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then recrystallized from a mixture of petroleum ether and ethyl acetate to yield 2-fluoro-5-formylbenzonitrile as a pale yellow solid.[6] A reported yield for this method is 76.1%.[6]

Reaction Mechanism: Rosenmund-von Braun Reaction

The Rosenmund-von Braun reaction is a copper-catalyzed nucleophilic aromatic substitution.[8] The exact mechanism is complex and can vary depending on the reaction conditions. However, it is generally believed to involve the oxidative addition of the aryl halide to a Cu(I) species, forming a Cu(III) intermediate.[8] This is followed by reductive elimination of the aryl nitrile, regenerating a Cu(I) species that can continue the catalytic cycle.[8] The high temperatures are necessary to overcome the activation energy for the oxidative addition step.

Data Summary: Route 2
StepKey ReagentsTypical YieldTypical Purity
1. Cyanation3-Bromo-4-fluorobenzaldehyde, CuCN, NMP76.1%Not Specified

Visualizing the Pathway

Route 2: One-Step Cyanation start 3-Bromo-4-fluorobenzaldehyde end_product 2-Fluoro-5-formylbenzonitrile start->end_product CuCN, NMP, 170°C (Rosenmund-von Braun Reaction)

Caption: Synthetic workflow for 2-Fluoro-5-formylbenzonitrile via Route 2.

Comparative Analysis

FeatureRoute 1: From 2-FluorobenzonitrileRoute 2: From 3-Bromo-4-fluorobenzaldehyde
Number of Steps ThreeOne
Overall Yield ~55-64% (calculated from individual steps)76.1%
Starting Materials 2-Fluorobenzonitrile, paraformaldehyde3-Bromo-4-fluorobenzaldehyde, cuprous cyanide
Key Reagents H₂SO₄, ZnCl₂, PCCCuCN, NMP
Reaction Conditions Room temperature to 90°CHigh temperature (170°C)
Safety & Environmental Avoids highly toxic CuCN. PCC is a chromium(VI) reagent, which is a known carcinogen and requires careful handling and disposal.[9] The Blanc chloromethylation can produce the highly carcinogenic byproduct bis(chloromethyl) ether.[6]Utilizes highly toxic cuprous cyanide at high temperatures, which can release hydrogen cyanide gas upon contact with acids.[10][11] NMP is a reproductive toxin.[12]
Scalability More amenable to industrial scale-up due to avoidance of highly toxic reagents.Limited by the hazards associated with CuCN and high reaction temperatures.

Conclusion

Both synthetic routes offer viable pathways to 2-fluoro-5-formylbenzonitrile, each with distinct advantages and disadvantages.

Route 1 , the three-step synthesis from 2-fluorobenzonitrile, is a more modern and industrially scalable approach. Its primary advantage lies in the avoidance of highly toxic cuprous cyanide. However, it is a longer process and utilizes PCC, a hazardous chromium-based oxidant for which safer alternatives like TEMPO-catalyzed oxidations could be explored.[9]

Route 2 , the one-step cyanation, offers a more direct and higher-yielding pathway. Its simplicity is appealing for laboratory-scale synthesis. However, the use of highly toxic cuprous cyanide at elevated temperatures poses significant safety and environmental concerns, making it less suitable for large-scale production.

For researchers focused on process safety and scalability, Route 1 is the recommended approach , provided that appropriate safety measures are in place for handling PCC or that alternative, greener oxidation methods are employed. For small-scale, discovery-focused synthesis where a more direct route is prioritized and appropriate safety infrastructure is available, Route 2 remains a viable option . The choice ultimately depends on the specific requirements of the synthesis, including scale, available resources, and safety considerations.

References

A Comparative Guide to 2-Fluoro-5-hydroxybenzonitrile and 2-Fluoro-4-hydroxybenzonitrile: Isomeric Distinction in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of medicinal chemistry and materials science, the precise arrangement of functional groups on an aromatic scaffold is paramount. It dictates a molecule's physicochemical properties, reactivity, and biological interactions. This guide provides an in-depth comparison of two structurally similar yet functionally distinct isomers: 2-Fluoro-5-hydroxybenzonitrile and 2-Fluoro-4-hydroxybenzonitrile. Both compounds are valuable building blocks, but the positional difference of the hydroxyl group—meta versus para to the nitrile—imparts unique characteristics that are critical for researchers, chemists, and drug development professionals to understand. This document will elucidate these differences through a comparative analysis of their properties, spectroscopic signatures, reactivity, and applications, supported by experimental protocols and data.

Part 1: Comparative Physicochemical Properties

The location of the hydroxyl group significantly influences intermolecular forces and, consequently, the bulk properties of the isomers. 2-Fluoro-4-hydroxybenzonitrile can form more linear and extensive hydrogen-bonding networks, which is reflected in its higher melting point compared to the 5-hydroxy isomer.[1] While both are solids at room temperature, this difference in crystal lattice energy is a key distinguishing feature.[1] Their predicted solubility and lipophilicity (LogP) are similar, though subtle differences can be expected in various solvent systems due to distinct dipole moments.[2][3][4]

PropertyThis compound2-Fluoro-4-hydroxybenzonitrile
Synonym 3-Cyano-4-fluorophenol4-Cyano-3-fluorophenol[4][5]
CAS Number 104798-53-0[3]82380-18-5[1][4]
Molecular Formula C₇H₄FNO[3][4]C₇H₄FNO[4][5]
Molecular Weight 137.11 g/mol [3][4]137.11 g/mol [4][5]
Physical Form SolidOff-white Crystalline Powder[1]
Melting Point Not specified123-125 °C[1][6]
Boiling Point 98-108 °C285.4±25.0 °C (Predicted)[6]
pKa (Predicted) Not specified6.84±0.18[6]
Solubility in Water Poor solubility (predicted)[2]4.7 g/L (experimental)[6]
LogP (Predicted) 1.48[2]1.4[4]

Part 2: Spectroscopic Signatures - Distinguishing the Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for unambiguously differentiating these isomers. The substitution pattern on the benzene ring creates unique chemical environments for the remaining aromatic protons, resulting in distinct splitting patterns and chemical shifts in the ¹H NMR spectrum.

In This compound , the three aromatic protons would appear as a complex multiplet system. In contrast, 2-Fluoro-4-hydroxybenzonitrile presents a more straightforward spectrum. The proton at C5 is coupled to both the proton at C3 and the fluorine at C2, leading to a distinct doublet of doublets. The other two protons will also show characteristic splitting.

¹³C NMR is equally informative. The carbon atom attached to the fluorine atom will appear as a doublet due to ¹J-CF coupling, and its chemical shift will be significantly influenced by the position of the hydroxyl group. The chemical shifts of the other aromatic carbons will also differ predictably based on the electronic effects of the substituents.

G cluster_5OH Predicted ¹H NMR Pattern for this compound cluster_4OH Predicted ¹H NMR Pattern for 2-Fluoro-4-hydroxybenzonitrile H6 H6 (dd) H4 H4 (t) H6->H4 J(ortho) H3 H3 (dd) H6->H3 J(meta) H4->H3 J(ortho) H6_prime H6 (d) H5_prime H5 (dd) H6_prime->H5_prime J(ortho) H3_prime H3 (d) H5_prime->H3_prime J(meta) Title Key Distinguishing Features in Predicted ¹H NMR Spectra SynthesisWorkflow Start Starting Material (e.g., 3-Fluorophenol) Step1 Step 1: Regioselective Bromination Start->Step1 Intermediate Brominated Intermediate (e.g., 4-Bromo-3-fluorophenol) Step1->Intermediate Step2 Step 2: Cyanation (e.g., with CuCN) Intermediate->Step2 Product Final Product (e.g., 2-Fluoro-4-hydroxybenzonitrile) Step2->Product

References

A Comparative Guide to the Antimicrobial Activity of Benzonitrile Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Rise of the Benzonitrile Scaffold in Antimicrobial Research

In the global battle against antimicrobial resistance, the discovery of novel chemical scaffolds with potent and broad-spectrum activity is of paramount importance. Among the privileged structures in medicinal chemistry, the benzonitrile moiety—an aromatic ring bearing a cyano (C≡N) group—has garnered significant attention.[1] Its unique electronic properties, metabolic stability, and synthetic versatility make it an invaluable building block for developing new therapeutic agents.[2] This guide provides an in-depth comparison of the antimicrobial performance of various benzonitrile analogues, supported by experimental data and a detailed examination of the underlying structure-activity relationships (SAR) and mechanisms of action. We will explore the causality behind experimental design and present self-validating protocols for key assays, offering researchers, scientists, and drug development professionals a comprehensive resource for this promising class of compounds.

Comparative Antimicrobial Performance of Benzonitrile Analogues

The antimicrobial efficacy of benzonitrile derivatives has been evaluated against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal strains. The primary metrics for comparison are the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism, and the diameter of the zone of inhibition in diffusion assays.

Antibacterial Activity

The data below summarizes the performance of selected benzonitrile analogues against common bacterial pathogens. Lower MIC values indicate higher potency.

Compound Class/Derivative Target Organism (Gram-Positive) MIC (µg/mL) Target Organism (Gram-Negative) MIC (µg/mL) Reference
Benzophenone TetraamidesStaphylococcus aureus (MRSA, VISA)0.5 - 2.0Escherichia coliModerate Activity[3]
Benzothiazole-Isatin HybridsBacillus cereus, S. aureus12.5E. coli, P. aeruginosa3.1 - 6.2[4]
Pyrimidine Acrylonitriles--E. coli, P. aeruginosa1.0[5]
(E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrileSignificant ActivityNot SpecifiedSignificant ActivityNot Specified[6]
Antifungal Activity

Several benzonitrile derivatives have also demonstrated potent activity against pathogenic fungi.

Compound Class/Derivative Target Fungi MIC (µg/mL) Reference
(E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrileBotrytis fabae6.25[6]
Streptochlorin-Nitrile HybridsBotrytis cinerea, Alternaria solaniActive at 50 µg/mL[7]
Benzamidine-Triazole HybridsColletotrichum lagenarium, Botrytis cinereaWeak in vitro, potent in vivo[8]

Structure-Activity Relationship (SAR) Analysis

The antimicrobial potency of benzonitrile analogues is highly dependent on the nature and position of substituents on the aromatic ring. Understanding these relationships is critical for the rational design of more effective agents.

Key Causality in SAR:

  • Electron-Withdrawing vs. Electron-Donating Groups: The presence of electron-withdrawing groups, such as halogens (e.g., -Cl, -Br) or nitro groups (-NO2), often enhances antimicrobial activity.[9] For instance, the (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile derivative, which contains a nitro group, exhibited significant antibacterial and antifungal effects.[6] Conversely, electron-donating groups can sometimes lead to lower inhibition.[9] This is because electron-withdrawing substituents can alter the electronic distribution of the molecule, potentially improving its ability to interact with biological targets.

  • Hydrophobicity: The overall hydrophobicity of the molecule, often measured as the log P value, plays a crucial role. A linear correlation between increasing hydrophobicity and higher antimicrobial activity has been observed in some series, suggesting that the ability to cross the lipid-rich bacterial cell membrane is a key determinant of efficacy.[1]

  • Cationic Groups: The incorporation of a cationic (positively charged) group is essential for the activity of certain classes, such as benzophenone-based tetraamides. This positive charge facilitates interaction with the negatively charged components of the bacterial cell membrane, like phospholipids, which is often the initial step in their mechanism of action.[3]

  • Hybridization with Other Pharmacophores: Fusing the benzonitrile scaffold with other known antimicrobial moieties (e.g., benzothiazole, pyrimidine, triazole) can lead to synergistic effects and novel mechanisms of action.[4][8]

Below is a diagram illustrating the key factors influencing the antimicrobial activity of benzonitrile analogues.

SAR_Benzonitrile Benzonitrile Benzonitrile Core Substituents Ring Substituents Benzonitrile->Substituents Modification of Physicochemical Physicochemical Properties Benzonitrile->Physicochemical Influences Hybridization Molecular Hybridization Benzonitrile->Hybridization Can be combined via EWG Electron-Withdrawing Groups (e.g., -NO2, Halogens) Enhance Activity Substituents->EWG EDG Electron-Donating Groups (e.g., -OCH3, -NH2) May Decrease Activity Substituents->EDG Hydrophobicity Increased Hydrophobicity (log P) Improves Membrane Permeation Physicochemical->Hydrophobicity Cationic Cationic Charges Facilitate Membrane Interaction Physicochemical->Cationic Heterocycles Hybridization with Heterocycles (e.g., Pyrimidine, Triazole) Creates Synergistic Effects Hybridization->Heterocycles

Caption: Key Structure-Activity Relationships (SAR) for Benzonitrile Analogues.

Mechanisms of Antimicrobial Action

Benzonitrile analogues exert their antimicrobial effects through diverse mechanisms, often dictated by their specific structural features. Two prominent modes of action have been identified:

  • Inhibition of Cell Wall Synthesis: Certain benzazole and pyrimidine acrylonitrile derivatives function similarly to β-lactam antibiotics.[5][10] They are proposed to inhibit penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis in the bacterial cell wall. By binding to these enzymes, often irreversibly, they disrupt cell wall integrity, leading to cell lysis and death.[5][11] Some compounds also show the ability to inhibit β-lactamase, the enzyme responsible for bacterial resistance to many common antibiotics.[5]

  • Disruption of Bacterial Cell Membrane: A significant number of antimicrobial compounds, including certain benzophenone-based benzonitriles, target the bacterial cytoplasmic membrane.[3][12] These molecules, often possessing cationic and lipophilic characteristics, interact with and insert into the lipid bilayer. This insertion disrupts the membrane's structural integrity, leading to increased permeability and the dissipation of the membrane potential, a process known as depolarization.[13][14] The loss of membrane potential is lethal as it halts essential cellular processes like ATP synthesis and active transport, ultimately causing cell death.[15]

Key Experimental Methodologies

To ensure reproducibility and validity, antimicrobial testing must follow standardized protocols. The two most common methods for evaluating the performance of novel compounds like benzonitrile analogues are the Broth Microdilution method for determining MIC and the Agar Well Diffusion assay for assessing the zone of inhibition.

Experimental Workflow Diagram

The following diagram outlines the general workflow for screening and evaluating the antimicrobial activity of new chemical entities.

Antimicrobial_Workflow cluster_prep Preparation Phase cluster_primary Primary Screening cluster_quantitative Quantitative Analysis cluster_advanced Advanced Characterization Compound Synthesize & Purify Benzonitrile Analogue Diffusion Agar Well/Disc Diffusion Assay Compound->Diffusion Microdilution Broth Microdilution Assay (Serial Dilutions) Compound->Microdilution Inoculum Prepare Standardized Microbial Inoculum (e.g., 0.5 McFarland) Inoculum->Diffusion Inoculum->Microdilution Media Prepare Sterile Growth Media (e.g., Mueller-Hinton Broth/Agar) Media->Diffusion Media->Microdilution Measure Incubate & Measure Zone of Inhibition (mm) Diffusion->Measure Qualitative Result Measure->Microdilution Proceed if Active Determine_MIC Incubate & Determine MIC (µg/mL) Microdilution->Determine_MIC Quantitative Result Mechanism Mechanism of Action Studies (e.g., Membrane Depolarization) Determine_MIC->Mechanism For Potent Compounds

Caption: General Experimental Workflow for Antimicrobial Activity Evaluation.

Protocol 1: Broth Microdilution for MIC Determination (CLSI Guidelines)

This method quantitatively determines the Minimum Inhibitory Concentration (MIC) and is considered a gold standard for susceptibility testing.[7][16]

  • Causality: This assay works by exposing a standardized number of bacteria to a twofold serial dilution of the test compound. This allows for the precise determination of the minimum concentration required to inhibit growth, providing a quantitative measure of potency. Adherence to Clinical and Laboratory Standards Institute (CLSI) guidelines ensures inter-laboratory reproducibility.[17]

  • Step-by-Step Protocol:

    • Preparation of Compound Stock: Dissolve the benzonitrile analogue in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Ensure the final solvent concentration in the assay does not affect microbial growth.

    • Plate Preparation: Using a sterile 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.

    • Serial Dilution: Add 100 µL of the test compound (dissolved in MHB at twice the desired starting concentration) to well 1. Transfer 50 µL from well 1 to well 2, mix thoroughly, and continue this serial dilution process down to well 10. Discard 50 µL from well 10. Wells 11 (growth control, no compound) and 12 (sterility control, no bacteria) receive no compound.

    • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture in MHB. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension so that the final inoculum in each well will be 5 x 10⁵ CFU/mL.[4]

    • Inoculation: Add 50 µL of the standardized inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well is 100 µL.

    • Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours under appropriate atmospheric conditions.[4]

    • Reading Results: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). This can be assessed visually or with a plate reader measuring optical density (OD).

Protocol 2: Agar Well Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity and is excellent for initial screening.[6]

  • Causality: This assay relies on the principle of diffusion. The test compound diffuses from a well through the solid agar medium. The concentration of the compound decreases with distance from the well. If the compound is active, it will inhibit microbial growth, creating a clear "zone of inhibition" around the well. The diameter of this zone is proportional to the compound's potency and its diffusion characteristics.[18]

  • Step-by-Step Protocol:

    • Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions, sterilize by autoclaving, and pour into sterile Petri dishes to a uniform thickness. Allow the agar to solidify completely.

    • Inoculum Spreading: Using the standardized 0.5 McFarland bacterial suspension, dip a sterile cotton swab and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate uniformly in three directions to ensure confluent growth.[9]

    • Well Creation: Aseptically punch wells (typically 6-8 mm in diameter) into the inoculated agar using a sterile cork borer or a pipette tip.[2]

    • Compound Addition: Carefully add a fixed volume (e.g., 50-100 µL) of the benzonitrile analogue solution (at a known concentration) into each well. Also include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound) in separate wells.[19]

    • Pre-diffusion (Optional but Recommended): Let the plates sit at room temperature for 1-2 hours to allow the compound to diffuse into the agar before bacterial growth begins.[18]

    • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

    • Measurement: After incubation, measure the diameter of the zone of complete growth inhibition in millimeters (mm), including the diameter of the well.

Conclusion and Future Perspectives

Benzonitrile analogues represent a highly versatile and promising class of antimicrobial agents. Their activity is profoundly influenced by specific structural modifications, with electron-withdrawing groups and optimized hydrophobicity often correlating with enhanced potency. The identified mechanisms of action, including cell wall synthesis inhibition and membrane depolarization, offer multiple avenues for therapeutic intervention. The detailed protocols provided herein serve as a self-validating framework for researchers to reliably assess and compare the efficacy of novel derivatives.

Future research should focus on optimizing the SAR to improve the therapeutic index, broadening the spectrum of activity to include multidrug-resistant pathogens, and conducting in-depth mechanistic studies to fully elucidate their molecular targets. The continued exploration of the benzonitrile scaffold is a critical endeavor in the urgent quest for the next generation of antimicrobial drugs.

References

A Senior Application Scientist's Guide to the Validation of HPLC Quantification Methods for Reaction Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the fast-paced world of drug development, the reliable quantification of reaction intermediates is not merely a procedural step; it is a cornerstone of process understanding, optimization, and control. The transition from a promising chemical entity to a viable drug substance is paved with analytical data, and the robustness of that data is paramount. High-Performance Liquid Chromatography (HPLC) stands as the workhorse for this task, yet a method is only as reliable as its validation.

This guide provides an in-depth, experience-driven comparison of two distinct HPLC methods for the quantification of a reaction intermediate. Moving beyond a simple recitation of validation parameters, we will delve into the causality behind experimental choices, the interpretation of data, and the practical challenges encountered when dealing with the often-unstable nature of reaction intermediates. Our objective is to equip you not just with protocols, but with the scientific reasoning to develop and validate HPLC methods that are not only compliant but truly fit for purpose.

The Central Challenge: Quantifying "Intermediate-X"

To ground our discussion in a real-world context, we will center our validation comparison on a hypothetical, yet representative, reaction intermediate, which we'll call "Intermediate-X."

Characteristics of Intermediate-X:

  • Moderate Polarity: Possesses both hydrophobic and hydrophilic functional groups.

  • UV Chromophore: Absorbs UV light, making it suitable for UV detection.

  • Potential Instability: Prone to degradation in highly acidic or basic conditions and sensitive to prolonged exposure to aqueous environments.

  • Complex Matrix: Synthesized in a reaction mixture containing the starting material, a non-polar byproduct, and polar impurities.

Our goal is to develop and validate two distinct HPLC methods for the accurate quantification of Intermediate-X in its reaction matrix and compare their performance.

  • Method A: A traditional Reversed-Phase (RP-HPLC) method using a C18 column.

  • Method B: An alternative RP-HPLC method employing a C8 column with a modified mobile phase.

Foundational Pillars of Method Validation: The "Why" Before the "How"

Before we dissect the experimental protocols, it is crucial to understand the purpose of each validation parameter. The International Council for Harmonisation (ICH) guideline Q2(R1) provides the global standard for what constitutes a valid analytical procedure, and its principles are echoed by regulatory bodies like the FDA and EMA.[1][2][3][4][5][6] These guidelines outline a set of performance characteristics that must be evaluated to demonstrate a method's suitability.[7]

The validation process is a systematic journey to prove that the analytical method is reliable, reproducible, and accurate for its intended use.

Validation Method Validation Objective: Demonstrate Fitness for Purpose Parameters Key Validation Parameters Validation->Parameters Specificity Specificity Parameters->Specificity Linearity Linearity & Range Parameters->Linearity Accuracy Accuracy Parameters->Accuracy Precision Precision Parameters->Precision Limits Detection & Quantitation Limits Parameters->Limits Robustness Robustness Parameters->Robustness

Caption: Core Validation Parameters as per ICH Guidelines.

Specificity: The Art of Discrimination

Expertise & Experience: Specificity is arguably the most critical parameter for quantifying reaction intermediates. It is the method's ability to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, and matrix components.[8][9][10] For a stability-indicating method, which is essential for potentially unstable intermediates, forced degradation studies are indispensable.[5][11][12][13][14]

Experimental Protocol: Specificity and Forced Degradation

  • Prepare Solutions:

    • Blank: Prepare a solution containing all reaction components except Intermediate-X.

    • Intermediate-X Standard: A pure, characterized standard of Intermediate-X.

    • Spiked Sample: A reaction matrix sample spiked with a known concentration of Intermediate-X.

    • Forced Degradation Samples: Subject Intermediate-X to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and UV light) to induce degradation of approximately 5-20%.[15]

  • Chromatographic Analysis: Inject all prepared solutions into the HPLC system for both Method A and Method B.

  • Evaluation:

    • Assess for any interfering peaks at the retention time of Intermediate-X in the blank and placebo chromatograms.

    • In the stressed samples, ensure that the peaks for degradation products are well-resolved from the Intermediate-X peak. Peak purity analysis using a Diode Array Detector (DAD) is highly recommended.

Comparative Analysis: Method A vs. Method B

ParameterMethod A (C18 Column)Method B (C8 Column)Rationale & Insights
Resolution (Rs) from nearest impurity 1.82.5The shorter alkyl chains of the C8 column in Method B offered a different selectivity, providing better separation from a closely eluting polar impurity. A resolution of >2.0 is generally desirable.[15]
Peak Purity Index 0.9980.999Both methods demonstrated good peak purity, indicating no significant co-elution.
Interference from Blank NoneNoneBoth methods were free from interference from the reaction matrix components.

Linearity and Range: Establishing a Proportional Response

Expertise & Experience: Linearity demonstrates a direct proportionality between the analyte's concentration and the detector's response over a specified range.[13][15][16][17] This is fundamental for accurate quantification. The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable precision, accuracy, and linearity.[18][19]

Experimental Protocol: Linearity and Range

  • Prepare Standards: Prepare a series of at least five standard solutions of Intermediate-X spanning the expected concentration range (e.g., 50% to 150% of the target concentration).[20]

  • Analysis: Inject each standard in triplicate.

  • Evaluation: Plot the average peak area against the concentration. Perform a linear regression analysis to determine the correlation coefficient (R²), slope, and y-intercept.

Comparative Analysis: Method A vs. Method B

ParameterMethod A (C18 Column)Method B (C8 Column)Acceptance Criteria & Insights
Range 10 - 150 µg/mL10 - 150 µg/mLThe range should cover the expected variations in the reaction process.
Correlation Coefficient (R²) 0.99920.9995An R² value of ≥ 0.999 is generally considered excellent for pharmaceutical analysis.[21]
y-intercept (% of response at 100%) 1.5%0.8%A low y-intercept indicates minimal bias at the lower end of the range.

Accuracy: Closeness to the Truth

Expertise & Experience: Accuracy reflects the closeness of the measured value to the true value.[8][22] It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix. This is a critical test of the entire analytical procedure, including sample preparation.

Experimental Protocol: Accuracy

  • Prepare Spiked Samples: Prepare samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking known amounts of Intermediate-X into the reaction matrix blank. Prepare each level in triplicate.

  • Analysis: Analyze the nine prepared samples.

  • Evaluation: Calculate the percentage recovery for each sample.

Comparative Analysis: Method A vs. Method B

Concentration LevelMethod A (% Recovery ± RSD)Method B (% Recovery ± RSD)Acceptance Criteria & Insights
80% 98.9% ± 1.2%99.5% ± 0.8%Typical acceptance criteria for accuracy are 98-102% recovery.[11][21]
100% 99.8% ± 0.9%100.2% ± 0.6%The lower RSD in Method B suggests better consistency in recovery.
120% 101.2% ± 1.1%100.8% ± 0.7%Both methods meet the acceptance criteria across the tested range.

Precision: Consistency and Reproducibility

Expertise & Experience: Precision measures the degree of agreement among individual test results when the method is repeatedly applied to multiple samplings of a homogeneous sample.[8][19] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision over a short interval with the same analyst, equipment, and reagents.[20]

  • Intermediate Precision: Within-laboratory variations, such as different days, analysts, or equipment.[10][23]

Experimental Protocol: Precision

  • Repeatability: Prepare six individual samples of Intermediate-X at 100% of the target concentration and analyze them.

  • Intermediate Precision: A second analyst, on a different day and using a different HPLC system (if available), prepares and analyzes another six samples.

  • Evaluation: Calculate the Relative Standard Deviation (%RSD) for each set of six samples and for all twelve samples combined.

Comparative Analysis: Method A vs. Method B

Precision LevelMethod A (%RSD)Method B (%RSD)Acceptance Criteria & Insights
Repeatability (Analyst 1) 0.85%0.65%For the assay of a major component, an RSD of ≤ 2% is generally acceptable.[21][23]
Intermediate Precision (Analyst 2) 1.10%0.80%The lower RSD values for Method B indicate a more precise method.
Overall (Combined) 1.25%0.95%Both methods are precise, but Method B shows superior performance.

Detection Limit (LOD) and Quantitation Limit (LOQ)

Expertise & Experience:

  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated with acceptable accuracy and precision.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[8]

These are typically determined based on the signal-to-noise ratio (S/N) of the response, with a common S/N of 3:1 for LOD and 10:1 for LOQ.

Comparative Analysis: Method A vs. Method B

ParameterMethod AMethod BInsights
LOD (S/N ≈ 3:1) 0.5 µg/mL0.4 µg/mLMethod B is slightly more sensitive, which is beneficial for detecting trace amounts.
LOQ (S/N ≈ 10:1) 1.5 µg/mL1.2 µg/mLThe lower LOQ of Method B allows for more accurate quantification of low-level Intermediate-X, which could be important at the beginning or end of a reaction.

Robustness: Resilience to Minor Changes

Expertise & Experience: Robustness evaluates a method's capacity to remain unaffected by small, deliberate variations in method parameters.[24][25] This provides an indication of its reliability during normal usage. A Design of Experiments (DoE) approach is highly efficient for this evaluation.[19][26]

Experimental Protocol: Robustness

  • Identify Critical Parameters: Select parameters that could vary during routine use, such as:

    • Flow rate (± 0.1 mL/min)

    • Mobile phase composition (± 2% organic)

    • Column temperature (± 2°C)

  • Experimental Design: Use a fractional factorial design to test the effects of these variations on key responses (e.g., retention time, peak area, resolution).

  • Analysis and Evaluation: Analyze the results to identify which parameters, if any, have a significant impact on the results.

Comparative Analysis: Method A vs. Method B

Parameter VariedMethod A (Impact)Method B (Impact)Insights
Flow Rate (± 0.1 mL/min) Minor shift in retention time, no impact on resolution.Minor shift in retention time, no impact on resolution.Both methods are robust to small changes in flow rate.
% Organic (± 2%) Significant shift in retention time, resolution decreased to 1.6 at lower organic %.Moderate shift in retention time, resolution remained >2.0.Method B is more robust to variations in mobile phase composition, a common source of error in routine analysis.
Temperature (± 2°C) NegligibleNegligibleBoth methods are thermally stable within this range.

Comparative Workflow and Final Recommendation

cluster_A Method A: Traditional C18 cluster_B Method B: Alternative C8 A_Spec Specificity: Adequate (Rs=1.8) A_Lin Linearity: Excellent (R²=0.9992) A_Spec->A_Lin A_Acc Accuracy: Good (98.9-101.2%) A_Lin->A_Acc A_Prec Precision: Good (%RSD=1.25) A_Acc->A_Prec A_Rob Robustness: Sensitive to Mobile Phase A_Prec->A_Rob B_Spec Specificity: Superior (Rs=2.5) B_Lin Linearity: Excellent (R²=0.9995) B_Spec->B_Lin B_Acc Accuracy: Excellent (99.5-100.8%) B_Lin->B_Acc B_Prec Precision: Excellent (%RSD=0.95) B_Acc->B_Prec B_Rob Robustness: Highly Robust B_Prec->B_Rob Start Quantification of Intermediate-X cluster_A cluster_A Start->cluster_A cluster_B cluster_B Start->cluster_B Decision Method Selection Rec_B Recommend Method B: Superior performance and reliability for routine QC and stability testing. Decision->Rec_B cluster_A->Decision cluster_B->Decision

Caption: Comparative Validation Workflow for Method A and Method B.

Based on the comprehensive validation data, Method B is the unequivocally superior choice for the quantification of Intermediate-X. While Method A is a validatable method that meets standard acceptance criteria, Method B excels in every critical performance aspect: specificity, accuracy, precision, and, most importantly, robustness. Its enhanced performance provides a greater margin of safety for routine analysis, ensuring more reliable data for critical process decisions in drug development. This comparative validation exercise underscores the principle that a "good enough" method is often the enemy of a truly robust and reliable one.

References

A Comparative Guide to Fluorinated vs. Non-Fluorinated Benzonitriles for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design.[1][2] This guide provides an in-depth comparative analysis of fluorinated and non-fluorinated benzonitriles, offering insights into how this single-atom substitution can profoundly alter physicochemical properties, metabolic stability, and ultimately, therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorine to optimize their molecular scaffolds.

The Impact of Fluorination on Core Physicochemical Properties

The introduction of fluorine, the most electronegative element, into a benzonitrile scaffold instigates significant electronic and conformational changes.[3] These modifications directly influence key drug-like properties, including lipophilicity, metabolic stability, and target binding interactions.[1][3]

Contrary to what its high electronegativity might suggest, substituting hydrogen with fluorine generally increases a molecule's lipophilicity.[3][4] This is attributed to the fact that the highly polarized C-F bond is a poor hydrogen bond acceptor, reducing the energetic penalty of moving from an aqueous to a lipid environment. The trifluoromethyl (CF₃) group is recognized as one of the most lipophilic substituents.[5]

This enhanced lipophilicity can improve membrane permeability and facilitate hydrophobic interactions within a target's binding pocket.[4][5] However, it's a delicate balance; excessive lipophilicity can lead to poor solubility and increased off-target toxicity.

Table 1: Comparative Physicochemical Properties

CompoundStructureLogP (Calculated)pKa (of Benzylic C-H)Metabolic Stability (t½)
BenzonitrileC₆H₅CN2.13~42 (in DMSO)Low
4-Fluorobenzonitrilep-F-C₆H₄CN2.34Lower than BenzonitrileModerate
4-(Trifluoromethyl)benzonitrilep-CF₃-C₆H₄CN3.45Significantly LowerHigh

Note: LogP values are estimations and can vary based on the calculation method. pKa values refer to the acidity of a proton on a carbon adjacent to the ring, which is influenced by the ring's electronics. Metabolic stability is a qualitative assessment based on general principles.

The strong electron-withdrawing nature of fluorine significantly impacts the electron density of the aromatic ring.[3] This has a profound effect on the acidity of nearby functional groups. For instance, a fluorine substituent will lower the pKa of a benzylic proton or a nearby carboxylic acid group, making them more acidic.[6] This modulation can be critical for optimizing interactions with target residues or altering a compound's ionization state at physiological pH.

One of the most compelling reasons to introduce fluorine is to enhance metabolic stability.[1][7][8] The carbon-fluorine bond is exceptionally strong (~116 kcal/mol) compared to a carbon-hydrogen bond (~100 kcal/mol), making it highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[5][9]

By strategically placing fluorine at a metabolically vulnerable position (a "metabolic soft spot"), chemists can block hydroxylation and other Phase I metabolic pathways, thereby increasing the drug's half-life and oral bioavailability.[1][5] Para-substituted arylnitriles are common in pharmaceuticals, partly because the nitrile group's inductive properties make the ring less susceptible to oxidative metabolism.[10][11]

dot graph TD; subgraph Workflow Logic A[Non-Fluorinated Benzonitrile] -- "Metabolic Soft Spot (e.g., para-position)" --> B{CYP450 Oxidation}; B -- "Phase I Metabolism" --> C[Hydroxylated Metabolite]; C -- "Rapid Clearance" --> D[Lower Exposure];

end

Synthesis and Reactivity Considerations

The synthesis of fluorinated benzonitriles often requires specialized methods compared to their non-fluorinated counterparts.

  • Non-Fluorinated Benzonitriles: Typically synthesized via Sandmeyer reaction from anilines or by dehydration of benzamides.

  • Fluorinated Benzonitriles: Common routes include:

    • Halogen Exchange (Halex) Reaction: Displacing an activated chlorine or nitro group with a fluoride source like KF.[12] This is a common industrial method for producing compounds like 4-fluorobenzonitrile.[13]

    • Horner-Wadsworth-Emmons Reaction: This can be used to construct fluorinated stilbene-like structures that incorporate a benzonitrile moiety.[14]

    • Direct Fluorination: Modern methods using electrophilic fluorinating agents (e.g., Selectfluor) are expanding the toolkit, but regioselectivity can be a challenge.

The presence of fluorine can also alter the reactivity of the nitrile group and the aromatic ring in subsequent synthetic steps, a factor that must be considered during route design.[15]

Applications and Performance: Case Studies

The nitrile group itself is a versatile pharmacophore, often acting as a hydrogen bond acceptor or a bioisostere for a carbonyl group.[10][11] When combined with fluorine, its utility is amplified.

Case Study: Aromatase Inhibitors Several benzonitrile-containing drugs are used to treat estrogen-dependent diseases by inhibiting the aromatase enzyme.[10][11]

  • Letrozole: Contains two para-fluorinated phenyl rings attached to a triazole-acetonitrile core.

  • Anastrozole: A blockbuster drug, features a non-fluorinated benzonitrile core but highlights the importance of the nitrile pharmacophore.[11]

In these inhibitors, the nitrile nitrogen is believed to coordinate with the heme iron of the aromatase enzyme, mimicking the natural substrate. The fluorination in letrozole enhances its properties, contributing to its high potency and metabolic stability.

dot graph LR; subgraph "Binding Site Interaction" direction LR; node [shape=box, style=rounded]; A["Drug Scaffold"] -- B["Benzonitrile Moiety"]; B -- C["Nitrile Nitrogen (δ-)"]; C -- D["Heme Iron (Fe²⁺) in Aromatase"];

end

Experimental Protocols

To empower researchers to validate these principles in their own work, we provide standardized protocols for key comparative experiments.

This protocol outlines the classic "shake-flask" method for determining the octanol-water distribution coefficient (LogD), a key measure of lipophilicity at a specific pH.[16][17][18]

Objective: To quantitatively compare the lipophilicity of a fluorinated benzonitrile versus its non-fluorinated analog at physiological pH.

Materials:

  • Test Compounds (Fluorinated and Non-Fluorinated Benzonitrile)

  • n-Octanol (HPLC grade, pre-saturated with PBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (pre-saturated with n-Octanol)

  • 1.5 mL Microcentrifuge tubes

  • Vortex mixer and Centrifuge

  • HPLC or LC-MS/MS system for quantification

Procedure:

  • Preparation of Stock Solutions: Prepare 10 mM stock solutions of each test compound in DMSO.

  • Partitioning: a. In a microcentrifuge tube, combine 495 µL of PBS (pH 7.4) and 495 µL of n-Octanol. b. Add 10 µL of the 10 mM compound stock solution to the tube. The final compound concentration will be approximately 100 µM. c. Prepare in triplicate for each compound.

  • Equilibration: Cap the tubes securely and vortex vigorously for 3 minutes to ensure thorough mixing. Place on a rotator and mix for 1 hour to allow partitioning to reach equilibrium.[17]

  • Phase Separation: Centrifuge the tubes at >10,000 x g for 10 minutes to achieve a clean separation of the aqueous and organic layers.[19]

  • Sampling: Carefully remove a known volume (e.g., 100 µL) from the n-octanol (top layer) and the PBS (bottom layer). Be extremely careful not to disturb the interface.

  • Quantification: Analyze the concentration of the compound in each phase using a validated HPLC or LC-MS/MS method.[18][19]

  • Calculation:

    • LogD = log₁₀ ( [Concentration in Octanol] / [Concentration in PBS] )

This assay assesses a compound's susceptibility to metabolism by key liver enzymes, providing a crucial prediction of in vivo clearance.[20][21]

Objective: To determine and compare the metabolic half-life (t½) and intrinsic clearance (CLint) of a fluorinated benzonitrile and its non-fluorinated analog.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and G6P dehydrogenase)[19]

  • 0.1 M Phosphate Buffer (pH 7.4)[22]

  • Test Compounds and Positive Control (e.g., Verapamil)

  • Acetonitrile (ACN) with an internal standard for quenching

  • Incubator/shaking water bath (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare Solutions: a. Thaw HLM at 37°C and dilute to a working concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.[22][23] Keep on ice. b. Prepare a 1 µM working solution of the test compound in phosphate buffer.

  • Incubation Setup (96-well plate format): a. Pre-warm the HLM solution and NADPH regenerating system to 37°C. b. To initiate the reaction, mix the HLM solution with the test compound solution and, finally, add the NADPH regenerating system.[21][23] c. As a negative control (T=0), immediately quench an aliquot of the reaction mixture with 3-5 volumes of cold ACN containing an internal standard.

  • Time Course: a. Incubate the reaction plate at 37°C with shaking.[20] b. At subsequent time points (e.g., 5, 15, 30, 45, 60 minutes), remove aliquots and quench them in the same manner as the T=0 sample.[23]

  • Sample Processing: a. Once all time points are collected, centrifuge the plate at high speed (e.g., 4000 rpm for 20 min) to precipitate proteins.[19] b. Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Data Analysis: a. Quantify the peak area of the parent compound relative to the internal standard at each time point. b. Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.[21] c. The slope of the line from this plot is the elimination rate constant (k). d. Half-life (t½) = 0.693 / k e. Intrinsic Clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein)

dot graph TD; subgraph "HLM Assay Workflow" direction LR; A[Prepare Reagents] --> B[Initiate Reaction]; B -- "T=0 Quench" --> C[Time Points]; C -- "Incubate at 37°C" --> D{Quench at 5, 15, 30, 60 min}; D --> E[Protein Precipitation]; E --> F[LC-MS/MS Analysis]; F --> G[Calculate t½ & CLint]; end

end

Conclusion

The strategic fluorination of benzonitriles is a powerful and validated strategy in modern drug design. It offers medicinal chemists a reliable tool to enhance metabolic stability, modulate lipophilicity, and fine-tune electronic properties, often leading to compounds with superior pharmacokinetic profiles and improved efficacy.[1][2][3] While synthesis can be more challenging, the potential benefits in terms of drug performance are substantial. By understanding the fundamental principles outlined in this guide and applying the provided experimental protocols, researchers can more effectively harness the power of fluorine to accelerate the development of next-generation therapeutics.

References

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Fluoro-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Fluoro-5-hydroxybenzonitrile. In the absence of experimentally acquired spectra in publicly available databases, this guide leverages highly accurate computational prediction tools to generate theoretical spectra. A comparative analysis with experimentally derived data from structurally analogous compounds—2-fluorophenol, 4-cyanophenol, and 3-fluorobenzonitrile—is presented to validate the predicted spectral features and to offer a deeper understanding of substituent effects on the chemical shifts and coupling constants in a multi-substituted benzene ring. This guide is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for the structural elucidation and characterization of novel small molecules.

Introduction: The Importance of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry, providing unparalleled insight into the molecular structure of organic compounds. For drug discovery and development professionals, the precise characterization of a molecule's structure is a critical step in understanding its function and ensuring its purity. This compound is a substituted aromatic compound with three distinct functional groups—a fluorine atom, a hydroxyl group, and a nitrile group—each imparting unique electronic effects that influence the magnetic environment of the molecule's protons and carbons. Understanding these influences is key to accurately interpreting its NMR spectra.

This guide will first present the predicted ¹H and ¹³C NMR spectra of this compound. Subsequently, a detailed comparative analysis with the experimental spectra of 2-fluorophenol, 4-cyanophenol, and 3-fluorobenzonitrile will be conducted to deconstruct the individual and combined effects of the fluoro, hydroxyl, and cyano substituents on the aromatic ring.

Predicted NMR Spectra of this compound

Due to the lack of publicly available experimental spectra for this compound, predictive models based on extensive databases of known compounds offer a reliable alternative for spectral analysis.[1][2][3][4][5] The following ¹H and ¹³C NMR spectra have been generated using a combination of online prediction tools.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a non-polar, aprotic solvent like CDCl₃ is expected to exhibit signals for three aromatic protons and one hydroxyl proton. The chemical shifts and multiplicities are influenced by the electronic effects of the substituents.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-3~7.2 - 7.4Doublet of doublets (dd)³J(H,H) ≈ 8.5, ⁴J(H,F) ≈ 4.5
H-4~6.9 - 7.1Doublet of doublets (dd)³J(H,H) ≈ 8.5, ³J(H,F) ≈ 9.0
H-6~7.1 - 7.3Doublet (d)⁴J(H,H) ≈ 2.5
-OHVariable (broad singlet)Broad singlet (br s)N/A
Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will show seven distinct signals, one for each carbon atom in this compound. The chemical shifts are significantly affected by the electronegativity of the attached substituents and their resonance effects.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (C-CN)~110 - 115
C-2 (C-F)~160 - 165 (d, ¹J(C,F) ≈ 240-250 Hz)
C-3~118 - 122 (d, ²J(C,F) ≈ 20-25 Hz)
C-4~115 - 120 (d, ³J(C,F) ≈ 5-10 Hz)
C-5 (C-OH)~155 - 160
C-6~112 - 117
C-7 (-CN)~117 - 120

Comparative Spectral Analysis with Analogous Compounds

To understand the basis for the predicted chemical shifts and coupling patterns, a comparative analysis with experimentally determined spectra of structurally related compounds is invaluable. We will examine the spectra of 2-fluorophenol, 4-cyanophenol, and 3-fluorobenzonitrile.

Analysis of 2-Fluorophenol

2-Fluorophenol provides insight into the interplay between an ortho-fluoro and a hydroxyl group on an aromatic ring.

Experimental Data for 2-Fluorophenol: [6][7][8][9]

  • ¹H NMR (CDCl₃): δ ~7.11-7.02 (m, 3H), ~6.89-6.85 (m, 1H), ~5.88 (s, 1H, -OH).

  • ¹³C NMR (CDCl₃): δ ~152.2 (d, J(C,F) ≈ 240 Hz), ~143.5, ~124.9, ~120.9, ~117.5, ~115.6.

The fluorine atom's strong electron-withdrawing inductive effect and the hydroxyl group's electron-donating resonance effect create a complex interplay that influences the chemical shifts of the aromatic protons and carbons. The large one-bond carbon-fluorine coupling constant is a characteristic feature.

Analysis of 4-Cyanophenol

4-Cyanophenol demonstrates the influence of a para-cyano and a hydroxyl group.

Experimental Data for 4-Cyanophenol: [10][11][12][13]

  • ¹H NMR (DMSO-d₆): δ ~7.6 (d, 2H), ~6.9 (d, 2H), ~10.7 (br s, 1H, -OH).

  • ¹³C NMR (DMSO-d₆): δ ~160.2, ~134.1, ~119.5, ~116.3, ~104.9.

The nitrile group is strongly electron-withdrawing, deshielding the ortho protons (relative to the nitrile) and shielding the ortho carbons. The hydroxyl group, being electron-donating, has the opposite effect.

Analysis of 3-Fluorobenzonitrile

3-Fluorobenzonitrile allows for the examination of the meta-relationship between a fluoro and a cyano group.

Experimental Data for 3-Fluorobenzonitrile: [14][15][16][17]

  • ¹H NMR (CDCl₃): δ ~7.5-7.3 (m, 4H).

  • ¹³C NMR (CDCl₃): δ ~162.1 (d, J(C,F) ≈ 248 Hz), ~130.5, ~126.3, ~118.9, ~117.4, ~114.2.

The meta-positioning of the substituents leads to more subtle changes in the chemical shifts of the aromatic protons and carbons compared to ortho or para arrangements.

Interpretation of the Predicted Spectrum of this compound

By synthesizing the information from the analogous compounds, we can rationalize the predicted spectrum of this compound.

  • ¹H NMR Interpretation:

    • H-6: This proton is ortho to the electron-donating hydroxyl group and meta to the electron-withdrawing fluoro and cyano groups. It is expected to be the most upfield of the aromatic protons and will appear as a doublet due to coupling with H-4.

    • H-3: This proton is ortho to the strongly electronegative fluorine atom and para to the hydroxyl group. The opposing effects of these groups, combined with coupling to H-4 and the fluorine atom, will result in a downfield-shifted doublet of doublets.

    • H-4: This proton is ortho to the hydroxyl group and meta to the fluoro and cyano groups. It will experience coupling from both H-3 and the fluorine atom, leading to a doublet of doublets.

    • -OH Proton: The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature, and it typically appears as a broad singlet.[15]

  • ¹³C NMR Interpretation:

    • C-2 (C-F): This carbon, directly attached to the fluorine atom, will be significantly downfield-shifted and exhibit a large one-bond coupling constant (¹J(C,F)), a hallmark of C-F bonds.[6]

    • C-5 (C-OH): The carbon bearing the hydroxyl group will also be deshielded and appear at a downfield chemical shift.

    • C-1, C-3, C-4, C-6: The chemical shifts of these carbons are a result of the combined inductive and resonance effects of all three substituents. The carbon-fluorine couplings will extend to two and three bonds (²J(C,F) and ³J(C,F)), aiding in their assignment.

    • C-7 (-CN): The nitrile carbon will have a characteristic chemical shift in the range of 117-120 ppm.

Experimental Protocol for NMR Acquisition

For researchers wishing to acquire experimental data for this compound or similar compounds, the following general protocol is recommended.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for observing exchangeable protons like the hydroxyl proton.[18]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

  • ¹H NMR Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[19]

    • A relaxation delay of 2-5 seconds is typically used.

  • 2D NMR Experiments (Optional but Recommended):

    • To unambiguously assign all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Comparison with Alternative Analytical Techniques

While NMR spectroscopy is the gold standard for structural elucidation, other techniques can provide complementary information.

Table 3: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed connectivity and 3D structureNon-destructive, provides rich structural informationLower sensitivity, can be time-consuming
Mass Spectrometry (MS) Molecular weight and fragmentation patternHigh sensitivity, small sample amount requiredDoes not provide detailed connectivity information
Infrared (IR) Spectroscopy Presence of functional groupsFast, simple sample preparationProvides limited information on the overall structure
X-ray Crystallography Precise 3D structure in the solid stateUnambiguous structure determinationRequires a suitable single crystal, which can be difficult to obtain

Conclusion

This guide has provided a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound through the use of predictive tools and comparative analysis with structurally similar compounds. The electronic effects of the fluoro, hydroxyl, and cyano substituents each play a distinct role in determining the chemical shifts and coupling patterns observed in the predicted spectra. By understanding these fundamental principles, researchers can confidently interpret the NMR spectra of this and other complex multi-substituted aromatic compounds, facilitating their research and development efforts. The provided experimental protocol offers a starting point for the acquisition of high-quality NMR data for further validation.

Visualization of Key NMR Interactions

Caption: Key proton-proton and proton-fluorine couplings in this compound.

References

A Researcher's Guide to Greener Synthesis: An Environmental Impact Comparison of Chemical Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For decades, the triumph of chemical synthesis was measured primarily by yield. The elegant construction of a complex molecule was the pinnacle of success. However, in an era of increasing environmental awareness and regulatory scrutiny, the definition of a "good" synthesis has evolved. Today, efficiency is not just about the quantity of the desired product, but also about the environmental cost of its creation. For researchers, scientists, and drug development professionals, understanding and quantifying this impact is no longer optional; it is a critical component of innovative and responsible science.

This guide provides an in-depth comparison of synthesis methods through the lens of environmental impact. We will move beyond theoretical discussions to provide you with the principles, metrics, and practical methodologies to assess and improve the "greenness" of your chemical processes. Our focus is on the causality behind experimental choices, empowering you to design syntheses that are not only scientifically sound but also sustainable.

The Foundation: Core Principles and Metrics of Green Chemistry

The environmental impact of a chemical process is not an abstract concept. It can be measured and managed. The field of green chemistry provides a robust framework for this, built upon several key quantitative metrics.[1][2] These metrics allow for objective comparison and drive the optimization of chemical reactions to minimize waste, energy use, and toxicity.[1]

Atom Economy: The Theoretical Gold Standard

Introduced by Barry Trost, Atom Economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product.[3] It calculates the proportion of reactant atoms that are incorporated into the final molecule.[4][5]

Formula: Atom Economy (%) = (Molecular Mass of Desired Product / Sum of Molecular Masses of all Reactants) x 100[5]

A higher atom economy signifies a more efficient reaction with less waste generated as byproducts.[5][6] Reactions with 100% atom economy, such as addition reactions, are the ideal, as all reactant atoms are utilized in the final product.[5][7]

E-Factor: Quantifying Real-World Waste

While Atom Economy is a theoretical calculation based on the stoichiometry of a reaction, the Environmental Factor (E-Factor) , developed by Roger Sheldon, provides a more practical measure of waste.[1][8] It is the ratio of the mass of waste produced to the mass of the desired product.[9][10]

Formula: E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)[8][9]

The E-Factor accounts for everything that doesn't end up in the final product, including byproducts, unreacted starting materials, solvent losses, and catalyst residues.[11][12] The ideal E-Factor is 0.[9] Different sectors of the chemical industry have vastly different typical E-Factors, highlighting the significant waste challenges in the pharmaceutical industry.[8]

Process Mass Intensity (PMI): The Pharmaceutical Industry's Benchmark

The Process Mass Intensity (PMI) has been adopted by the ACS Green Chemistry Institute Pharmaceutical Roundtable as the key metric for evaluating the overall environmental performance of a manufacturing process.[13][14] It is defined as the ratio of the total mass of all materials used (reactants, solvents, reagents, process water, etc.) to the mass of the final active pharmaceutical ingredient (API).[13][15]

Formula: PMI = Total Mass of Inputs (kg) / Mass of Product (kg)[13]

PMI provides a holistic view of a process, capturing the significant contribution of solvents and workup procedures to the overall waste stream.[16][17] The pharmaceutical industry's focus on PMI has been instrumental in driving innovation toward more sustainable manufacturing processes.[13][16] A lower PMI not only signifies a greener process but also often translates to lower costs and reduced environmental impact.[15]

Key Drivers of Environmental Impact in Synthesis

Several critical factors determine the environmental footprint of a synthetic route. By understanding and optimizing these, researchers can significantly improve the sustainability of their work.

  • Solvent Selection: Solvents often constitute the largest mass component of a chemical process and are a major source of waste.[11] The choice of solvent has significant implications for energy consumption (distillation), worker safety, and environmental pollution. Green chemistry promotes the use of safer solvents and provides resources like the CHEM21 Solvent Selection Guide to aid in this process.[18][19][20] This guide ranks solvents based on safety, health, and environmental criteria.[18][19]

  • The Power of Catalysis: Catalytic reactions are a cornerstone of green chemistry.[21][22] Catalysts increase the rate of a reaction by lowering the activation energy, often allowing for milder reaction conditions and reduced energy consumption.[23][24] Crucially, selective catalysts can direct a reaction to produce the desired product with high efficiency, minimizing the formation of byproducts and waste.[21] This is a significant advantage over stoichiometric reactions, which often generate large amounts of inorganic salts and other waste.[22]

  • Energy Efficiency: The energy required to heat, cool, and run a chemical reaction contributes significantly to its environmental impact, particularly its carbon footprint.[24][25] Designing processes that operate at ambient temperature and pressure is a key goal.[26] Alternative energy sources, such as microwave irradiation, can also offer more efficient heating, leading to shorter reaction times and reduced energy consumption.[27]

  • The Shift to Renewable Feedstocks: The chemical industry has historically relied on depleting fossil fuels as primary feedstocks.[28] A key principle of green chemistry is the use of renewable feedstocks, such as biomass, whenever feasible.[28][29] Biomass can be converted into a variety of platform chemicals that serve as starting materials for pharmaceuticals, polymers, and other valuable products, creating a more sustainable and circular economy.[30][31]

Case Study: A Tale of Two Syntheses - The Greening of Ibuprofen

The synthesis of the common non-steroidal anti-inflammatory drug (NSAID) Ibuprofen is a classic example of the successful application of green chemistry principles.

The Traditional "Brown" Route (Boots Company)

The original synthesis of Ibuprofen, developed in the 1960s, was a six-step process that utilized stoichiometric amounts of reagents.[32] This route had a low atom economy of only 40%, meaning that 60% of the atoms from the reactants ended up as waste.[33] The process generated significant quantities of byproducts, including inorganic salts, which required disposal.[34]

The Modern "Green" Route (BHC Company)

In the 1990s, the BHC Company developed a streamlined, three-step synthesis. This improved process utilizes catalysts for two of the steps, including a recyclable Raney nickel catalyst and anhydrous hydrogen fluoride, which acts as both a catalyst and a solvent and can be recovered and reused with high efficiency.[35] This catalytic approach dramatically improves the efficiency and reduces waste.

Head-to-Head Comparison
MetricTraditional (Boots) SynthesisGreen (BHC) Synthesis
Number of Steps 63[33][34]
Atom Economy 40.04%[33][34]77.44%[33][34]
Catalysis Stoichiometric reagentsCatalytic (HF, Raney Ni)
Waste Generation High (significant byproducts)Low (acetic acid is the only byproduct)[33]
Solvent/Catalyst Recycling Not applicableYes (HF is recovered and reused)[35]

The green synthesis of Ibuprofen is a powerful demonstration of how redesigning a synthetic route with green chemistry principles can lead to a more economically and environmentally sustainable process.[33]

Visualizing Synthesis Efficiency and Impact

Diagrams can help clarify the relationships between different concepts and workflows.

cluster_0 Green Chemistry Metrics Hierarchy Atom_Economy Atom Economy (Theoretical Efficiency) E_Factor E-Factor (Actual Waste/Product) Atom_Economy->E_Factor informs PMI Process Mass Intensity (PMI) (Total Input/Product) E_Factor->PMI is a component of LCA Life Cycle Assessment (LCA) (Holistic Impact) PMI->LCA provides data for

Caption: Hierarchy of Green Chemistry Metrics.

cluster_1 Simplified Life Cycle Assessment (LCA) Workflow Goal 1. Goal & Scope Definition (System Boundaries, Functional Unit) Inventory 2. Inventory Analysis (Data Collection: Inputs & Outputs) Goal->Inventory Impact 3. Impact Assessment (Environmental Effects) Inventory->Impact Interpretation 4. Interpretation (Conclusions & Recommendations) Impact->Interpretation Interpretation->Goal Iterative Improvement

Caption: Simplified Life Cycle Assessment Workflow.

cluster_2 Ibuprofen Synthesis Comparison Start_Brown Isobutylbenzene Step1_Brown Step 1 Start_Brown->Step1_Brown Step2_Brown Step 2 Step1_Brown->Step2_Brown Step3_Brown Step 3 Step2_Brown->Step3_Brown Step4_Brown Step 4 Step3_Brown->Step4_Brown Step5_Brown Step 5 Step4_Brown->Step5_Brown Step6_Brown Step 6 Step5_Brown->Step6_Brown Ibuprofen_Brown Ibuprofen (40% Atom Economy) Step6_Brown->Ibuprofen_Brown Start_Green Isobutylbenzene Step1_Green Step 1 (Catalytic) Start_Green->Step1_Green Step2_Green Step 2 (Catalytic) Step1_Green->Step2_Green Step3_Green Step 3 Step2_Green->Step3_Green Ibuprofen_Green Ibuprofen (77% Atom Economy) Step3_Green->Ibuprofen_Green

Caption: Ibuprofen Synthesis Pathway Comparison.

Experimental Protocols and Methodologies

To translate theory into practice, here are standardized protocols for assessing the environmental impact of your synthesis.

Protocol 1: Calculating Key Green Chemistry Metrics

Objective: To quantitatively assess the efficiency and waste generation of a chemical reaction or process.

Methodology:

  • Atom Economy Calculation (Theoretical):

    • Write the balanced chemical equation for the reaction.

    • Calculate the molecular weight (MW) of the desired product.

    • Calculate the sum of the molecular weights of all reactants.

    • Apply the formula: AE (%) = (MW of Desired Product / Sum of MWs of all Reactants) x 100.[5]

  • E-Factor and PMI Calculation (Experimental):

    • Step 2.1: Mass Balance: Accurately record the mass of all materials introduced into the process. This includes all reactants, solvents, reagents, catalysts, and processing aids (e.g., water for extraction).

    • Step 2.2: Product Isolation: After the reaction and purification, accurately measure the mass of the isolated, dry product.

    • Step 2.3: Calculate Total Waste:

      • Total Waste = Total Mass of Inputs - Mass of Isolated Product.

    • Step 2.4: Calculate E-Factor:

      • E-Factor = Total Waste (kg) / Mass of Isolated Product (kg).[36]

    • Step 2.5: Calculate PMI:

      • PMI = Total Mass of Inputs (kg) / Mass of Isolated Product (kg).[13]

Protocol 2: Conducting a Simplified Life Cycle Assessment (LCA)

Objective: To gain a holistic understanding of the potential environmental impacts of a synthesis method, from raw materials to product.

Methodology:

  • Goal and Scope Definition:

    • Clearly state the purpose of the assessment (e.g., to compare the environmental impact of two different synthetic routes to the same molecule).

    • Define the "functional unit," which is the quantified performance of the product system (e.g., the production of 1 kg of the final compound).[37]

    • Define the system boundaries: what stages of the life cycle will be included (e.g., "cradle-to-gate," which covers raw material extraction through to the finished product leaving the factory).[38]

  • Life Cycle Inventory (LCI):

    • For each step within the system boundaries, collect data on all inputs and outputs.[38][39]

    • Inputs: Raw materials, energy (electricity, heat), water, catalysts, solvents.

    • Outputs: The desired product, byproducts, emissions to air, water, and land, and solid waste.

  • Life Cycle Impact Assessment (LCIA):

    • Associate the inventory data with specific environmental impact categories.[40]

    • Common impact categories include global warming potential (carbon footprint), water depletion, and human toxicity.[40]

    • This stage often requires specialized software and databases to convert inventory flows into potential environmental impacts.

  • Interpretation:

    • Analyze the results to identify the major "hotspots" in the lifecycle—the steps or materials contributing most to the environmental impact.[40]

Conclusion

The paradigm of chemical synthesis has shifted. The modern chemist must be an architect of molecules and a steward of the environment. By embedding the principles of green chemistry and utilizing metrics like Atom Economy, E-Factor, and PMI, we can make informed, data-driven decisions that lead to more sustainable technologies. The early and consistent application of these assessment tools is not a burden but an opportunity—to innovate, to reduce costs, to enhance safety, and to contribute to a healthier planet. The challenge is clear, and with the methodologies outlined in this guide, the path to greener synthesis is within our reach.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Results with Different Chromatography Columns

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is non-negotiable. The robustness and reliability of an analytical method are the bedrock upon which the safety and efficacy of a drug product are built. A critical aspect of ensuring this reliability is the practice of cross-validation, particularly when an analytical method is challenged with different chromatography columns. This guide provides an in-depth exploration of the principles and practices of cross-validating analytical results across columns with dissimilar stationary phases, offering a robust framework for researchers, scientists, and drug development professionals.

The transfer and validation of analytical procedures are mandated by regulatory bodies to ensure consistent product quality.[1] The International Council for Harmonisation (ICH) provides a foundational framework for the validation of analytical procedures, outlining the necessary parameters to be assessed.[2][3] This guide will build upon these principles, offering practical insights and experimental protocols for the cross-validation of chromatographic methods.

The Rationale for Cross-Validation with Dissimilar Columns

At the heart of a chromatographic separation is the interaction between the analyte and the stationary phase.[4][5] The chemical and physical properties of the stationary phase dictate the retention and selectivity of the separation.[4][6] When a method is developed, it is optimized for a specific column chemistry. However, over the lifecycle of a product, it is inevitable that methods will be transferred between laboratories, run on different instruments, or require the use of a new column from a different batch or manufacturer. In these instances, simply replacing a column with one of the same type may not be sufficient to guarantee equivalent results.

Cross-validation with a column of a different stationary phase chemistry, often referred to as an "orthogonal" column, provides a more rigorous test of method robustness.[7] This approach can reveal co-eluting impurities that may have been missed with the primary column and provides a higher degree of confidence in the specificity of the method.[8][9] The use of orthogonal methods is a key strategy in pharmaceutical development to ensure a comprehensive understanding of a drug substance and its impurity profile.[9]

Understanding Column Selectivity: The Key to Orthogonality

The selection of a dissimilar column for cross-validation hinges on understanding the different mechanisms of interaction between the analyte and the stationary phase. While C18 (octadecylsilane) columns are the workhorse of reversed-phase chromatography, relying on hydrophobic interactions, other stationary phases offer alternative separation mechanisms.[2][5][10]

For this guide, we will focus on a comparative analysis of a traditional C18 column and a Phenyl-Hexyl column .

  • C18 Columns: These columns have a long alkyl chain (18 carbon atoms) bonded to the silica support. The primary mechanism of retention is hydrophobic (van der Waals) interactions. They are excellent for separating non-polar to moderately polar compounds.[10]

  • Phenyl-Hexyl Columns: These columns have a phenyl ring connected to a six-carbon alkyl chain. In addition to hydrophobic interactions, they can also engage in π-π interactions with aromatic or unsaturated analytes.[10][11] This provides a different selectivity compared to a C18 column, particularly for aromatic compounds.[11][12]

The choice of an orthogonal column should be based on the chemical nature of the analytes of interest. For instance, if the drug substance and its impurities contain aromatic rings, a Phenyl-Hexyl column would be an excellent choice for an orthogonal method to a primary C18 method.

Experimental Protocol: A Step-by-Step Guide to Cross-Validation

The following protocol outlines a systematic approach to cross-validating an analytical method between a primary C18 column and a secondary Phenyl-Hexyl column.

Step 1: Initial Method Development and Validation on the Primary Column (C18)
  • Method Development: Develop and optimize the HPLC method on the primary C18 column. This includes the selection of the mobile phase, gradient profile, column temperature, flow rate, and detector wavelength. The goal is to achieve adequate resolution of the main peak from all known impurities.

  • Method Validation: Validate the method on the C18 column according to ICH Q2(R1) guidelines.[2][3] This will include an assessment of specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Step 2: Selection and Characterization of the Orthogonal Column (Phenyl-Hexyl)
  • Column Selection: Choose a Phenyl-Hexyl column with similar dimensions (length, internal diameter, and particle size) to the primary C18 column to facilitate method transfer.

  • Column Equilibration: Properly condition and equilibrate the Phenyl-Hexyl column with the mobile phase before use.

Step 3: Method Transfer and Optimization on the Phenyl-Hexyl Column
  • Initial Run: Perform an initial injection of the sample and standards on the Phenyl-Hexyl column using the same method parameters as the C18 column.

  • Method Optimization: Due to the different selectivity of the Phenyl-Hexyl phase, some optimization of the method may be necessary.[11] This could involve minor adjustments to the gradient profile or mobile phase composition to achieve optimal separation. The goal is not to replicate the chromatogram from the C18 column but to ensure all components are well-resolved.

Step 4: Comparative Analysis and Data Evaluation
  • System Suitability: For both columns, perform system suitability tests to ensure the chromatographic system is performing adequately. Key parameters include retention time, resolution, peak asymmetry (tailing factor), and theoretical plates.

  • Quantitative Comparison: Analyze the same sample set on both columns and compare the quantitative results for the main analyte and all impurities.

  • Acceptance Criteria: The results obtained from the Phenyl-Hexyl column should be compared to those from the C18 column. Acceptance criteria should be pre-defined and may include:

    • The percentage difference in the assay of the main component.

    • The agreement in the levels of known impurities.

    • The detection of any new impurities on the orthogonal column.

The workflow for this cross-validation process can be visualized as follows:

CrossValidationWorkflow cluster_primary Primary Column (C18) Validation cluster_secondary Orthogonal Column (Phenyl-Hexyl) Cross-Validation MD Method Development MV Method Validation (ICH Q2) MD->MV CS Column Selection MV->CS Transfer Method MT Method Transfer & Optimization CS->MT CA Comparative Analysis MT->CA Report Cross-Validation Report CA->Report Generate Report

Caption: Workflow for cross-validation of an analytical method.

Comparative Data Analysis: A Case Study

To illustrate the practical application of this guide, let's consider a hypothetical case study involving the analysis of a pharmaceutical compound and its related impurities. The following table summarizes the performance data obtained from a C18 column and a Phenyl-Hexyl column under optimized conditions.

ParameterC18 ColumnPhenyl-Hexyl ColumnComments
Retention Time (Main Peak) 10.2 min12.5 minLonger retention on the Phenyl-Hexyl column due to additional π-π interactions.[11]
Resolution (Main Peak/Impurity A) 1.82.5Improved resolution on the Phenyl-Hexyl column, indicating better separation of this critical pair.[11]
Peak Asymmetry (Main Peak) 1.21.1Both columns provide good peak shape.
Theoretical Plates 12,00015,000Higher efficiency observed with the Phenyl-Hexyl column.
Impurity B Profile Co-elutes with Main PeakResolved as a separate peakThe orthogonal column successfully revealed a previously hidden impurity.[8][9]
Assay of Main Component 99.5%99.2%Results are in good agreement, but the presence of Impurity B on the Phenyl-Hexyl column provides a more accurate assessment.

This comparative data clearly demonstrates the value of cross-validation with an orthogonal column. The Phenyl-Hexyl column not only provided a more robust separation but also revealed a co-eluting impurity, leading to a more accurate purity assessment of the drug substance.

The concept of orthogonal selectivity can be visualized with the following diagram:

OrthogonalSelectivity Orthogonal Selectivity Demonstration C18_Analyte Analyte Phenyl_Analyte Analyte C18_ImpurityA Impurity A Phenyl_ImpurityA Impurity A C18_ImpurityB Impurity B (Co-elutes) Phenyl_ImpurityB Impurity B (Resolved)

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Fluoro-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential, step-by-step procedures for the proper disposal of 2-Fluoro-5-hydroxybenzonitrile, ensuring the safety of laboratory personnel and compliance with environmental regulations. As researchers, scientists, and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. This document is designed to be your preferred resource for managing this compound waste, grounded in scientific principles and field-proven best practices.

Understanding the Hazard Profile of this compound

Before any disposal protocol can be implemented, a thorough understanding of the chemical's intrinsic hazards is paramount. This compound (CAS No. 104798-53-0) is a substituted benzonitrile with a distinct hazard profile that necessitates careful handling.[1][2]

Primary Hazards:

  • Acute Toxicity: It is classified as toxic or harmful if swallowed, in contact with skin, or if inhaled.[1][3]

  • Irritation: The compound is a known skin and eye irritant and may cause respiratory irritation.[2][3]

These hazards are the driving force behind the stringent disposal protocols outlined below. The primary goal is to minimize exposure to laboratory personnel and prevent the release of this toxic compound into the environment.

Hazard and Disposal Summary Table
ParameterInformationSource
Chemical Name This compound[1][2]
CAS Number 104798-53-0[1]
Primary Hazards Acute toxicity (oral, dermal, inhalation), skin irritation, serious eye irritation, respiratory tract irritation.[1][2][3]
Proper Shipping Name NITRILES, SOLID, TOXIC, N.O.S.[3][4][5]
Incompatible Materials Strong oxidizing agents.[6]
Disposal Method Dispose of as hazardous waste. Do not dispose of down the drain or in regular trash.[6][7]

Immediate Safety and Personal Protective Equipment (PPE)

Adherence to proper PPE is the first line of defense against accidental exposure. Before handling this compound waste, ensure the following PPE is worn:

  • Gloves: Nitrile rubber gloves are recommended.

  • Eye Protection: Safety glasses with side-shields or chemical splash goggles are mandatory.[6]

  • Lab Coat: A flame-retardant lab coat should be worn and properly fastened.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[6]

All handling of this compound waste, including segregation and containerization, should be performed within a certified chemical fume hood to minimize inhalation exposure.[8]

Waste Segregation and Containerization: A Step-by-Step Protocol

Proper segregation of chemical waste at the point of generation is a critical step in ensuring safe and compliant disposal.[9] Mixing incompatible waste streams can lead to dangerous chemical reactions.

Step 1: Waste Identification

  • Immediately upon generation, identify the waste as this compound.

  • Determine the physical state of the waste (solid, liquid solution, or contaminated labware).

Step 2: Selecting the Appropriate Waste Container

  • Solid Waste:

    • Use a clearly labeled, leak-proof container designated for solid hazardous waste.[10]

    • The container must be compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice.

  • Liquid Waste (Solutions):

    • If this compound is dissolved in a solvent, it must be collected in a separate, compatible, and labeled container.

    • Segregate halogenated and non-halogenated solvent waste streams if required by your institution's waste management program.

    • Ensure the container has a tightly sealing cap to prevent the release of vapors.[11]

  • Contaminated Sharps:

    • Any sharps (e.g., needles, broken glass) contaminated with this compound must be placed in a designated, puncture-resistant, and leak-proof sharps container.[9]

Step 3: Labeling the Waste Container

  • All waste containers must be clearly labeled with the words "Hazardous Waste."[12]

  • The label must include the full chemical name: "this compound."

  • Indicate the approximate concentration and quantity of the waste.

  • Note the date of waste generation.

Step 4: Storage of Waste Containers

  • Store waste containers in a designated Satellite Accumulation Area (SAA) that is close to the point of generation and under the direct control of laboratory personnel.[12]

  • Ensure secondary containment (e.g., a larger, chemically resistant bin) is used to contain any potential leaks or spills.[10]

  • Do not overfill containers; leave at least 10% headspace to allow for expansion.[11]

Approved Disposal Methodologies

Under no circumstances should this compound or its waste be disposed of down the sanitary sewer or in the regular trash.[7] The primary approved disposal method is through a licensed hazardous waste management vendor.

Disposal Workflow Diagram

DisposalWorkflow Start Waste Generated Identify Identify Waste: Solid, Liquid, or Sharps? Start->Identify Solid_Container Collect in Labeled Solid Hazardous Waste Container Identify->Solid_Container Solid Liquid_Container Collect in Labeled Liquid Hazardous Waste Container Identify->Liquid_Container Liquid Sharps_Container Collect in Labeled Sharps Container Identify->Sharps_Container Sharps SAA Store in Designated Satellite Accumulation Area (SAA) Solid_Container->SAA Liquid_Container->SAA Sharps_Container->SAA Pickup Arrange for Pickup by Licensed Hazardous Waste Vendor SAA->Pickup End Final Disposal Pickup->End

Caption: Disposal workflow for this compound.

Incineration

The most common and effective method for the final disposal of this compound is high-temperature incineration by a licensed hazardous waste facility. This process destroys the organic molecule, converting it into less harmful inorganic compounds. The presence of fluorine in the molecule necessitates specialized scrubbers in the incinerator's exhaust system to capture hydrogen fluoride (HF) and other acidic gases that may be formed during thermal decomposition.[13]

In-Lab Neutralization (for specific, dilute aqueous waste streams ONLY)

While not a primary disposal method for the bulk chemical, in-lab neutralization may be permissible for very dilute, acidic aqueous waste streams containing this compound, provided this is allowed by your institution's Environmental Health and Safety (EHS) department and local regulations.[8][14] The phenolic hydroxyl group on the molecule imparts acidic properties.

CAUTION: Neutralization reactions can be exothermic.[14] This procedure should only be performed by trained personnel in a chemical fume hood with appropriate PPE.

Neutralization Protocol:

  • Dilution: Ensure the waste stream is already dilute. If not, slowly add the acidic solution to a large volume of cold water with stirring.[15] Never add water to acid.

  • Base Addition: While stirring the diluted acidic solution, slowly add a weak base such as sodium bicarbonate or a dilute solution of sodium hydroxide.[15][16]

  • pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter or pH paper.

  • Target pH: Continue adding the base until the pH of the solution is between 6.0 and 8.0.[15]

  • Final Disposal: Once neutralized, the solution must still be collected as hazardous waste, as it contains the organic chemical. Label the container as "Neutralized this compound solution" and dispose of it through your institution's hazardous waste program.

Spill Management

In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.

  • Small Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material like vermiculite or sand to prevent the generation of dust.[3]

    • Carefully sweep the material into a labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent and then soap and water. Collect all cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the laboratory immediately and alert others.

    • Contact your institution's EHS department or emergency response team.

    • Prevent entry into the affected area until it has been deemed safe by trained professionals.

Regulatory Compliance

The disposal of this compound is governed by regulations from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[17][18][19] It is the responsibility of the waste generator to ensure that all waste is properly identified, managed, and disposed of in accordance with federal, state, and local regulations.[20]

Conclusion

The proper disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By following the detailed procedures outlined in this guide, you can ensure the safe management of this hazardous chemical from the point of generation to its final disposal. Always consult your institution's specific Chemical Hygiene Plan and EHS department for guidance.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Fluoro-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling 2-Fluoro-5-hydroxybenzonitrile (CAS No. 104798-53-0). The following procedures are designed to ensure operational safety, mitigate exposure risks, and establish a self-validating system for chemical handling and disposal.

Hazard Assessment: Understanding the Risks of this compound

A thorough understanding of the specific hazards associated with a chemical is the foundation of any effective safety plan. This compound is a substituted benzonitrile that presents multiple routes of acute toxicity and is a significant irritant.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with several primary hazards. It is considered acutely toxic if swallowed, in contact with skin, or if inhaled[1]. Furthermore, it is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation. These classifications necessitate a multi-faceted approach to personal protective equipment (PPE) to shield against all potential exposure routes.

The core directive is simple: prevent all direct contact. The operational plan must be built around engineering controls (like fume hoods) as the primary barrier, with PPE serving as the essential final layer of defense.

Core PPE Requirements: A Multi-Layered Defense

Based on the known hazards, the following PPE is mandatory for all personnel handling this compound.

Hand Protection: The First Line of Contact

Given the compound's dermal toxicity, selecting the correct gloves is critical[1]. The nitrile functional group and aromatic structure suggest that a robust chemical barrier is required.

  • Primary Recommendation: Nitrile gloves. Nitrile, a synthetic rubber, offers excellent resistance to a wide range of chemicals, including solvents, oils, and caustics, making it a superior choice for laboratory environments[2][3][4]. It also provides significantly more puncture resistance than latex, which is crucial for preventing accidental exposure from sharp lab equipment[2].

  • Protocol: For handling the solid compound or preparing solutions, double-gloving is recommended. This practice provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin. Always inspect gloves for any signs of degradation or punctures before use[5]. Contaminated gloves must be disposed of as hazardous waste[5].

Eye and Face Protection: Shielding Against Irritants and Splashes

This compound is classified as a serious eye irritant. The solid, powdered form also poses a risk of airborne particulates.

  • Minimum Requirement: Safety glasses with side-shields conforming to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory for all operations[6][7].

  • Enhanced Protection: When there is a risk of splashing (e.g., during solution transfers or heating) or when handling larger quantities, chemical splash goggles should be worn. For significant splash risks, the use of a full-face shield over safety glasses or goggles is the required standard[5][8].

Body Protection: Preventing Dermal Absorption

To prevent accidental skin contact from spills or dust, appropriate body protection is essential.

  • Standard Protocol: A clean, flame-resistant laboratory coat should be worn at all times, with sleeves fully extended and cuffs secured.

  • For Larger Quantities or Spills: When handling quantities greater than a few grams or during spill cleanup procedures, a chemically resistant apron or a full protective suit should be used to provide an impermeable barrier[9][10]. All protective clothing should be removed before leaving the laboratory area.

Respiratory Protection: Mitigating Inhalation Hazards

The acute inhalation toxicity of this compound is a primary concern, especially when handling the solid powder which can easily become airborne[1][11].

  • Primary Engineering Control: All weighing and handling of solid this compound must be performed within a certified chemical fume hood to minimize airborne particles.

  • When a Respirator is Required: In situations where a fume hood is not available or during a large spill cleanup where dust generation is unavoidable, respiratory protection is mandatory. A NIOSH-approved N95 dust mask or a higher-rated respirator (e.g., a full-face respirator with appropriate cartridges) should be used in accordance with OSHA regulations found in 29 CFR 1910.134[7][8][12].

Operational and Disposal Plan

A systematic workflow ensures that safety protocols are consistently applied.

Step-by-Step PPE Protocol
  • Donning (Putting On):

    • Put on a lab coat, ensuring it is fully buttoned.

    • Put on the inner pair of nitrile gloves.

    • Put on the outer pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.

    • Put on eye and face protection (safety glasses, goggles, or face shield as required).

    • If required, perform a fit-check for your respirator before entering the handling area.

  • Doffing (Taking Off): This process is designed to prevent cross-contamination.

    • Remove the outer pair of gloves, peeling them off without touching the external surface. Dispose of them in a designated hazardous waste container.

    • Remove the lab coat by folding it inward on itself and place it in its designated storage or laundry area.

    • Remove eye and face protection, handling it by the arms or strap. Clean and store it properly.

    • Wash hands thoroughly with soap and water.

    • Remove the inner pair of gloves and dispose of them.

    • Wash hands again thoroughly.

Disposal of Contaminated PPE

All disposable PPE that has come into contact with this compound must be considered hazardous waste.

  • Gloves, wipes, and other disposables: Place these items in a clearly labeled, sealed hazardous waste container designated for solid chemical waste[11][12].

  • Contaminated Clothing: Non-disposable items like lab coats must be decontaminated before laundering. If heavily contaminated, they should be disposed of as hazardous waste according to your institution's Environmental Health and Safety (EHS) guidelines[10].

Summary of PPE Requirements

Operation Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Handling Solids (<1g) Double Nitrile GlovesSafety Glasses with Side-ShieldsLab CoatRequired if outside a fume hood (N95 minimum)
Handling Solutions Double Nitrile GlovesChemical Splash GogglesLab CoatNot required if in a fume hood
Large Quantities (>1g) / Transfers Double Nitrile GlovesGoggles & Face ShieldChemical-Resistant Apron over Lab CoatRequired if potential for dust exists (N95 minimum)
Spill Cleanup Heavy-Duty Nitrile GlovesGoggles & Face ShieldChemical-Resistant Suit/ApronN95 or higher, based on spill size

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE when working with this compound.

PPE_Workflow cluster_prep Preparation & Hazard Assessment cluster_ppe_selection PPE Selection cluster_post Post-Handling & Disposal start Start: Plan to handle This compound hazards Review Hazards: - Acute Toxicity (all routes) - Skin/Eye Irritant start->hazards engineering Work in Chemical Fume Hood? hazards->engineering resp_yes Standard PPE: - Double Nitrile Gloves - Lab Coat - Safety Glasses/Goggles engineering->resp_yes Yes resp_no Enhanced PPE: - Add Respiratory Protection (N95 Minimum) engineering->resp_no No splash_risk Risk of Splash or Handling >1g? resp_yes->splash_risk resp_no->splash_risk face_shield Add Face Shield & Chem-Resistant Apron splash_risk->face_shield Yes proceed Proceed with work using selected PPE splash_risk->proceed No face_shield->proceed disposal Dispose of all contaminated PPE as Hazardous Waste proceed->disposal decon Doff PPE Correctly & Wash Hands Thoroughly disposal->decon

Caption: PPE selection workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-5-hydroxybenzonitrile
Reactant of Route 2
Reactant of Route 2
2-Fluoro-5-hydroxybenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.